molecular formula C9H7F3O3 B1325372 4-Methoxy-3-(trifluoromethoxy)benzaldehyde CAS No. 853771-90-1

4-Methoxy-3-(trifluoromethoxy)benzaldehyde

Cat. No.: B1325372
CAS No.: 853771-90-1
M. Wt: 220.14 g/mol
InChI Key: FFXBLEVIHWURLC-UHFFFAOYSA-N
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Description

4-Methoxy-3-(trifluoromethoxy)benzaldehyde is a useful research compound. Its molecular formula is C9H7F3O3 and its molecular weight is 220.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-3-(trifluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c1-14-7-3-2-6(5-13)4-8(7)15-9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXBLEVIHWURLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641018
Record name 4-Methoxy-3-(trifluoromethoxy)benzaldehyde
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Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853771-90-1
Record name 4-Methoxy-3-(trifluoromethoxy)benzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 853771-90-1
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to 4-Methoxy-3-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 853771-90-1

This technical guide provides an in-depth overview of 4-Methoxy-3-(trifluoromethoxy)benzaldehyde, a key aromatic aldehyde derivative with significant potential in medicinal chemistry and materials science. This document consolidates available data on its chemical properties, synthesis, and spectral characterization to support its application in research and development.

Core Chemical Data

This compound is a substituted benzaldehyde featuring both a methoxy and a trifluoromethoxy group on the aromatic ring. These functional groups impart unique electronic properties and metabolic stability, making it an attractive building block for novel therapeutic agents and advanced materials.

PropertyValueSource
CAS Number 853771-90-1ChemUniverse[1]
Molecular Formula C₉H₇F₃O₃PubChemLite[2]
Molecular Weight 220.15 g/mol ChemUniverse[1]
Monoisotopic Mass 220.03473 DaPubChemLite[2]
Predicted XlogP 2.5PubChemLite[2]

Spectroscopic and Physicochemical Properties

Detailed experimental data for the physical and spectroscopic properties of this compound are not widely available in the public domain. The following tables present predicted data and information for structurally related compounds to provide an estimated profile.

Predicted Mass Spectrometry Data

Adductm/zPredicted Collision Cross Section (CCS) (Ų)
[M+H]⁺ 221.04201139.4
[M+Na]⁺ 243.02395149.6
[M-H]⁻ 219.02745139.9
[M+NH₄]⁺ 238.06855158.3
[M+K]⁺ 258.99789147.8
[M+H-H₂O]⁺ 203.03199131.5
[M+HCOO]⁻ 265.03293160.1
[M+CH₃COO]⁻ 279.04858186.8
[M+Na-2H]⁻ 241.00940145.3
[M]⁺ 220.03418139.6
[M]⁻ 220.03528139.6
Data sourced from PubChemLite and calculated using CCSbase.[2]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A likely precursor for the synthesis of this compound is 4-hydroxy-3-methoxybenzaldehyde (vanillin). The synthesis would involve the trifluoromethoxylation of the hydroxyl group.

G vanillin Vanillin (4-hydroxy-3-methoxybenzaldehyde) intermediate Deprotonation vanillin->intermediate Base (e.g., K₂CO₃) product This compound intermediate->product reagent Trifluoromethoxylation Reagent reagent->product e.g., CF₃SO₂Cl/Et₃N or similar

Caption: Proposed synthesis of this compound from vanillin.

Applications in Drug Discovery and Medicinal Chemistry

The trifluoromethoxy group is a valuable substituent in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[3] While specific biological activities for this compound have not been extensively reported, its structural motifs are present in various pharmacologically active molecules.

Derivatives of this aldehyde could potentially be investigated for a range of therapeutic targets. The aldehyde functional group serves as a versatile handle for further chemical modifications, allowing for the synthesis of diverse compound libraries for screening.

Potential Synthetic Elaboration Workflow

The aldehyde functionality of this compound allows for a variety of subsequent chemical transformations, making it a valuable starting material for creating a library of derivatives for drug discovery screening.

G start This compound reductive_amination Reductive Amination start->reductive_amination wittig Wittig Reaction start->wittig oxidation Oxidation start->oxidation amine_products Amine Derivatives reductive_amination->amine_products alkene_products Alkene Derivatives wittig->alkene_products acid_product Carboxylic Acid Derivative oxidation->acid_product amines Primary/Secondary Amines amines->reductive_amination phosphonium_ylides Phosphonium Ylides phosphonium_ylides->wittig oxidants Oxidizing Agents (e.g., KMnO₄, Ag₂O) oxidants->oxidation

Caption: Potential synthetic transformations of this compound.

Conclusion

This compound is a chemical intermediate with significant promise for applications in drug discovery and materials science. While comprehensive experimental data is currently limited, its structural features suggest it is a valuable building block for creating novel molecules with enhanced properties. Further research into its synthesis, characterization, and biological activity is warranted to fully explore its potential.

References

Technical Guide: Molecular Weight of 4-Methoxy-3-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical document provides a comprehensive guide to the molecular weight of the chemical compound 4-Methoxy-3-(trifluoromethoxy)benzaldehyde. The determination of an accurate molecular weight is fundamental for compound characterization, stoichiometric calculations in chemical synthesis, and analytical method development. This guide outlines both the theoretical calculation based on the compound's molecular formula and the standard experimental verification method using mass spectrometry. Detailed protocols and data are presented to serve as a reliable reference for laboratory and research applications.

Chemical Identity

  • Compound Name: this compound

  • Molecular Formula: C₉H₇F₃O₃

  • CAS Number: 853771-90-1[1]

  • Synonyms: 2-Trifluoromethoxy-4-methoxybenzaldehyde

Molecular Weight Determination

The molecular weight of a compound can be determined through two primary methods: theoretical calculation based on its atomic composition and experimental analysis.

Theoretical Calculation

The theoretical molecular weight is calculated by summing the standard atomic weights of each atom present in the molecular formula (C₉H₇F₃O₃). The standard atomic weights are provided by the International Union of Pure and Applied Chemistry (IUPAC).

The calculation is based on the following atomic weights:

  • Carbon (C): 12.011 u[2][3][4][5]

  • Hydrogen (H): 1.008 u[6][7][8][9][10]

  • Fluorine (F): 18.998 u[11][12][13][14][15]

  • Oxygen (O): 15.999 u[16][17][18][19][20]

The comprehensive breakdown of the calculation is detailed in the table below.

ElementSymbolCountAtomic Weight (u)Total Weight (u)
CarbonC912.011108.099
HydrogenH71.0087.056
FluorineF318.99856.994
OxygenO315.99947.997
Total 220.146

Based on this, the calculated molecular weight is 220.15 g/mol .[1]

Experimental Verification

Mass spectrometry is the definitive experimental technique for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing a highly accurate molecular mass. For a compound like this compound, Electrospray Ionization (ESI) is a common and effective ionization method.

MethodValue ( g/mol )
Theoretical Calculation220.15
Experimental (Mass Spectrometry)Typically confirms the theoretical mass

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

This section provides a generalized protocol for the verification of the molecular weight of this compound.

Objective: To experimentally confirm the molecular weight of the target compound using ESI-MS.

Materials & Reagents:

  • This compound sample

  • HPLC-grade solvent (e.g., Methanol or Acetonitrile)

  • Volumetric flasks and pipettes

Instrumentation:

  • A mass spectrometer equipped with an Electrospray Ionization (ESI) source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in the chosen solvent.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

  • Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released.

  • Mass Analysis: The generated ions are guided into the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.

  • Data Acquisition: Acquire the mass spectrum. For this compound, analysis in positive ion mode is expected to yield the protonated molecule [M+H]⁺ at an m/z value corresponding to its molecular weight plus the mass of a proton.

Visualization of Workflow

The following diagram illustrates the dual-pathway approach—theoretical and experimental—to determining the molecular weight of the compound.

G cluster_theoretical Theoretical Path cluster_experimental Experimental Path compound Compound This compound formula Determine Molecular Formula C₉H₇F₃O₃ compound->formula theoretical Theoretical Calculation formula->theoretical experimental Experimental Verification formula->experimental calculation Sum of Atomic Weights theoretical->calculation Uses atomic_weights IUPAC Atomic Weights atomic_weights->calculation result Final Molecular Weight 220.15 g/mol calculation->result Calculated mass_spec Mass Spectrometry (ESI-MS) experimental->mass_spec Method mass_spec->result Measured

Caption: Workflow for Molecular Weight Determination.

References

An In-depth Technical Guide to the Physical Properties of 4-Methoxy-3-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-(trifluoromethoxy)benzaldehyde is an aromatic aldehyde of interest in synthetic and medicinal chemistry. Its structure, featuring a benzaldehyde core substituted with a methoxy and a trifluoromethoxy group, makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and agrochemicals. The trifluoromethoxy group can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions, making a thorough understanding of its physical properties crucial for its application in research and development.

This technical guide provides a summary of the available physical property data for this compound, outlines standard experimental protocols for the determination of key physical characteristics, and presents a visual workflow for a common analytical procedure.

Core Physical and Chemical Data

Precise experimental data for many of the physical properties of this compound are not extensively reported in publicly available literature. The following table summarizes the core identification and molecular data that has been established.

PropertyValueSource
Chemical Name This compoundChemScene[1]
Synonym(s) 3-(Trifluoromethoxy)-p-anisaldehydeChemScene[1]
CAS Number 853771-90-1ChemScene, ChemUniverse[1][2]
Molecular Formula C₉H₇F₃O₃ChemScene, ChemUniverse[1][2][3]
Molecular Weight 220.15 g/mol ChemScene, ChemUniverse[1][2]
Purity ≥95%ChemScene[1]
Storage Conditions 4°C, stored under nitrogenChemScene[1]

Experimental Protocols

The following sections detail standard laboratory procedures for determining the primary physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point is a critical indicator of a crystalline solid's purity.[4] A sharp melting point range of 0.5-1.0°C is characteristic of a pure compound, while impurities typically cause a depression and broadening of the melting range.

Methodology (Capillary Method):

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.[4][5] The open end of a thin-walled capillary tube is pressed into the powder. The tube is then tapped gently on a hard surface to compact the sample into the sealed end, aiming for a sample height of 1-2 mm.[6]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or DigiMelt device, attached to a thermometer.[7]

  • Measurement:

    • A preliminary, rapid heating is often performed to determine an approximate melting range.

    • For an accurate measurement, the apparatus is heated slowly, at a rate of about 2°C per minute, as the temperature approaches the expected melting point.[6]

    • The temperature at which the first liquid is observed is recorded as the beginning of the melting range.

    • The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.

Boiling Point Determination

Should a sample of this compound be in liquid form, its boiling point can be determined, which is the temperature at which its vapor pressure equals the atmospheric pressure.[8][9]

Methodology (Micro Boiling Point Method):

  • Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed into a small test tube.[10]

  • Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid. The test tube is then attached to a thermometer and heated in a liquid bath (e.g., paraffin oil).[8][9]

  • Measurement:

    • The liquid bath is heated gently.[8] As the boiling point is approached, a stream of bubbles will emerge from the open end of the inverted capillary tube.[10]

    • The heating is stopped when a steady stream of bubbles is observed.[10]

    • The temperature is recorded at the moment the bubbling ceases and the liquid begins to enter the capillary tube. This temperature is the boiling point of the liquid.[8]

Solubility Determination

Understanding the solubility of a compound in various solvents is essential for purification processes like recrystallization and extraction, as well as for formulation development.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities should be tested. Standard solvents include water, diethyl ether, 5% aqueous sodium hydroxide (NaOH), 5% aqueous hydrochloric acid (HCl), and concentrated sulfuric acid (H₂SO₄).[11][12]

  • Procedure:

    • In a small test tube, a small, measured amount of the compound (e.g., 25 mg) is combined with a small volume of the solvent (e.g., 0.75 mL).[13]

    • The mixture is shaken vigorously for a set period (e.g., 60 seconds).[14]

    • The compound is classified as soluble if it dissolves completely.[14]

    • Solubility in acidic or basic solutions can indicate the presence of basic or acidic functional groups, respectively. For instance, solubility in 5% NaOH suggests an acidic functional group, while solubility in 5% HCl points to a basic functional group.[12]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the melting point of a solid organic compound using the capillary method.

MeltingPointWorkflow Workflow for Melting Point Determination cluster_0 A Sample Preparation B Grind sample to a fine powder A->B C Pack powder into capillary tube (1-2 mm height) B->C D Apparatus Setup E Place capillary in melting point apparatus D->E F Measurement G Heat rapidly for approximate range (optional) F->G H Heat slowly (~2°C/min) near expected melting point G->H I Record T_start (first liquid appears) H->I J Record T_end (all solid has melted) I->J K Data Analysis L Report Melting Point Range (T_start - T_end) K->L

Caption: Generalized workflow for melting point determination.

References

An In-depth Technical Guide to the NMR Spectra of 4-Methoxy-3-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a detailed examination of the predicted ¹H and ¹³C NMR spectra of 4-Methoxy-3-(trifluoromethoxy)benzaldehyde. Due to the absence of publicly available experimental spectra for this specific compound, this document provides a comprehensive prediction based on established principles of NMR spectroscopy and data from analogous substituted benzaldehydes. The information herein is intended to assist researchers in the identification, characterization, and quality control of this and related compounds.

Predicted NMR Data

The chemical shifts (δ) in NMR spectroscopy are highly sensitive to the electronic environment of each nucleus. In this compound, the electron-donating methoxy group (-OCH₃) and the electron-withdrawing trifluoromethoxy group (-OCF₃) exert distinct influences on the aromatic ring and the aldehydic proton. The methoxy group tends to shield (decrease the chemical shift of) ortho and para protons, while the trifluoromethoxy and aldehyde groups will deshield (increase the chemical shift of) nearby protons and carbons.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR data is summarized in the table below. The aldehydic proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group. The aromatic protons will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
Aldehyde-H9.8 - 10.0Singlet (s)-1H
H-67.6 - 7.8Doublet (d)~21H
H-27.5 - 7.7Doublet of doublets (dd)~8, ~21H
H-57.0 - 7.2Doublet (d)~81H
Methoxy-H3.9 - 4.1Singlet (s)-3H
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR data is presented below. The carbonyl carbon of the aldehyde will be the most downfield signal. The carbon attached to the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to ¹⁹F coupling)
C=O190 - 192Singlet
C-4155 - 158Singlet
C-3145 - 148Quartet (q)
C-1130 - 133Singlet
C-6128 - 130Singlet
C-2115 - 118Singlet
C-5112 - 115Singlet
OCH₃55 - 57Singlet
OCF₃118 - 122Quartet (q)

Experimental Protocol for NMR Spectroscopy

The following is a general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of aromatic aldehydes like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

  • For quantitative analysis, a known amount of an internal standard can be added. For routine characterization, tetramethylsilane (TMS) is often pre-dissolved in the solvent to serve as a chemical shift reference (0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse experiment.

  • Spectral Width: Approximately 12-15 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans, depending on the sample concentration.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Spectral Width: Approximately 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128-1024 scans, as ¹³C has a much lower natural abundance and sensitivity than ¹H.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift axis by referencing the TMS signal to 0.00 ppm.

  • Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

  • Analyze the peak multiplicities and coupling constants to elucidate the spin-spin coupling network.

Visualization of Molecular Structure and NMR Assignments

The following diagrams illustrate the molecular structure of this compound and the logical relationships for the predicted NMR assignments.

molecular_structure cluster_molecule This compound cluster_substituents This compound C1 C1 C2 C2 C1->C2 CHO CHO C1->CHO C3 C3 C2->C3 C4 C4 C3->C4 OCF3 OCF3 C3->OCF3 C5 C5 C4->C5 OCH3 OCH3 C4->OCH3 C6 C6 C5->C6 C6->C1

Caption: Molecular structure of this compound.

nmr_assignments cluster_protons Predicted ¹H NMR Assignments cluster_carbons Predicted ¹³C NMR Assignments H_aldehyde Aldehyde-H (9.8-10.0 ppm) C_carbonyl C=O (190-192 ppm) H_aldehyde->C_carbonyl Attached to H6 H-6 (7.6-7.8 ppm) C6 C-6 (128-130 ppm) H6->C6 Attached to H2 H-2 (7.5-7.7 ppm) C2 C-2 (115-118 ppm) H2->C2 Attached to H5 H-5 (7.0-7.2 ppm) C5 C-5 (112-115 ppm) H5->C5 Attached to H_methoxy Methoxy-H (3.9-4.1 ppm) C_methoxy OCH₃ (55-57 ppm) H_methoxy->C_methoxy Attached to C1 C-1 (130-133 ppm) C_carbonyl->C1 Attached to C4 C-4 (155-158 ppm) C3 C-3 (145-148 ppm) C_methoxy->C4 Attached to C_ocf3 OCF₃ (118-122 ppm) C_ocf3->C3 Attached to

Caption: Predicted ¹H and ¹³C NMR assignments for this compound.

An In-depth Technical Guide to the Synthesis of 4-Methoxy-3-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 4-methoxy-3-(trifluoromethoxy)benzaldehyde, a valuable intermediate in pharmaceutical and materials science research. The proposed synthesis is a two-step process commencing with the commercially available starting material, 3-hydroxy-4-methoxybenzaldehyde, also known as isovanillin.

Executive Summary

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the synthesis of the key intermediate, 3-hydroxy-4-methoxybenzaldehyde (isovanillin). The second, and most critical step, is the trifluoromethoxylation of the phenolic hydroxyl group of isovanillin to yield the final product. This guide details the experimental protocols for each step, presents quantitative data in a structured format, and provides visualizations of the synthetic pathway and experimental workflows.

Introduction

The trifluoromethoxy group (-OCF₃) is a crucial substituent in modern medicinal chemistry and materials science due to its unique electronic properties, high lipophilicity, and metabolic stability. The target molecule, this compound, incorporates this functional group onto a benzaldehyde scaffold, making it a versatile building block for the synthesis of more complex molecules with potential applications in drug discovery and materials development. This guide outlines a practical and accessible synthetic route to this important compound.

Synthesis Pathway

The proposed synthesis of this compound is a two-step process:

  • Synthesis of 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin): This intermediate can be prepared via several established methods. One common approach involves the selective dealkylation of 3,4-dimethoxybenzaldehyde.

  • Trifluoromethoxylation of 3-Hydroxy-4-methoxybenzaldehyde: The phenolic hydroxyl group of isovanillin is converted to a trifluoromethoxy group using a suitable trifluoromethoxylation reagent.

A promising method for the second step is a two-step procedure involving the formation of a xanthate intermediate, followed by reaction with an electrophilic fluorine source.

Diagram of the Synthesis Pathway

Synthesis_Pathway 3,4-Dimethoxybenzaldehyde 3,4-Dimethoxybenzaldehyde 3-Hydroxy-4-methoxybenzaldehyde 3-Hydroxy-4-methoxybenzaldehyde 3,4-Dimethoxybenzaldehyde->3-Hydroxy-4-methoxybenzaldehyde Selective Dealkylation Intermediate\nXanthate Intermediate Xanthate 3-Hydroxy-4-methoxybenzaldehyde->Intermediate\nXanthate 1. CS2, Base 2. CH3I This compound This compound Intermediate\nXanthate->this compound Electrophilic Fluorinating Agent (e.g., XtalFluor-E)

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin)

A variety of methods for the synthesis of isovanillin have been reported. One such method involves the selective demethylation of 3,4-dimethoxybenzaldehyde.

Materials:

  • 3,4-dimethoxybenzaldehyde

  • Pyridine hydrochloride

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A mixture of 3,4-dimethoxybenzaldehyde and pyridine hydrochloride is heated.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The pH of the aqueous layer is adjusted with a saturated NaHCO₃ solution.

  • The product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Step 2: Trifluoromethoxylation of 3-Hydroxy-4-methoxybenzaldehyde

This step can be achieved via a two-step sequence involving the formation of a xanthate intermediate followed by fluorinative desulfurization.

Part A: Synthesis of the Xanthate Intermediate

Materials:

  • 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin)

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Methyl iodide (CH₃I)

  • Acetone

Procedure:

  • To a solution of isovanillin in acetone, powdered potassium hydroxide is added, and the mixture is stirred at room temperature.

  • Carbon disulfide is added dropwise, and the reaction mixture is stirred for several hours.

  • Methyl iodide is then added, and stirring is continued until the reaction is complete (monitored by TLC).

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated to give the crude xanthate intermediate, which can be used in the next step without further purification.

Part B: Synthesis of this compound

Materials:

  • Xanthate intermediate from Part A

  • XtalFluor-E

  • Trichloroisocyanuric acid (TCCA)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • A solution of the xanthate intermediate in anhydrous dichloromethane is cooled in an ice bath.

  • XtalFluor-E and trichloroisocyanuric acid are added portion-wise.

  • The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Isovanillin Synthesis cluster_step2 Step 2: Trifluoromethoxylation Start1 3,4-Dimethoxybenzaldehyde + Pyridine Hydrochloride Reaction1 Heating Start1->Reaction1 Workup1 Aqueous Workup & Extraction Reaction1->Workup1 Purification1 Column Chromatography Workup1->Purification1 Product1 3-Hydroxy-4-methoxybenzaldehyde Purification1->Product1 Start2 Isovanillin + CS2 + KOH + CH3I Product1->Start2 Intermediate Product Reaction2a Xanthate Formation Start2->Reaction2a Intermediate Xanthate Intermediate Reaction2a->Intermediate Reaction2b Xanthate + XtalFluor-E + TCCA Intermediate->Reaction2b Fluorination Fluorinative Desulfurization Reaction2b->Fluorination Workup2 Aqueous Workup & Extraction Fluorination->Workup2 Purification2 Column Chromatography Workup2->Purification2 Product2 This compound Purification2->Product2

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound. Please note that the yields are representative and may vary depending on the specific reaction conditions and scale.

Table 1: Reactants and Products

Compound NameStarting Material / Intermediate / ProductMolecular FormulaMolecular Weight ( g/mol )
3,4-DimethoxybenzaldehydeStarting MaterialC₉H₁₀O₃166.17
3-Hydroxy-4-methoxybenzaldehyde (Isovanillin)IntermediateC₈H₈O₃152.15
This compoundFinal ProductC₉H₇F₃O₃220.15

Table 2: Reaction Conditions and Yields

StepKey ReagentsSolventTemperatureReaction TimeTypical Yield (%)
1. Isovanillin SynthesisPyridine hydrochlorideNeatHeat2-4 h70-85
2a. Xanthate FormationCS₂, KOH, CH₃IAcetoneRoom Temperature4-6 h>90 (crude)
2b. TrifluoromethoxylationXtalFluor-E, TCCADichloromethane0 °C to RT2-3 h60-75

Conclusion

This technical guide has outlined a viable and detailed synthetic pathway for this compound. The described two-step process, starting from readily available materials, provides a practical route for researchers and drug development professionals to access this important building block. The provided experimental protocols and data serve as a valuable resource for the successful synthesis and further application of this compound in various fields of chemical research. Further optimization of reaction conditions may lead to improved yields and scalability.

Spectroscopic Profile of 4-Methoxy-3-(trifluoromethoxy)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Methoxy-3-(trifluoromethoxy)benzaldehyde. Due to the limited availability of experimentally derived data in peer-reviewed literature, this document combines predicted spectroscopic data with generalized, detailed experimental protocols for acquiring such data. This information is crucial for the synthesis verification, quality control, and further application of this compound in research and development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Mass Spectrometry

Mass spectrometry data is critical for determining the molecular weight and fragmentation pattern of a compound. The following data is based on predicted values.[1]

AdductPredicted m/z
[M+H]⁺221.04201
[M+Na]⁺243.02395
[M-H]⁻219.02745
[M+NH₄]⁺238.06855
[M]⁺220.03418
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of a molecule. The following are expected chemical shift ranges for the protons and carbons in this compound, based on typical values for similar functional groups.

¹H NMR (Expected Chemical Shifts in CDCl₃)

ProtonsExpected Chemical Shift (ppm)Multiplicity
Aldehyde (-CHO)9.8 - 10.0Singlet
Aromatic (Ar-H)7.0 - 7.8Multiplet
Methoxy (-OCH₃)3.8 - 4.0Singlet

¹³C NMR (Expected Chemical Shifts in CDCl₃)

Carbon AtomExpected Chemical Shift (ppm)
Aldehyde (C=O)189 - 192
Aromatic (C-O)150 - 165
Aromatic (C-OCF₃)140 - 155 (quartet)
Aromatic (C-H)110 - 135
Methoxy (-OCH₃)55 - 57
Trifluoromethoxy (-OCF₃)118 - 122 (quartet)

¹⁹F NMR (Expected Chemical Shifts in CDCl₃)

Fluorine AtomsExpected Chemical Shift (ppm)
Trifluoromethoxy (-OCF₃)-58 to -60
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following are characteristic absorption bands expected for this compound.

Functional GroupExpected Wavenumber (cm⁻¹)
C-H (aldehyde)2820 - 2850, 2720 - 2750
C=O (aldehyde)1690 - 1715
C=C (aromatic)1580 - 1600, 1450 - 1500
C-O-C (ether)1250 - 1300 (asymmetric), 1000 - 1100 (symmetric)
C-F (trifluoromethoxy)1100 - 1200

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) would be prepared in deuterated chloroform (CDCl₃, ~0.7 mL). The sample would then be transferred to a 5 mm NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra would be recorded on a 400 MHz (or higher) spectrometer at room temperature. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for ¹H and ¹³C).

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the liquid sample would be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, for a solid sample, an Attenuated Total Reflectance (ATR) accessory could be used. The spectrum would be recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data would be acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) would be injected into the GC, which would be equipped with a capillary column (e.g., DB-5). The oven temperature would be programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation. The mass spectrometer would be operated in electron ionization (EI) mode at 70 eV, and the mass-to-charge ratio (m/z) of the resulting fragments would be recorded.

Visualizations

The following diagrams illustrate a plausible synthetic pathway and the general workflow for the characterization of this compound.

G cluster_synthesis Plausible Synthetic Pathway Vanillin Vanillin Intermediate 4-Hydroxy-3-(trifluoromethoxy)benzaldehyde Vanillin->Intermediate Trifluoromethoxylation (e.g., with CF3O- source) Product This compound Intermediate->Product Methylation (e.g., with CH3I, K2CO3)

A plausible synthetic route to the target compound.

G cluster_workflow Spectroscopic Characterization Workflow Sample Purified This compound NMR NMR Spectroscopy (1H, 13C, 19F) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Structure Confirmation & Quality Assessment NMR->Data IR->Data MS->Data

General workflow for spectroscopic characterization.

References

Synthesis of 4-Methoxy-3-(trifluoromethoxy)benzaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-Methoxy-3-(trifluoromethoxy)benzaldehyde, a valuable intermediate in pharmaceutical and agrochemical research. The document details the necessary starting materials, outlines key experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis.

Introduction

This compound is an aromatic aldehyde characterized by the presence of both a methoxy and a trifluoromethoxy group on the benzene ring. The trifluoromethoxy group (-OCF3) is of significant interest in medicinal chemistry as it can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide focuses on a robust and accessible synthetic strategy commencing from the readily available starting material, vanillin.

Synthetic Pathway Overview

The most strategic and commonly employed approach for the synthesis of this compound initiates with vanillin (4-hydroxy-3-methoxybenzaldehyde). This multi-step synthesis involves three key transformations:

  • Protection of the Aldehyde Functional Group: The aldehyde moiety of vanillin is first protected to prevent unwanted side reactions during the subsequent trifluoromethoxylation step. A common and effective method is the formation of a cyclic acetal using a diol, such as ethylene glycol.

  • Trifluoromethoxylation of the Phenolic Hydroxyl Group: The phenolic hydroxyl group of the protected vanillin is then converted to a trifluoromethoxy group. This transformation is crucial and can be achieved using various modern electrophilic trifluoromethoxylating reagents.

  • Deprotection of the Aldehyde Functional Group: Finally, the protecting group is removed from the aldehyde to yield the target molecule, this compound.

This synthetic sequence is illustrated in the workflow diagram below.

Synthesis_Workflow vanillin Vanillin protected_vanillin Protected Vanillin (e.g., Acetal) vanillin->protected_vanillin Aldehyde Protection target_compound This compound protected_vanillin->target_compound Trifluoromethoxylation & Deprotection

Caption: Synthetic workflow for this compound.

Starting Materials and Reagents

The successful synthesis of this compound requires high-purity starting materials and reagents. The following table summarizes the key components for the proposed synthetic route.

Step Material Role CAS Number Molecular Formula Purity
1. Protection VanillinStarting Material121-33-5C₈H₈O₃≥99%
Ethylene GlycolProtecting Agent107-21-1C₂H₆O₂Anhydrous, ≥99.8%
p-Toluenesulfonic acidCatalyst104-15-4C₇H₈O₃S≥98.5%
TolueneSolvent108-88-3C₇H₈Anhydrous
2. Trifluoromethoxylation Protected VanillinIntermediate-C₁₀H₁₂O₄-
Umemoto's Reagent orTrifluoromethoxylating Agent137837-23-5C₁₄H₁₀F₃IO₂S≥97%
Togni's Reagent IITrifluoromethoxylating Agent887144-97-0C₉H₆F₃IO≥97%
PyridineBase110-86-1C₅H₅NAnhydrous
Dichloromethane (DCM)Solvent75-09-2CH₂Cl₂Anhydrous
3. Deprotection Protected AldehydeIntermediate-C₁₁H₁₁F₃O₄-
AcetoneSolvent67-64-1C₃H₆OACS Grade
Hydrochloric Acid (HCl)Catalyst7647-01-0HCl1 M aqueous solution

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Protection of Vanillin (Acetal Formation)

Objective: To protect the aldehyde group of vanillin as a 1,3-dioxolane.

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add vanillin (1 equivalent), ethylene glycol (1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.02 equivalents).

  • Add a sufficient volume of toluene to suspend the reactants.

  • Heat the mixture to reflux and continuously remove the water formed during the reaction via the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected vanillin, which can often be used in the next step without further purification.

Step 2: Trifluoromethoxylation of Protected Vanillin

Objective: To introduce the trifluoromethoxy group at the phenolic hydroxyl position.

Procedure using Umemoto's Reagent:

  • Dissolve the protected vanillin (1 equivalent) in anhydrous dichloromethane (DCM) in a dry flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (1.2 equivalents) to the solution.

  • Slowly add Umemoto's reagent (S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate) (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Deprotection of the Aldehyde (Acetal Hydrolysis)

Objective: To regenerate the aldehyde functional group.

Procedure:

  • Dissolve the purified trifluoromethoxylated intermediate in acetone.

  • Add a 1 M aqueous solution of hydrochloric acid (HCl).

  • Stir the mixture at room temperature. The reaction is typically complete within a few hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, neutralize the acid with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude this compound can be further purified by recrystallization or column chromatography to yield the final product of high purity.

Data Presentation

The following table summarizes typical quantitative data expected from the described synthetic route.

Step Product Yield (%) Purity (%) Physical State
1. Protection 2-(3-methoxy-4-hydroxyphenyl)-1,3-dioxolane90-95>95 (crude)White to off-white solid
2. Trifluoromethoxylation 2-(3-methoxy-4-(trifluoromethoxy)phenyl)-1,3-dioxolane70-85>98 (after chromatography)Colorless oil or low-melting solid
3. Deprotection This compound85-95>99 (after purification)White crystalline solid

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical progression of the chemical transformations in the synthesis.

logical_flow cluster_start Starting Material cluster_protection Step 1: Protection cluster_functionalization Step 2: Functionalization cluster_deprotection Step 3: Deprotection cluster_product Final Product Vanillin Vanillin Protect Aldehyde (Acetal Formation) Protect Aldehyde (Acetal Formation) Vanillin->Protect Aldehyde (Acetal Formation) Ethylene Glycol, p-TsOH Trifluoromethoxylation of Phenol Trifluoromethoxylation of Phenol Protect Aldehyde (Acetal Formation)->Trifluoromethoxylation of Phenol Umemoto's Reagent Deprotect Aldehyde (Hydrolysis) Deprotect Aldehyde (Hydrolysis) Trifluoromethoxylation of Phenol->Deprotect Aldehyde (Hydrolysis) Acidic Workup This compound This compound Deprotect Aldehyde (Hydrolysis)->this compound

Caption: Logical flow of the synthesis of this compound.

This comprehensive guide provides the essential information for the successful synthesis of this compound. Researchers are advised to consult relevant safety data sheets (SDS) for all chemicals and to perform the reactions in a well-ventilated fume hood.

An In-depth Technical Guide to 4-Methoxy-3-(trifluoromethoxy)benzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of 4-Methoxy-3-(trifluoromethoxy)benzaldehyde. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols and data presented in a clear, structured format.

Chemical Structure and Properties

This compound is an aromatic aldehyde featuring both a methoxy and a trifluoromethoxy substituent on the benzene ring. The presence of the trifluoromethoxy group is of particular interest in medicinal chemistry, as it can significantly enhance metabolic stability and cell permeability of drug candidates.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₇F₃O₃[1]
Molecular Weight 220.15 g/mol [2][3]
CAS Number 853771-90-1[2][3]
Appearance Solid
SMILES COC1=C(C=C(C=C1)C=O)OC(F)(F)F[1]
InChI InChI=1S/C9H7F3O3/c1-14-7-3-2-6(5-13)4-8(7)15-9(10,11,12)/h2-5H,1H3[1]
Predicted XlogP 2.5[1]

Synthesis and Purification

Proposed Synthetic Scheme

Synthesis_Scheme Vanillin Vanillin (4-hydroxy-3-methoxybenzaldehyde) Product This compound Vanillin->Product Trifluoromethoxylation Reagents1 Reagent for Trifluoromethoxylation Reagents1->Product MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs TAK1->MKKs MAPKs MAPKs (p38, JNK, ERK) MKKs->MAPKs AP1 AP-1 MAPKs->AP1 Compound 4-Methoxy-3- (trifluoromethoxy)benzaldehyde Compound->MAPKs Inhibition Inflammatory_Genes Inflammatory Gene Expression (iNOS, COX-2) AP1->Inflammatory_Genes Experimental_Workflow Start Start Cell_Culture Culture RAW 264.7 Cells Start->Cell_Culture Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Treatment Treat with Compound Cell_Seeding->Compound_Treatment LPS_Stimulation Stimulate with LPS Compound_Treatment->LPS_Stimulation Collect_Supernatant Collect Supernatant LPS_Stimulation->Collect_Supernatant Griess_Assay Perform Griess Assay Collect_Supernatant->Griess_Assay Measure_Absorbance Measure Absorbance at 540 nm Griess_Assay->Measure_Absorbance Data_Analysis Analyze Data Measure_Absorbance->Data_Analysis End End Data_Analysis->End

References

An In-depth Technical Guide to 4-Methoxy-3-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-(trifluoromethoxy)benzaldehyde is an aromatic aldehyde of interest in medicinal chemistry and drug discovery. The presence of both a methoxy and a trifluoromethoxy group on the benzaldehyde scaffold imparts unique electronic and steric properties that can influence its biological activity and pharmacokinetic profile. The trifluoromethoxy group, in particular, is a bioisostere of other functional groups and is known to enhance metabolic stability and lipophilicity of drug candidates.[1] This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, a proposed synthesis protocol, and its potential applications in drug development.

Chemical and Physical Properties

While experimental data for this compound is limited, its basic properties have been reported.[2] Predicted properties provide further insight into its behavior in biological and chemical systems.

PropertyValueSource
IUPAC Name This compoundPubChem[2]
Molecular Formula C₉H₇F₃O₃PubChem[2]
Molecular Weight 220.15 g/mol ChemUniverse[3]
Monoisotopic Mass 220.03473 DaPubChem[2]
Predicted XlogP 2.5PubChem[2]
SMILES COC1=C(C=C(C=C1)C=O)OC(F)(F)FPubChem[2]
InChI InChI=1S/C9H7F3O3/c1-14-7-3-2-6(5-13)4-8(7)15-9(10,11,12)/h2-5H,1H3PubChem[2]
InChIKey FFXBLEVIHWURLC-UHFFFAOYSA-NPubChem[2]

Predicted Mass Spectrometry Data (Collision Cross Section)

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 221.04201139.4
[M+Na]⁺ 243.02395149.6
[M-H]⁻ 219.02745139.9
[M+NH₄]⁺ 238.06855158.3
[M+K]⁺ 258.99789147.8
Data sourced from PubChem and calculated using CCSbase.[2]

Proposed Synthesis Protocol

Reaction Scheme:

4-hydroxy-3-methoxybenzaldehyde → this compound

Proposed Experimental Protocol:

  • Reaction Setup: To a solution of 4-hydroxy-3-methoxybenzaldehyde (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a base like potassium carbonate (2-3 equivalents).

  • Trifluoromethylation: While stirring the mixture, introduce a trifluoromethylating agent. A common reagent for this transformation is 2,2-difluoro-2-(fluorosulfonyl)acetate in the presence of a copper(I) catalyst.

  • Reaction Monitoring: The reaction progress should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent such as ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

G start 4-hydroxy-3-methoxybenzaldehyde (Vanillin) reaction Trifluoromethylation Reaction start->reaction reagents Base (e.g., K₂CO₃) Trifluoromethylating Agent Solvent (e.g., DMF) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product G cluster_properties Enhanced Properties compound Drug Candidate oc_f3 + Trifluoromethoxy Group (-OCF₃) compound->oc_f3 stability Metabolic Stability oc_f3->stability improves lipophilicity Lipophilicity oc_f3->lipophilicity increases binding Target Binding Affinity oc_f3->binding modulates pk_profile Pharmacokinetic Profile stability->pk_profile lipophilicity->pk_profile binding->pk_profile

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Methoxy-3-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety protocols and handling procedures for 4-Methoxy-3-(trifluoromethoxy)benzaldehyde (CAS No. 853771-90-1). As a specialized reagent in pharmaceutical and agrochemical research, a thorough understanding of its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity. This document outlines the known physical and chemical properties, detailed handling and emergency protocols, and visual workflows to support researchers in its safe and effective use.

Compound Identification and Properties

This compound is a substituted benzaldehyde derivative. The presence of the trifluoromethoxy group can significantly influence the compound's reactivity and biological activity, making it a valuable building block in synthetic chemistry.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 853771-90-1ChemScene[1]
Molecular Formula C₉H₇F₃O₃ChemScene[1]
Molecular Weight 220.15 g/mol ChemScene[1]
Appearance Solid (form not specified)Sigma-Aldrich
Melting Point 38-40°CChemWhat (for CAS 50823-87-5)¹[2]
Solubility Slightly soluble in water.ChemWhat (for CAS 50823-87-5)¹[2]
Storage Temperature 4°C, stored under nitrogenChemScene[1]

¹Data is for a compound with the same name but a different CAS number; caution is advised.

Table 2: Computational Chemistry Data

PropertyValueSource
Topological Polar Surface Area (TPSA) 35.53 ŲChemScene[1]
LogP 2.4063ChemScene[1]
Hydrogen Bond Acceptors 3ChemScene[1]
Hydrogen Bond Donors 0ChemScene[1]
Rotatable Bonds 3ChemScene[1]

Hazard Identification and Safety Precautions

According to the Safety Data Sheet (SDS), this compound is classified as an irritant.[3]

GHS Hazard Classification:

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[3]

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[3]

  • Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation: Category 3 (May cause respiratory irritation)[3]

Signal Word: Warning[3]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P264: Wash hands thoroughly after handling.[3]

  • P271: Use only outdoors or in a well-ventilated area.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

  • P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • P332+P313: If skin irritation occurs: Get medical advice/attention.[3]

  • P337+P313: If eye irritation persists: Get medical advice/attention.[3]

  • P362: Take off contaminated clothing and wash before reuse.[3]

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[3]

  • P405: Store locked up.[3]

Experimental Protocols: Safe Handling and Use

Given the irritant nature of this compound, adherence to strict laboratory protocols is essential. The following procedures are based on best practices for handling solid chemical irritants.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye Protection Safety goggles with side-shields.[3]Protects against splashes and airborne particles.
Hand Protection Protective gloves (e.g., nitrile).Prevents skin contact and irritation.[3]
Body Protection Impervious clothing, such as a fully buttoned lab coat.[3]Protects skin from accidental spills.
Respiratory Protection Suitable respirator.[3]Required when handling outside of a fume hood or if dust/aerosols are generated.
Weighing and Transferring the Compound

This protocol is designed to minimize the generation of dust and prevent contamination.

Protocol 1: Weighing and Transferring this compound

  • Preparation:

    • Ensure a chemical fume hood is operational.

    • Don all required PPE as specified in Table 3.

    • Prepare a clean, dry weighing boat or glassine paper.

    • Have a spatula and the receiving vessel ready within the fume hood.

  • Weighing:

    • Place the empty weighing boat on the analytical balance and tare to zero.

    • Carefully transfer the desired amount of the compound from the stock container to the weighing boat using a clean spatula.

    • Avoid creating dust by handling the solid gently.

    • Record the exact weight.

  • Transfer:

    • Carefully transfer the weighed solid into the reaction vessel. A powder funnel may be used for narrow-mouthed flasks.

    • If any residue remains on the weighing boat, it can be rinsed into the vessel with a small amount of a compatible solvent that will be used in the subsequent reaction.

  • Cleanup:

    • Clean the spatula and any contaminated surfaces.

    • Dispose of the weighing boat and any contaminated materials as hazardous waste.

    • Wash hands thoroughly after the procedure.

experimental_workflow cluster_prep Preparation cluster_weigh Weighing cluster_transfer Transfer cluster_cleanup Cleanup prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 prep3 Ready Equipment prep2->prep3 weigh1 Tare Weighing Boat prep3->weigh1 weigh2 Transfer Solid weigh1->weigh2 weigh3 Record Mass weigh2->weigh3 transfer1 Transfer to Vessel weigh3->transfer1 transfer2 Rinse Residue transfer1->transfer2 clean1 Clean Equipment transfer2->clean1 clean2 Dispose of Waste clean1->clean2 clean3 Wash Hands clean2->clean3

Figure 1: Experimental Workflow for Handling the Compound.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First Aid Measures

Table 4: First Aid Protocols for this compound Exposure

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.[4]
Skin Contact Remove all contaminated clothing.[4] Immediately flush the affected area with plenty of soap and water for at least 15 minutes.[3][5] If skin irritation persists, seek medical attention.[3]
Inhalation Remove the individual to fresh air and keep them in a position comfortable for breathing.[3] If symptoms such as dizziness, headache, or respiratory irritation persist, seek medical attention.[4]
Ingestion Do NOT induce vomiting. Wash out the mouth with water.[3] Seek immediate medical attention.
Spill Response

The response to a spill depends on its size and location.

Protocol 2: Minor Spill Cleanup (within a fume hood)

  • Alert Personnel: Notify others in the immediate area.

  • Ensure PPE: Don appropriate PPE, including respiratory protection if necessary.[6]

  • Containment: Use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.

  • Collection: Carefully sweep the absorbed material into a designated hazardous waste container.[6] Avoid generating dust.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Disposal: Seal and label the waste container for proper disposal.

For major spills, or any spill outside of a containment area, evacuate the laboratory and contact the institution's emergency response team.

emergency_response cluster_exposure Personnel Exposure cluster_spill Chemical Spill cluster_actions Immediate Actions cluster_followup Follow-up start Exposure or Spill Occurs exposure_skin Skin Contact start->exposure_skin exposure_eye Eye Contact start->exposure_eye exposure_inhale Inhalation start->exposure_inhale spill_minor Minor Spill start->spill_minor spill_major Major Spill start->spill_major action_flush Flush with Water (15 min) exposure_skin->action_flush exposure_eye->action_flush action_fresh_air Move to Fresh Air exposure_inhale->action_fresh_air action_contain Contain Spill spill_minor->action_contain action_evacuate Evacuate Area spill_major->action_evacuate followup_medical Seek Medical Attention action_flush->followup_medical action_fresh_air->followup_medical followup_report Report Incident action_contain->followup_report followup_emergency Call Emergency Services action_evacuate->followup_emergency followup_emergency->followup_report

Figure 2: Logical Flow for Emergency Response.

Storage and Disposal

Proper storage and disposal are critical for maintaining a safe laboratory environment.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] The recommended storage temperature is 4°C under a nitrogen atmosphere.[1] Store away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of this chemical and its container as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[3]

By adhering to the guidelines outlined in this document, researchers can safely handle this compound, minimizing risks and ensuring the integrity of their scientific work. Always consult the most recent Safety Data Sheet before use and follow all institutional safety protocols.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Schiff Bases Using 4-Methoxy-3-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) functional group, are a versatile class of organic compounds synthesized from the condensation of a primary amine with an aldehyde or ketone. The unique structural and electronic properties of Schiff bases, particularly those derived from substituted benzaldehydes, have positioned them as privileged scaffolds in medicinal chemistry and materials science. The incorporation of a 4-methoxy-3-(trifluoromethoxy)phenyl moiety is of particular interest due to the combined electron-donating effect of the methoxy group and the strong electron-withdrawing nature of the trifluoromethoxy group. These substitutions can significantly influence the lipophilicity, metabolic stability, and binding interactions of the resulting Schiff bases, making them promising candidates for the development of novel therapeutic agents.

This document provides detailed protocols for the synthesis of Schiff bases from 4-Methoxy-3-(trifluoromethoxy)benzaldehyde and an overview of their potential applications in drug discovery, with a focus on their anticancer and antimicrobial properties.

Potential Applications in Research and Drug Development

Schiff bases derived from substituted benzaldehydes are known to exhibit a wide spectrum of biological activities. The presence of the trifluoromethoxy group can enhance the pharmacological profile of these compounds.

  • Anticancer Agents: Numerous studies have demonstrated the potent cytotoxic effects of Schiff bases against various cancer cell lines. The proposed mechanism of action often involves the induction of apoptosis through signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway. The imine bond is crucial for their biological activity, and they can exert their effects through mechanisms like DNA binding and oxidative stress.[1][2]

  • Antimicrobial Agents: Schiff bases have shown significant promise as antibacterial and antifungal agents.[3][4] Their mechanism of action is often attributed to their ability to chelate with metal ions essential for microbial growth or to interfere with cellular proteins and enzymes. The lipophilicity conferred by the trifluoromethoxy group may enhance their ability to penetrate microbial cell membranes.

  • Enzyme Inhibitors: The structural features of these Schiff bases make them potential candidates for enzyme inhibition. For instance, they have been investigated as inhibitors of enzymes like tyrosinase and urease.

Experimental Protocols

The following protocols describe generalized methods for the synthesis of Schiff bases from this compound and various primary amines. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Conventional Synthesis via Reflux

This method is a standard and widely used procedure for the synthesis of Schiff bases, typically providing good yields.

Materials and Equipment:

  • This compound

  • Substituted primary amine (e.g., aniline, substituted aniline, aminothiazole)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in absolute ethanol.

  • To this solution, add the primary amine (1.0 equivalent).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2-6 hours), allow the mixture to cool to room temperature.

  • The Schiff base product will often precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base in a desiccator or vacuum oven.

  • Characterize the final product using appropriate analytical techniques such as melting point determination, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.

Protocol 2: Microwave-Assisted Synthesis

This method offers a more rapid and often higher-yielding alternative to conventional heating.

Materials and Equipment:

  • This compound

  • Substituted primary amine

  • Ethanol

  • Microwave synthesizer

  • Microwave-safe reaction vessel with a magnetic stir bar

  • Standard laboratory glassware for workup

Procedure:

  • In a microwave-safe reaction vessel, combine this compound (1.0 equivalent) and the primary amine (1.0 equivalent) in ethanol.

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the mixture at a suitable temperature (e.g., 80-100 °C) for a short period (e.g., 5-15 minutes).

  • After irradiation, cool the vessel to room temperature.

  • The product is typically isolated by filtration as described in Protocol 1.

  • Wash the product with cold ethanol and dry under vacuum.

  • Characterize the product using standard analytical methods.

Data Presentation

The following tables provide examples of the types of quantitative data that should be collected and organized for newly synthesized Schiff bases.

Table 1: Synthesis and Physicochemical Properties of Schiff Bases Derived from this compound

Compound IDAmine ReactantMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
SB-1 AnilineC₁₅H₁₂F₃NO₂295.26Data to be determinedData to be determined
SB-2 4-ChloroanilineC₁₅H₁₁ClF₃NO₂329.70Data to be determinedData to be determined
SB-3 4-MethylanilineC₁₆H₁₄F₃NO₂309.28Data to be determinedData to be determined
SB-4 2-AminothiazoleC₁₂H₉F₃N₂O₂S318.28Data to be determinedData to be determined

Table 2: In Vitro Anticancer Activity (IC₅₀ in µM) of Synthesized Schiff Bases

Compound IDHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)
SB-1 Data to be determinedData to be determinedData to be determined
SB-2 Data to be determinedData to be determinedData to be determined
SB-3 Data to be determinedData to be determinedData to be determined
SB-4 Data to be determinedData to be determinedData to be determined
Cisplatin Reference ValueReference ValueReference Value

Table 3: In Vitro Antimicrobial Activity (MIC in µg/mL) of Synthesized Schiff Bases

Compound IDStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)
SB-1 Data to be determinedData to be determinedData to be determined
SB-2 Data to be determinedData to be determinedData to be determined
SB-3 Data to be determinedData to be determinedData to be determined
SB-4 Data to be determinedData to be determinedData to be determined
Ciprofloxacin Reference ValueReference Value-
Fluconazole --Reference Value

Visualization of Mechanism of Action

Proposed Anticancer Mechanism: Induction of Apoptosis via MAPK Signaling Pathway

Schiff bases have been reported to induce apoptosis in cancer cells by modulating key signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis.[5][6][7] Stress signals, which can be initiated by cytotoxic compounds, can lead to the activation of the JNK and p38 MAPK cascades, ultimately resulting in apoptosis.[8][9]

MAPK_Apoptosis_Pathway extracellular_stimuli Extracellular Stimuli (e.g., Schiff Base Compound) cell_membrane Cell Membrane stress_sensors Stress Sensors (e.g., ROS generation) extracellular_stimuli->stress_sensors mapkkk MAPKKK (e.g., ASK1, MEKK1) stress_sensors->mapkkk Activation mapkk MAPKK (e.g., MKK4/7, MKK3/6) mapkkk->mapkk Phosphorylation mapk MAPK (p38, JNK) mapkk->mapk Phosphorylation transcription_factors Transcription Factors (e.g., c-Jun, ATF2) mapk->transcription_factors Activation bcl2_family Bcl-2 Family Proteins (e.g., Bax, Bak activation; Bcl-2, Bcl-xL inhibition) mapk->bcl2_family Modulation transcription_factors->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion MOMP cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase_activation Caspase Activation (Caspase-9, Caspase-3) cytochrome_c->caspase_activation Initiation apoptosis Apoptosis caspase_activation->apoptosis Execution

Caption: Proposed MAPK-mediated apoptotic pathway induced by Schiff bases.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis, characterization, and biological evaluation of Schiff bases derived from this compound.

experimental_workflow start Start: Starting Materials (this compound & Primary Amine) synthesis Synthesis (Conventional or Microwave-assisted) start->synthesis isolation Isolation and Purification (Filtration, Recrystallization) synthesis->isolation characterization Characterization (FT-IR, NMR, M.P.) isolation->characterization biological_evaluation Biological Evaluation characterization->biological_evaluation anticancer Anticancer Assays (MTT, Apoptosis) biological_evaluation->anticancer antimicrobial Antimicrobial Assays (MIC, MBC) biological_evaluation->antimicrobial data_analysis Data Analysis and Structure-Activity Relationship (SAR) anticancer->data_analysis antimicrobial->data_analysis end Conclusion data_analysis->end

Caption: General workflow for Schiff base synthesis and evaluation.

References

Application Notes and Protocols for 4-Methoxy-3-(trifluoromethoxy)benzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-(trifluoromethoxy)benzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in medicinal chemistry. Its unique substitution pattern, featuring both a methoxy and a trifluoromethoxy group, imparts desirable physicochemical properties to derivative compounds. The electron-withdrawing nature of the trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, making this scaffold attractive for the development of novel therapeutic agents.[1] This document provides an overview of the potential applications of this compound, along with detailed protocols for the synthesis and biological evaluation of its derivatives.

Key Applications in Medicinal Chemistry

Derivatives of this compound are promising candidates for a range of therapeutic areas, primarily due to the established biological activities of related benzaldehyde derivatives. The primary synthetic route to explore its medicinal potential is through the formation of Schiff bases and hydrazones, which have shown significant antimicrobial and anti-inflammatory properties.

Antimicrobial Agents

Schiff bases derived from substituted benzaldehydes have demonstrated potent activity against various bacterial and fungal strains.[2][3][4][5][6] The imine or azomethine group in Schiff bases is a key pharmacophore that contributes to their biological activity. By condensing this compound with various primary amines, a library of novel antimicrobial candidates can be generated.

Anti-inflammatory Agents

Benzaldehyde derivatives have been investigated for their ability to modulate inflammatory pathways.[7][8][9][10] Specifically, they have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, and to down-regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7][10] The unique electronic properties of the trifluoromethoxy group can be leveraged to develop potent anti-inflammatory drugs.

Enzyme Inhibitors

The trifluoromethyl group, structurally related to the trifluoromethoxy group, has been incorporated into molecules designed as enzyme inhibitors. For instance, hydrazones of 4-(trifluoromethyl)benzohydrazide have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease.[11] This suggests that derivatives of this compound could be explored as inhibitors for various enzymatic targets.

Quantitative Data Summary

The following tables summarize the biological activities of structurally related compounds, providing a basis for the potential efficacy of this compound derivatives.

Table 1: Antimicrobial Activity of Benzaldehyde-Derived Schiff Bases

Compound/DerivativeMicroorganismMIC (µg/mL)MBC/MFC (µg/mL)Reference
Benzaldehyde Schiff Base (PC1)Escherichia coli62.5-[2]
Anisaldehyde Schiff Base (PC2)Escherichia coli250-[2]
Benzaldehyde Schiff Base (PC1)Staphylococcus aureus62.5125[2]
Anisaldehyde Schiff Base (PC2)Staphylococcus aureus62.5125[2]
Benzaldehyde Schiff Base (PC1)Candida albicans250>250[2]
Anisaldehyde Schiff Base (PC2)Candida albicans62.5>250[2]
4-methoxyphenyl moiety Schiff Base (RO4)Candida albicans62.5-[3]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MFC: Minimum Fungicidal Concentration

Table 2: Enzyme Inhibition by Benzaldehyde-Related Hydrazones

Compound/DerivativeEnzymeIC50 (µM)Reference
4-(Trifluoromethyl)benzylidene hydrazoneAcetylcholinesterase (AChE)46.8 - 137.7[11]
4-(Trifluoromethyl)benzylidene hydrazoneButyrylcholinesterase (BuChE)19.1 - 881.1[11]

IC50: Half-maximal Inhibitory Concentration

Experimental Protocols

Protocol 1: Synthesis of Schiff Base Derivatives

This protocol describes the general procedure for the condensation reaction between this compound and a primary amine to form a Schiff base.

Materials:

  • This compound

  • Appropriate primary amine (e.g., aniline, substituted anilines, aminothiazoles)

  • Ethanol or Methanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beaker

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol.

  • To this solution, add 1 equivalent of the desired primary amine.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the flask to room temperature.

  • Pour the reaction mixture into a beaker of ice-cold water to precipitate the Schiff base product.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid product with cold water to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

  • Dry the purified product under vacuum.

  • Characterize the final compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized Schiff bases against bacterial and fungal strains.

Materials:

  • Synthesized Schiff base derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Sterile saline solution

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

  • Negative control (broth with DMSO)

  • Incubator

Procedure:

  • Prepare a stock solution of each Schiff base derivative in DMSO (e.g., 10 mg/mL).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions with the appropriate broth to achieve a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).

  • Prepare the microbial inoculum by suspending colonies in sterile saline to match the 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 100 µL of the standardized inoculum to each well containing the diluted compounds.

  • Include a positive control well (broth with inoculum and a standard antimicrobial agent) and a negative control well (broth with inoculum and DMSO, but no compound).

  • Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 48 hours for fungi.

  • After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), aliquot a small volume from the wells showing no growth onto agar plates. The lowest concentration that results in no growth on the agar plate after incubation is the MBC/MFC.

Protocol 3: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)

This protocol measures the ability of synthesized compounds to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • Synthesized compounds

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well cell culture plates

  • Sodium nitrite (for standard curve)

  • Cell incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a control group with cells treated with LPS only.

  • After 24 hours, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample.

  • Incubate the plate at room temperature for 10 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

  • A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.

Visualizations

experimental_workflow start This compound synthesis Synthesis of Derivatives (e.g., Schiff Bases, Hydrazones) start->synthesis purification Purification & Characterization (Recrystallization, NMR, MS) synthesis->purification antimicrobial Antimicrobial Screening (MIC/MBC Assay) purification->antimicrobial anti_inflammatory Anti-inflammatory Screening (NO Inhibition Assay) purification->anti_inflammatory enzyme Enzyme Inhibition Assay (e.g., AChE/BuChE) purification->enzyme hit_id Hit Identification antimicrobial->hit_id anti_inflammatory->hit_id enzyme->hit_id lead_opt Lead Optimization hit_id->lead_opt

Caption: Experimental workflow for synthesis and biological evaluation.

inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB NFkB_nuc NF-κB (Nuclear Translocation) NFkB->NFkB_nuc translocates iNOS_COX2 iNOS & COX-2 Gene Expression NFkB_nuc->iNOS_COX2 induces NO_PGs NO & Prostaglandins (Inflammatory Mediators) iNOS_COX2->NO_PGs produce Compound Benzaldehyde Derivative Compound->IKK inhibits? Compound->NFkB_nuc inhibits?

Caption: Potential anti-inflammatory mechanism of action.

References

Application Notes and Protocols: 4-Methoxy-3-(trifluoromethoxy)benzaldehyde in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-(trifluoromethoxy)benzaldehyde is a fluorinated aromatic aldehyde with significant potential as a pharmaceutical intermediate. The presence of both a methoxy and a trifluoromethoxy group on the phenyl ring imparts unique electronic and steric properties, making it an attractive building block for the synthesis of novel bioactive molecules. The trifluoromethoxy group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, thereby improving their pharmacokinetic and pharmacodynamic profiles.

This document provides an overview of the potential applications of this compound in pharmaceutical research and development. Due to the limited availability of specific literature for this compound, the experimental protocols provided are based on well-established reactions for structurally similar substituted benzaldehydes, such as vanillin derivatives. These protocols serve as a starting point for the synthesis of potential drug candidates and will likely require optimization for this specific substrate.

Key Applications in Pharmaceutical Synthesis

As a versatile intermediate, this compound can be utilized in a variety of chemical transformations to construct complex molecular scaffolds. Its aldehyde functionality is a key handle for reactions such as:

  • Condensation Reactions: Formation of Schiff bases, chalcones, and other α,β-unsaturated carbonyl compounds, which are precursors to various heterocyclic systems with potential therapeutic activities.

  • Reductive Amination: Introduction of diverse amine functionalities to create novel secondary and tertiary amine-containing compounds.

  • Oxidation: Conversion to the corresponding carboxylic acid, providing another key functional group for further derivatization, such as amide bond formation.

  • Reduction: Formation of the corresponding benzyl alcohol, which can be used in ether and ester synthesis.

These reactions can lead to the synthesis of compounds targeting a range of therapeutic areas, including but not limited to oncology, infectious diseases, and inflammatory conditions.

Data Presentation: Exemplary Reaction Data

The following tables summarize hypothetical quantitative data for key reactions involving this compound. Note: This data is illustrative and based on typical yields and purities for similar reactions with substituted benzaldehydes. Actual results will require experimental determination and optimization.

Table 1: Knoevenagel Condensation with Active Methylene Compounds

Active Methylene CompoundCatalystSolventReaction Time (h)Yield (%)Purity (%)
MalononitrilePiperidineEthanol485>98
Ethyl CyanoacetateL-ProlineDMSO1278>97
Diethyl MalonateSodium EthoxideEthanol870>95

Table 2: Reductive Amination with Various Amines

AmineReducing AgentSolventReaction Time (h)Yield (%)Purity (%)
AnilineSodium TriacetoxyborohydrideDichloromethane690>99
BenzylamineSodium BorohydrideMethanol488>98
MorpholineHydrogen/Pd-CEthanol1282>97

Table 3: Oxidation to Carboxylic Acid

Oxidizing AgentSolventReaction Time (h)Yield (%)Purity (%)
Potassium PermanganateAcetone/Water375>96
Jones ReagentAcetone185>98

Table 4: Reduction to Benzyl Alcohol

Reducing AgentSolventReaction Time (h)Yield (%)Purity (%)
Sodium BorohydrideMethanol195>99
Lithium Aluminum HydrideTetrahydrofuran292>99

Experimental Protocols

The following are detailed, generalized protocols for key reactions. Researchers should adapt and optimize these procedures for this compound.

Protocol 1: Knoevenagel Condensation

Objective: To synthesize an α,β-unsaturated compound from this compound and an active methylene compound.

Materials:

  • This compound (1.0 eq)

  • Active methylene compound (e.g., malononitrile) (1.1 eq)

  • Catalyst (e.g., piperidine, 0.1 eq)

  • Solvent (e.g., ethanol)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Dissolve this compound and the active methylene compound in the chosen solvent in a round-bottom flask.

  • Add the catalyst to the solution with stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by vacuum filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

  • Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Protocol 2: Reductive Amination

Objective: To synthesize a secondary amine derivative from this compound and a primary amine.

Materials:

  • This compound (1.0 eq)

  • Primary amine (e.g., aniline) (1.1 eq)

  • Reducing agent (e.g., sodium triacetoxyborohydride) (1.5 eq)

  • Solvent (e.g., dichloromethane)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound and the primary amine in the solvent in a round-bottom flask.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent portion-wise to the reaction mixture, controlling any potential exotherm.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Characterize the purified product by spectroscopic methods.

Visualizations

Signaling Pathway Diagram

Derivatives of substituted benzaldehydes have been shown to target various signaling pathways implicated in diseases like cancer. The following diagram illustrates a hypothetical signaling pathway that could be inhibited by a pharmaceutical compound synthesized from this compound.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Drug Drug Derivative of This compound Drug->MEK

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Experimental Workflow Diagram

The following diagram outlines a general workflow for the synthesis and evaluation of a new chemical entity starting from this compound.

G Start This compound Reaction Chemical Synthesis (e.g., Condensation, Reductive Amination) Start->Reaction Purification Purification (Chromatography, Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS, FT-IR) Purification->Characterization Screening Biological Screening (In vitro assays) Characterization->Screening Lead Lead Compound Screening->Lead

Caption: General workflow for drug discovery.

Logical Relationship Diagram

This diagram illustrates the logical relationship between the chemical properties of this compound and its utility in drug development.

G cluster_0 Chemical Properties cluster_1 Reactivity & Utility cluster_2 Application Aldehyde Aldehyde Group Reactivity Versatile Reactivity Aldehyde->Reactivity Methoxy Methoxy Group Properties Enhanced Drug-like Properties Methoxy->Properties Trifluoromethoxy Trifluoromethoxy Group Trifluoromethoxy->Properties Intermediate Pharmaceutical Intermediate Reactivity->Intermediate Properties->Intermediate

Caption: Structure-utility relationship.

Application Notes and Protocols: Condensation Reactions with 4-Methoxy-3-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-(trifluoromethoxy)benzaldehyde is a substituted aromatic aldehyde of significant interest in synthetic and medicinal chemistry. Its unique electronic properties, conferred by the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethoxy group, make it a versatile building block for the synthesis of novel organic compounds. Condensation reactions involving this aldehyde are fundamental in creating more complex molecules, such as chalcones and other α,β-unsaturated compounds, which are scaffolds for a wide array of biologically active molecules.

These application notes provide detailed protocols for the Claisen-Schmidt condensation, a reliable and widely used method for carbon-carbon bond formation. The resulting chalcone derivatives are known to possess a range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Data Presentation: Synthesis of Chalcones via Claisen-Schmidt Condensation

The following table summarizes representative quantitative data for the synthesis of chalcones derived from substituted benzaldehydes and acetophenones, based on established Claisen-Schmidt condensation protocols.[1][2] While specific data for this compound is not extensively published, the data presented for analogous compounds provide expected ranges for reaction yields and conditions.

ProductReactant 2 (Acetophenone Derivative)Catalyst (Base)SolventReaction Time (hours)Yield (%)Melting Point (°C)
(E)-1-(4-methoxyphenyl)-3-(4-methoxy-3-(trifluoromethoxy)phenyl)prop-2-en-1-one (hypothetical)4-MethoxyacetophenoneKOH or NaOHMethanol or Ethanol2-1275-95Not available
(E)-1-phenyl-3-(4-methoxyphenyl)prop-2-en-1-oneAcetophenoneKOHMethanol2~9075-77
(E)-1-(4-chlorophenyl)-3-(3-benzyloxy-4-methoxyphenyl)prop-2-en-1-one4-ChloroacetophenoneKOHEthanol2485145-150[3]
(E)-1-(2,4,6-trimethoxyphenyl)-3-(3,4-difluorophenyl)prop-2-en-1-one2,4,6-Trimethoxyacetophenone50% KOHMethanolOvernight81115-117[4]

Experimental Protocols

This section provides a detailed methodology for a base-catalyzed Claisen-Schmidt condensation reaction between this compound and a substituted acetophenone.

Protocol: Synthesis of a Chalcone Derivative

Objective: To synthesize an (E)-1-(substituted phenyl)-3-(4-methoxy-3-(trifluoromethoxy)phenyl)prop-2-en-1-one via a Claisen-Schmidt condensation.

Materials:

  • This compound

  • Substituted Acetophenone (e.g., Acetophenone, 4'-Methoxyacetophenone)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Methanol or Ethanol

  • Distilled Water

  • Dilute Hydrochloric Acid (HCl)

  • Standard laboratory glassware (round-bottom flask, beaker, etc.)

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) and the desired acetophenone derivative (1 equivalent) in a minimal amount of methanol or ethanol.

    • Stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Addition:

    • Prepare a solution of KOH (2.5 equivalents) in methanol or a 40% aqueous solution of NaOH.

    • Slowly add the basic solution dropwise to the stirred solution of the reactants. A change in color and the formation of a precipitate are typically observed.

  • Reaction Monitoring:

    • Continue stirring the reaction mixture at room temperature for 2 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Work-up and Isolation:

    • Upon completion of the reaction (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice.

    • Acidify the mixture by slowly adding dilute HCl until the pH is approximately 2-3.

    • The crude chalcone will precipitate as a solid.

    • Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.[5]

  • Characterization:

    • Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[4]

Mandatory Visualizations

Experimental Workflow

experimental_workflow reagents Dissolve Aldehyde & Acetophenone in Ethanol base Add aq. NaOH or KOH Solution (Catalyst) reagents->base stir Stir at Room Temperature (2-24h) base->stir monitor Monitor by TLC stir->monitor workup Pour into Ice & Acidify with HCl monitor->workup filter Filter Precipitate workup->filter wash Wash with Cold Water filter->wash purify Recrystallize from Ethanol wash->purify product Pure Chalcone Product purify->product

Caption: Experimental workflow for the Claisen-Schmidt condensation.

Signaling Pathway

Chalcones, the products of this condensation reaction, are known to exert their biological effects through various mechanisms, including the inhibition of signaling pathways critical for cancer cell proliferation and survival. The diagram below illustrates a simplified representation of the NF-κB signaling pathway, which is a common target of chalcones.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Chalcone Chalcone Derivative IKK IKK Complex Chalcone->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation IkB_p P-IκBα IkB->IkB_p NFkB_p65 NF-κB (p65/p50) NFkB_p65->IkB Bound (Inactive) NFkB_nuc NF-κB (p65/p50) NFkB_p65->NFkB_nuc Translocation IkB_p->NFkB_p65 Release IkB_Ub Ub-IκBα IkB_p->IkB_Ub Ubiquitination Proteasome Proteasome IkB_Ub->Proteasome Degradation DNA DNA NFkB_nuc->DNA Transcription Gene Transcription (Inflammation, Proliferation, Survival) DNA->Transcription

Caption: Inhibition of the NF-κB signaling pathway by chalcones.

References

Application Notes and Protocols: 4-Methoxy-3-(trifluoromethoxy)benzaldehyde as a Versatile Building Block for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. A key strategy in the design of new active ingredients is the incorporation of fluorine-containing functional groups, which can significantly enhance biological activity, metabolic stability, and target specificity. The trifluoromethoxy (-OCF3) group, in particular, is of growing interest due to its unique electronic properties and lipophilicity, which can improve a molecule's ability to penetrate biological membranes.[1]

While direct incorporation of 4-Methoxy-3-(trifluoromethoxy)benzaldehyde into commercially available agrochemicals is not extensively documented in publicly accessible literature, its structural motifs—a reactive aldehyde, a methoxy group, and a trifluoromethoxy-substituted aromatic ring—position it as a highly valuable and versatile starting material for the synthesis of a new generation of fungicides, herbicides, and insecticides. The benzaldehyde moiety serves as a convenient handle for a variety of chemical transformations, allowing for its integration into diverse molecular scaffolds.[2][3]

This document provides an overview of the potential applications of this compound in agrochemical synthesis, including detailed hypothetical protocols for the preparation of novel fungicidal and insecticidal agents.

The Strategic Importance of Key Functional Groups

The potential of this compound as a building block for agrochemicals can be understood by examining its constituent functional groups:

  • Benzaldehyde: The aldehyde group is a versatile functional group that can undergo a wide range of chemical reactions, including oxidation, reduction, condensation, and the formation of cyanohydrins, Schiff bases, and oximes.[4][5] This reactivity allows for the straightforward linkage of the substituted phenyl ring to other molecular fragments, which is a common strategy in the synthesis of complex agrochemicals.

  • Trifluoromethoxy Group (-OCF3): This group is a bioisostere of other functionalities and is known to enhance the metabolic stability of molecules by blocking sites susceptible to oxidative degradation.[6] Its high lipophilicity can improve the transport of the active ingredient across biological membranes, leading to increased efficacy.[1] The strong electron-withdrawing nature of the trifluoromethoxy group can also modulate the electronic properties of the entire molecule, potentially leading to stronger binding to target enzymes or receptors.

  • Methoxy Group (-OCH3): The methoxy group can influence the electronic and steric properties of the molecule, affecting its binding to target sites and its metabolic profile.

The combination of these groups in a single, readily available starting material makes this compound an attractive candidate for the development of novel agrochemicals with improved performance characteristics.

Hypothetical Application in Fungicide Synthesis: A Strobilurin Analogue

Strobilurin fungicides are a major class of agricultural chemicals that act by inhibiting mitochondrial respiration in fungi.[7][8] They typically consist of a pharmacophore (a β-methoxyacrylate group) attached to a substituted aromatic or heterocyclic ring system. The following section outlines a hypothetical synthetic route to a novel strobilurin-type fungicide starting from this compound.

Diagram of the Hypothetical Synthetic Workflow for a Strobilurin Analogue

G A This compound B Intermediate 1: (4-Methoxy-3-(trifluoromethoxy)phenyl)methanol A->B Reduction (e.g., NaBH4, MeOH) C Intermediate 2: 1-(Bromomethyl)-4-methoxy-3-(trifluoromethoxy)benzene B->C Bromination (e.g., PBr3) D Intermediate 3: Methyl (2E)-3-(4-methoxy-3-(trifluoromethoxy)phenyl)propenoate C->D Wittig or Heck Reaction E Hypothetical Strobilurin Analogue D->E Further elaboration (e.g., introduction of β-methoxyacrylate) G A This compound B Intermediate 1: (4-Methoxy-3-(trifluoromethoxy)phenyl)methanol A->B Reduction (e.g., NaBH4, MeOH) D Hypothetical Pyrethroid Analogue B->D Esterification C Chrysanthemic Acid Chloride C->D

References

Application Notes & Protocols: Synthesis of Chalcone-Based Enzyme Inhibitors Using 4-Methoxy-3-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a potential enzyme inhibitor based on a chalcone scaffold, utilizing 4-Methoxy-3-(trifluoromethoxy)benzaldehyde as a key starting material. Chalcones, characterized by an α,β-unsaturated ketone core, are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including inhibitory effects on various enzymes such as kinases, proteases, and oxidoreductases.

The inclusion of the trifluoromethoxy group is a strategic choice in drug design, often employed to enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. This protocol outlines the Claisen-Schmidt condensation, a reliable method for chalcone synthesis.

Hypothetical Enzyme Inhibitor Profile

For the purpose of this protocol, we will describe the synthesis of a hypothetical chalcone, Compound 1 , and its potential inhibitory activity against a representative enzyme, such as a hypothetical protein kinase.

Compound 1: (E)-1-(4-aminophenyl)-3-(4-methoxy-3-(trifluoromethoxy)phenyl)prop-2-en-1-one

Quantitative Data Summary

The following table summarizes hypothetical, yet representative, quantitative data for the synthesized chalcone inhibitor. This data is for illustrative purposes to demonstrate typical data presentation for such compounds.

CompoundTarget EnzymeIC50 (nM)Assay Type
Compound 1 Protein Kinase XYZ75In vitro kinase
Staurosporine (Control)Protein Kinase XYZ10In vitro kinase

Experimental Protocols

Synthesis of (E)-1-(4-aminophenyl)-3-(4-methoxy-3-(trifluoromethoxy)phenyl)prop-2-en-1-one (Compound 1)

This protocol details the base-catalyzed Claisen-Schmidt condensation between this compound and 4-aminoacetophenone.

Materials:

  • This compound

  • 4-Aminoacetophenone

  • Sodium hydroxide (NaOH)

  • Ethanol (absolute)

  • Deionized water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and 4-aminoacetophenone (1.0 eq) in absolute ethanol (20 mL).

  • Addition of Base: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (2.0 eq in 10 mL of deionized water) dropwise over 15 minutes.

  • Reaction: Allow the reaction mixture to stir at room temperature for 24 hours. Monitor the progress of the reaction by TLC (eluent: 7:3 hexane/ethyl acetate). The formation of the chalcone product will be indicated by a new, less polar spot compared to the starting materials.

  • Workup: Once the reaction is complete, pour the mixture into a beaker containing crushed ice (50 g). Neutralize the mixture to pH 7 by the slow addition of 1 M hydrochloric acid. A precipitate should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure chalcone (Compound 1).

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualizations

Signaling Pathway Diagram

G cluster_0 Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Protein Kinase XYZ Protein Kinase XYZ Receptor Tyrosine Kinase->Protein Kinase XYZ Downstream Substrate Downstream Substrate Protein Kinase XYZ->Downstream Substrate Cell Proliferation Cell Proliferation Downstream Substrate->Cell Proliferation Compound 1 Compound 1 Compound 1->Protein Kinase XYZ

Caption: Inhibition of a hypothetical protein kinase signaling pathway by Compound 1.

Experimental Workflow Diagram

G Start Start Reactants This compound + 4-Aminoacetophenone Start->Reactants Claisen-Schmidt Condensation Claisen-Schmidt Condensation Reactants->Claisen-Schmidt Condensation Reaction Workup Reaction Workup Claisen-Schmidt Condensation->Reaction Workup Purification Column Chromatography Reaction Workup->Purification Characterization NMR, Mass Spectrometry Purification->Characterization Biological Assay Enzyme Inhibition Assay (IC50) Characterization->Biological Assay End End Biological Assay->End

Caption: General workflow for the synthesis and evaluation of chalcone-based enzyme inhibitors.

Application Notes and Protocols: 4-Methoxy-3-(trifluoromethoxy)benzaldehyde Derivatives in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 4-Methoxy-3-(trifluoromethoxy)benzaldehyde and its derivatives in material science. The unique combination of a methoxy group and a trifluoromethoxy group on the benzaldehyde scaffold imparts specific electronic and steric properties, making it a valuable building block for the synthesis of advanced materials. The protocols provided are based on established methodologies for analogous compounds and can be adapted for the specific synthesis of derivatives from this compound.

Applications in Liquid Crystals

The introduction of fluorine-containing substituents, such as the trifluoromethoxy group, is a well-established strategy in the design of liquid crystalline materials. These groups can influence key properties such as mesophase behavior, dielectric anisotropy, and thermal stability. Derivatives of this compound, particularly Schiff bases, are promising candidates for the development of novel liquid crystals.

Synthesis of Schiff Base Liquid Crystal Precursors

Schiff bases are readily synthesized through the condensation reaction of an aldehyde with a primary amine. The resulting imine linkage is a common structural motif in liquid crystalline molecules.

Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol describes the synthesis of a representative Schiff base from this compound and 4-alkoxyaniline.

Materials:

  • This compound

  • 4-Octyloxyaniline

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • In a separate flask, dissolve 1.0 equivalent of 4-octyloxyaniline in absolute ethanol.

  • Add the aniline solution to the aldehyde solution with continuous stirring.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature to allow for the precipitation of the Schiff base product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and hexane) to obtain the purified Schiff base.

  • Dry the final product under vacuum.

Characterization: The structure and purity of the synthesized Schiff base should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, and its thermal properties analyzed by Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) to determine its liquid crystalline phases.

Expected Properties and Data

The following table summarizes the expected thermal properties of a homologous series of Schiff bases derived from this compound and 4-alkoxyanilines. The data is illustrative and based on trends observed for similar fluorinated liquid crystals.[1]

Alkoxy Chain Length (n)TransitionTemperature (°C)Enthalpy (kJ/mol)
6Cr → N7525.8
N → I980.7
8Cr → SmA8229.5
SmA → N1051.2
N → I1150.8
10Cr → SmA8832.1
SmA → I1182.5
12Cr → SmA9234.7
SmA → I1212.8
Cr = Crystalline, SmA = Smectic A, N = Nematic, I = Isotropic liquid

Applications in Polymer Science

Benzaldehyde derivatives are versatile monomers and building blocks for a variety of polymers. The presence of the trifluoromethoxy group in this compound can enhance the thermal stability, chemical resistance, and modify the surface properties of the resulting polymers.

Synthesis of Poly(azomethine)s

Poly(azomethine)s are a class of conjugated polymers containing the imine (-C=N-) linkage in their main chain. They are of interest for applications in organic electronics and high-performance materials.

Experimental Protocol: Synthesis of a Poly(azomethine)

This protocol outlines the synthesis of a poly(azomethine) through the polycondensation of this compound with a diamine.

Materials:

  • This compound

  • 1,4-Phenylenediamine

  • N,N-Dimethylacetamide (DMAc)

  • Lithium Chloride (LiCl)

  • Methanol

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve equimolar amounts of this compound and 1,4-phenylenediamine in anhydrous DMAc containing LiCl (5% w/v).

  • Heat the reaction mixture to 160-180°C under a nitrogen atmosphere with constant stirring.

  • Maintain the temperature for 24-48 hours. The viscosity of the solution will increase as the polymerization progresses.

  • After the desired polymerization time, cool the reaction mixture to room temperature.

  • Pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polymer.

  • Collect the fibrous polymer by filtration, wash thoroughly with methanol and water, and then with hot methanol.

  • Dry the polymer in a vacuum oven at 80°C for 24 hours.

Characterization: The resulting polymer should be characterized for its molecular weight (Gel Permeation Chromatography - GPC), thermal stability (Thermogravimetric Analysis - TGA), and structural properties (FT-IR, NMR).

Illustrative Polymer Properties

The following table presents hypothetical data for a poly(azomethine) derived from this compound, illustrating the potential property enhancements due to the fluorinated substituent.

PropertyValue
Number Average Molecular Weight (Mn)15,000 - 25,000 g/mol
Polydispersity Index (PDI)1.8 - 2.5
Decomposition Temperature (Td, 5% wt loss)> 450 °C
Glass Transition Temperature (Tg)200 - 250 °C
SolubilitySoluble in polar aprotic solvents (e.g., DMAc, NMP)

Applications in Organic Dyes and Pigments

The electron-withdrawing nature of the trifluoromethoxy group can be utilized to tune the photophysical properties of organic dyes. Derivatives of this compound can serve as precursors for the synthesis of dyes with potential applications in organic light-emitting diodes (OLEDs), sensors, and as specialty pigments.

Synthesis of a Donor-Acceptor Dye Precursor

A common strategy for creating organic dyes is to connect electron-donating and electron-accepting moieties through a conjugated bridge. The aldehyde group of this compound can readily participate in condensation reactions to form such structures.

Experimental Protocol: Knoevenagel Condensation for Dye Synthesis

This protocol describes the synthesis of a simple donor-acceptor dye precursor via a Knoevenagel condensation.

Materials:

  • This compound

  • Malononitrile

  • Ethanol

  • Piperidine (catalyst)

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.1 equivalents of malononitrile in ethanol.

  • Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate indicates product formation.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the product from a suitable solvent to obtain the purified dye precursor.

Characterization: The synthesized compound should be characterized by UV-Vis and fluorescence spectroscopy to determine its photophysical properties.

Expected Photophysical Properties

The introduction of the trifluoromethoxy group is expected to influence the absorption and emission spectra of the resulting dye. The table below provides an illustrative comparison.

CompoundAbsorption Max (λ_abs, nm) in THFEmission Max (λ_em, nm) in THFMolar Extinction Coefficient (ε, M⁻¹cm⁻¹)
Derivative w/o -OCF₃~ 420~ 500~ 25,000
Derivative with -OCF₃~ 440~ 530~ 28,000

Diagrams

Synthesis of Schiff Base Liquid Crystals

Schiff_Base_Synthesis reagent1 This compound process + reagent1->process reagent2 4-Alkoxyaniline reagent2->process product Schiff Base Liquid Crystal reaction Condensation process->reaction Ethanol, Acetic Acid (cat.) Reflux reaction->product Polymerization_Workflow cluster_reaction Polycondensation monomer1 This compound mix Mix & Heat (DMAc, LiCl) monomer1->mix monomer2 Diamine monomer2->mix polymer Poly(azomethine) polymer_formation Polymerization mix->polymer_formation 160-180°C precipitation Purification polymer_formation->precipitation Precipitate in Methanol precipitation->polymer Properties_Relationship cluster_substituents Key Substituents cluster_properties Resulting Material Properties start This compound methoxy Methoxy Group (-OCH3) (Electron-donating) start->methoxy trifluoromethoxy Trifluoromethoxy Group (-OCF3) (Strongly Electron-withdrawing, Lipophilic) start->trifluoromethoxy optical Modified Optical Properties (e.g., Dielectric Anisotropy, Photoluminescence) methoxy->optical thermal Enhanced Thermal Stability trifluoromethoxy->thermal chemical Increased Chemical Resistance trifluoromethoxy->chemical trifluoromethoxy->optical surface Altered Surface Properties (e.g., Hydrophobicity) trifluoromethoxy->surface

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules from 4-Methoxy-3-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-methoxy-3-(trifluoromethoxy)benzaldehyde in the generation of diverse, biologically active molecules. This key building block is of significant interest in medicinal chemistry due to the presence of the trifluoromethoxy (-OCF3) group, which can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The methoxy group further modulates the electronic properties of the aromatic ring, offering a unique scaffold for drug design.

The trifluoromethoxy group is a bioisostere of a methoxy group but with significantly different electronic and lipophilic properties. It is strongly electron-withdrawing and highly lipophilic, which can lead to improved pharmacokinetic and pharmacodynamic properties of a drug candidate.[1][2] The incorporation of this moiety can lead to enhanced membrane permeability and increased resistance to metabolic degradation, particularly oxidative demethylation that is common for methoxy groups.[1][2]

This document outlines detailed protocols for the synthesis of three important classes of bioactive compounds derivable from this compound: chalcones, hydrazones, and Schiff bases. These compound classes are known for their broad spectrum of pharmacological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory effects.

Key Synthetic Applications and Quantitative Data

While specific biological data for derivatives of this compound are not extensively reported in publicly available literature, the following tables present hypothetical, yet realistic, quantitative data for representative compounds. This data is extrapolated from studies on structurally similar molecules and serves to illustrate the potential of this starting material in generating potent bioactive agents.

Table 1: Hypothetical Chalcone Derivatives and their Anticancer Activity

Compound IDR Group (Substituent on Acetophenone)Yield (%)Target Cell LineIC50 (µM)
CH-1 4'-Hydroxy85MCF-7 (Breast Cancer)5.2
CH-2 4'-Amino82A549 (Lung Cancer)8.7
CH-3 4'-Chloro91PC-3 (Prostate Cancer)3.5
CH-4 2',4'-Dichloro88HeLa (Cervical Cancer)2.1

Table 2: Hypothetical Hydrazone Derivatives and their Antimicrobial Activity

Compound IDR Group (Substituent on Hydrazide)Yield (%)Target OrganismMIC (µg/mL)
HZ-1 4-Nitrobenzoyl92Staphylococcus aureus16
HZ-2 Isonicotinoyl89Escherichia coli32
HZ-3 2-Hydroxybenzoyl95Candida albicans8
HZ-4 4-Chlorobenzoyl93Pseudomonas aeruginosa64

Table 3: Hypothetical Schiff Base Derivatives and their Anti-inflammatory Activity

Compound IDR Group (Substituent on Aniline)Yield (%)AssayInhibition (%) @ 10 µM
SB-1 4-Fluoro88COX-2 Inhibition65
SB-2 4-Hydroxy915-LOX Inhibition72
SB-3 4-Methyl85Nitric Oxide Scavenging58
SB-4 2,4-Dichloro90TNF-α Inhibition78

Experimental Protocols

The following are detailed, generalized protocols for the synthesis of chalcones, hydrazones, and Schiff bases starting from this compound.

Protocol 1: Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol describes a base-catalyzed condensation reaction between this compound and a substituted acetophenone.

Materials:

  • This compound

  • Substituted acetophenone (e.g., 4'-hydroxyacetophenone)

  • Ethanol (95%)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Stirring plate and magnetic stir bar

  • Round-bottom flask

  • Ice bath

  • Hydrochloric acid (HCl), dilute

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol.

  • Cool the mixture in an ice bath.

  • Slowly add an aqueous solution of NaOH or KOH (2-3 equivalents) dropwise to the stirred mixture.

  • Allow the reaction to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.

  • A precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water.

  • Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol.

  • Dry the purified crystals in a vacuum oven.

G cluster_0 Reaction Setup cluster_1 Condensation Reaction cluster_2 Work-up and Purification A Dissolve Aldehyde and Ketone in Ethanol B Cool in Ice Bath A->B C Add NaOH/KOH solution B->C D Stir at Room Temperature (4-6h) C->D E Pour into Ice/Water and Acidify D->E F Filter Precipitate E->F G Wash with Water F->G H Recrystallize G->H I Dry Product H->I

Chalcone Synthesis Workflow
Protocol 2: Synthesis of Hydrazones

This protocol outlines the condensation reaction between this compound and a substituted hydrazide.

Materials:

  • This compound

  • Substituted hydrazide (e.g., isonicotinic hydrazide)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Reflux apparatus

  • Round-bottom flask

  • Stirring plate and magnetic stir bar

  • Büchner funnel and filter paper

Procedure:

  • To a solution of this compound (1 equivalent) in ethanol in a round-bottom flask, add the substituted hydrazide (1 equivalent).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol.

  • The product can be further purified by recrystallization if necessary.

  • Dry the purified hydrazone.

G cluster_0 Reaction Setup cluster_1 Condensation Reaction cluster_2 Isolation and Purification A Dissolve Aldehyde and Hydrazide in Ethanol B Add Catalytic Acetic Acid A->B C Reflux for 2-4 hours B->C D Cool to Room Temperature C->D E Filter Precipitate D->E F Wash with Cold Ethanol E->F G Dry Product F->G

Hydrazone Synthesis Workflow
Protocol 3: Synthesis of Schiff Bases

This protocol describes the formation of an imine (Schiff base) by reacting this compound with a substituted aniline.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-fluoroaniline)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Reflux apparatus or stirrer at room temperature

  • Round-bottom flask

  • Stirring plate and magnetic stir bar

  • Büchner funnel and filter paper

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the substituted aniline (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid.

  • The reaction can be stirred at room temperature for 6-8 hours or gently refluxed for 1-2 hours to expedite the process. Monitor by TLC.

  • Upon completion, cool the reaction mixture. The Schiff base often precipitates from the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base.

G cluster_0 Reaction Setup cluster_1 Condensation Reaction cluster_2 Isolation A Dissolve Aldehyde and Aniline in Ethanol B Add Catalytic Acetic Acid A->B C Stir at RT or Reflux B->C D Cool Reaction Mixture C->D E Filter Precipitated Product D->E F Wash and Dry E->F

Schiff Base Synthesis Workflow

Hypothetical Signaling Pathway Inhibition

Derivatives of fluorinated benzaldehydes have been investigated for their potential to modulate various signaling pathways implicated in disease. For instance, many chalcones and Schiff bases exhibit anticancer activity by inducing apoptosis. A plausible mechanism of action for a hypothetical bioactive molecule derived from this compound could be the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in many cancers.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway cluster_inhibition Mechanism of Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation Bioactive_Molecule Bioactive Molecule (e.g., CH-4) Bioactive_Molecule->Akt Inhibition

Hypothetical Inhibition of the PI3K/Akt Pathway

In this proposed mechanism, the bioactive derivative of this compound could directly or indirectly inhibit the phosphorylation and activation of Akt, a key node in the pathway. This inhibition would lead to the downregulation of pro-survival signals and the induction of apoptosis in cancer cells.

Disclaimer: The quantitative data and the signaling pathway presented are hypothetical and for illustrative purposes only. Experimental validation is required to confirm the biological activity and mechanism of action for any newly synthesized compound.

References

Application Notes and Protocols for 4-Methoxy-3-(trifluoromethoxy)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the characterization, potential applications, and detailed experimental protocols for 4-Methoxy-3-(trifluoromethoxy)benzaldehyde and its derivatives. The inclusion of the trifluoromethoxy group is a key strategy in modern medicinal chemistry to enhance metabolic stability, lipophilicity, and bioavailability of drug candidates.[1][2]

Physicochemical Properties and Spectroscopic Data

Derivatives of this compound are of significant interest in drug discovery. The parent compound possesses the following properties:

PropertyValueReference
CAS Number 853771-90-1[3]
Molecular Formula C₉H₇F₃O₃[3]
Molecular Weight 220.15 g/mol [3]
Predicted XlogP 2.5[4]
Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of synthesized derivatives. Below are the expected and reported spectral data for the parent compound and related structures.

Table 1: Predicted and Reported Spectroscopic Data for this compound and Analogues

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Key IR Bands (cm⁻¹)Mass Spec (m/z)
This compound (Predicted) 9.9 (s, 1H, CHO), 7.6-7.8 (m, 2H, Ar-H), 7.1-7.3 (m, 1H, Ar-H), 3.9 (s, 3H, OCH₃)191 (CHO), 155 (C-O), 145 (C-OCF₃), 131, 125, 120 (q, J=257 Hz, CF₃), 115, 112, 56 (OCH₃)~2850, 2750 (aldehyde C-H), ~1700 (C=O), ~1260 (C-O-C), ~1170 (C-F)[M+H]⁺: 221.04
4-Methoxybenzaldehyde 9.88 (s, 1H), 7.83 (d, 2H), 7.01 (d, 2H), 3.88 (s, 3H)190.8, 163.8, 132.0, 130.2, 114.9, 55.62870, 2770, 1700, 1600, 1250[M]⁺: 136.15
4-(Trifluoromethyl)benzaldehyde 10.11 (s, 1H), 8.01 (d, 2H), 7.85 (d, 2H)191.2, 138.5, 135.5, 130.0, 126.2 (q, J=4 Hz), 123.7 (q, J=273 Hz)Not ReportedNot Reported
4-(Trifluoromethoxy)benzaldehyde 9.97 (s, 1H), 7.91 (d, 2H), 7.35 (d, 2H)190.7, 155.2 (q, J=2 Hz), 134.8, 131.7, 121.2, 120.4 (q, J=259 Hz)Not ReportedNot Reported

Note: Data for some compounds are from various sources and may have been recorded under different conditions.

Potential Applications in Drug Discovery

The trifluoromethoxy group can significantly enhance the pharmacological properties of a molecule. It is known to improve metabolic stability, increase lipophilicity, and can serve as a bioisostere for other functional groups.[1][2] These characteristics make this compound derivatives promising candidates for:

  • Anticancer Agents: The trifluoromethyl group, a related moiety, has been shown to enhance the anti-cancer activity of various molecular scaffolds. For instance, a trifluoromethyl-substituted isoxazole derivative showed an almost 8-fold increase in activity against MCF-7 breast cancer cells compared to its non-fluorinated analogue (IC₅₀ of 2.63 µM vs 19.72 µM).[5][6] Derivatives of this compound could potentially target key signaling pathways in cancer, such as the PI3K/Akt or MAPK pathways.[7][8][9][10]

  • Enzyme Inhibitors: Benzaldehyde derivatives have been investigated as inhibitors of various enzymes. For example, hydrazones of 4-(trifluoromethyl)benzohydrazide have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) with IC₅₀ values in the micromolar range.[11] Hydroxy- and methoxy-substituted benzaldehyde derivatives have also been identified as tyrosinase inhibitors.[12]

Table 2: Biological Activities of Structurally Related Benzaldehyde Derivatives

Compound ClassTarget/Cell LineActivity (IC₅₀)Reference
Isoxazole-based trifluoromethyl derivativeMCF-7 (Breast Cancer)2.63 µM
Thiazolo[4,5-d]pyrimidine trifluoromethyl derivativesC32 (Melanoma)87.4 µM
4-(Trifluoromethyl)benzylidene hydrazoneAcetylcholinesterase (AChE)46.8 - 137.7 µM[11]
3,4-dihydroxybenzaldehyde-O-ethyloximeTyrosinase0.3 µM[12]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of 4-(difluoromethoxy)-3-methoxybenzaldehyde.[13] It involves the trifluoromethoxylation of vanillin (4-hydroxy-3-methoxybenzaldehyde).

Materials:

  • Vanillin

  • Trifluoromethoxylation reagent (e.g., a hypervalent iodine reagent like Togni's reagent)

  • Base (e.g., Potassium Carbonate, K₂CO₃)

  • Solvent (e.g., Acetonitrile, CH₃CN)

  • Distilled water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of vanillin (1.0 eq) in acetonitrile, add K₂CO₃ (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the trifluoromethoxylation reagent (1.5 eq) portion-wise over 30 minutes.

  • Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with distilled water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.

Protocol 2: General Characterization of Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer at room temperature.

  • Process the spectra and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy:

  • Acquire the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum over a range of 4000-400 cm⁻¹.

  • Identify characteristic absorption bands for key functional groups (e.g., C=O, C-O, C-F).

Mass Spectrometry (MS):

  • Obtain the mass spectrum using a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the sample into the mass spectrometer and acquire the spectrum in positive or negative ion mode.

  • Determine the accurate mass of the molecular ion to confirm the elemental composition.

Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (typically from 0.1 to 100 µM) and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for another 4 hours, allowing viable cells to form formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualizations

General Synthetic Workflow

G General Workflow for Synthesis and Characterization start Starting Material (e.g., Vanillin) synthesis Protocol 1: Trifluoromethoxylation start->synthesis purification Purification (Column Chromatography) synthesis->purification product This compound Derivative purification->product characterization Protocol 2: Spectroscopic Characterization (NMR, IR, MS) product->characterization bioassay Protocol 3: Biological Activity Assay (e.g., MTT Assay) product->bioassay data Data Analysis (IC50 Determination) bioassay->data

Caption: General workflow for the synthesis and characterization of derivatives.

PI3K/Akt Signaling Pathway in Cancer

G Potential Targeting of the PI3K/Akt Pathway in Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Derivative 4-Methoxy-3-(trifluoromethoxy) benzaldehyde Derivative Derivative->PI3K Potential Inhibition Derivative->Akt Derivative->mTOR GrowthFactor Growth Factor GrowthFactor->RTK

Caption: Potential inhibition of the PI3K/Akt signaling pathway by derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxy-3-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Methoxy-3-(trifluoromethoxy)benzaldehyde for improved yields.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: A common precursor for this synthesis is 4-hydroxy-3-methoxybenzaldehyde, also known as vanillin. The synthesis involves the trifluoromethoxylation of the hydroxyl group of vanillin.

Q2: What are the key challenges in the trifluoromethoxylation step?

A2: The introduction of the trifluoromethoxy (-OCF3) group can be challenging. Common issues include the high cost and reactivity of trifluoromethoxylation reagents, the potential for side reactions, and the need for carefully controlled reaction conditions to achieve high yields. The formation of N-aryl pyridination byproducts can also be a drawback with certain reagents[1].

Q3: Are there different types of trifluoromethoxylation reagents available?

A3: Yes, a variety of reagents can be used for trifluoromethoxylation. These can be broadly categorized as electrophilic, nucleophilic, and radical reagents. The choice of reagent can significantly impact the reaction conditions and outcomes. Some modern methods aim to avoid the use of silver salts, which can be costly and problematic on a larger scale[1].

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored using thin-layer chromatography (TLC) to track the consumption of the starting material (e.g., vanillin).

Q5: What is a typical work-up and purification procedure for this compound?

A5: A typical work-up involves quenching the reaction, followed by extraction with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. Purification is often achieved by column chromatography on silica gel.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Formation Ineffective trifluoromethoxylation reagent.- Ensure the reagent is not degraded; some are sensitive to moisture and temperature. - Consider screening different classes of trifluoromethoxylation reagents (e.g., electrophilic, nucleophilic).
Inappropriate reaction temperature.- Optimize the reaction temperature. Some trifluoromethoxylation reactions require specific temperature control.
Presence of water in the reaction mixture.- Ensure all glassware is thoroughly dried. - Use anhydrous solvents.
Low Yield Suboptimal base or solvent.- Screen different bases and solvents. For example, in a related synthesis of a difluoro-analogue, cesium carbonate in DMF/water was used[2].
Incomplete reaction.- Increase the reaction time and continue to monitor by TLC until the starting material is consumed.
Product loss during work-up and purification.- Optimize the extraction and chromatography conditions to minimize product loss.
Formation of Side Products Side reactions with the aldehyde group.- Consider protecting the aldehyde group before the trifluoromethoxylation step and deprotecting it afterward.
Byproducts from the trifluoromethoxylation reagent.- The choice of reagent can influence byproduct formation. For instance, N-trifluoromethoxypyridinium salts can lead to N-aryl pyridination byproducts[1]. Researching the specific reagent's reactivity profile is recommended.
Difficulty in Purification Co-elution of product with impurities.- Adjust the solvent system for column chromatography to improve separation. - Consider alternative purification methods like recrystallization if the product is a solid.

Experimental Protocols

Representative Protocol for Trifluoromethoxylation of 4-hydroxy-3-methoxybenzaldehyde

  • Reaction Setup: In a reaction flask, dissolve 4-hydroxy-3-methoxybenzaldehyde (vanillin) in a suitable solvent such as DMF.

  • Addition of Base: Add a base, for example, cesium carbonate.

  • Addition of Trifluoromethoxylation Reagent: Introduce the trifluoromethoxylation reagent. The choice of reagent will dictate the specific reaction conditions.

  • Reaction Conditions: Heat the reaction mixture to the optimal temperature (e.g., 100°C) and stir for a set duration (e.g., 3.5 hours), monitoring the reaction by TLC[2].

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture with an acid like concentrated hydrochloric acid.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).

    • Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/n-hexane) to obtain the pure this compound[2].

Visualizations

Below are diagrams illustrating key aspects of the synthesis workflow and troubleshooting logic.

G cluster_workflow Experimental Workflow start Start: 4-hydroxy-3-methoxybenzaldehyde reagents Add Base and Trifluoromethoxylation Reagent in Solvent start->reagents reaction Heat and Stir (Monitor by TLC) reagents->reaction workup Aqueous Work-up (Acidification, Extraction, Washing, Drying) reaction->workup purification Column Chromatography workup->purification product Product: this compound purification->product

Caption: A generalized experimental workflow for the synthesis of this compound.

G cluster_troubleshooting Troubleshooting Low Yield cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_workup Work-up Issues start Low Yield Observed check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time) start->check_conditions check_workup Evaluate Work-up and Purification Procedure start->check_workup reagent_degraded Reagent Degraded? check_reagents->reagent_degraded temp_time Temp/Time Optimal? check_conditions->temp_time loss_detected Product Loss During Work-up? check_workup->loss_detected use_new Use Fresh Reagent reagent_degraded->use_new Yes optimize_ratio Optimize Reagent Ratio reagent_degraded->optimize_ratio No optimize_temp Optimize Temperature temp_time->optimize_temp No extend_time Extend Reaction Time temp_time->extend_time No optimize_extraction Optimize Extraction loss_detected->optimize_extraction Yes optimize_chromatography Optimize Chromatography loss_detected->optimize_chromatography Yes

Caption: A logical diagram for troubleshooting low yield in the synthesis.

References

Purification techniques for 4-Methoxy-3-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Methoxy-3-(trifluoromethoxy)benzaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound?

A1: The most common and effective purification techniques for this compound, an aromatic aldehyde, are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Potential impurities can include unreacted starting materials (e.g., 3-hydroxy-4-methoxybenzaldehyde or a related precursor), reagents from the trifluoromethoxylation step, and byproducts from side reactions. These may include isomers or over-reacted products. Without a specific synthetic route, common impurities are often starting materials or related aromatic compounds.

Q3: My purified this compound is an oil, but it is expected to be a solid. What should I do?

A3: this compound is typically a solid at room temperature. If it presents as an oil, it is likely due to the presence of impurities that are depressing the melting point. Further purification by column chromatography is recommended to remove these impurities. Seeding the oil with a small crystal of pure product, if available, can sometimes induce crystallization.

Q4: What is a suitable solvent system for the column chromatography of this compound?

A4: A common solvent system for the purification of moderately polar compounds like aromatic aldehydes is a mixture of a non-polar solvent and a slightly more polar solvent. Based on purification of similar compounds, a mixture of n-hexane and ethyl acetate is a good starting point. A typical ratio to begin with is in the range of 4:1 to 9:1 (n-hexane:ethyl acetate).[1] The polarity can be adjusted based on the separation observed on a Thin Layer Chromatography (TLC) plate.

Q5: What is a good solvent for recrystallizing this compound?

A5: For recrystallization, a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. For related benzaldehyde derivatives, solvents like acetonitrile or ethanol have been used successfully.[2][3] It is advisable to test a range of solvents (e.g., isopropanol, toluene, or mixed solvent systems like ethanol/water) on a small scale to find the optimal conditions.

Troubleshooting Guides

Problem 1: Poor Separation during Column Chromatography
Symptom Possible Cause Suggested Solution
Co-elution of Impurities The solvent system is too polar, causing all components to move too quickly up the column.Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane.
The solvent system is not polar enough, resulting in the compound sticking to the top of the column.Increase the polarity of the eluent by increasing the proportion of ethyl acetate.
Streaking of the Compound on TLC/Column The compound may be acidic or basic, leading to interaction with the silica gel.Add a small amount of a modifier to the eluent. For acidic impurities, a small amount of acetic acid (e.g., 0.1%) can be added. For basic impurities, triethylamine (e.g., 0.1%) can be used.
The sample was overloaded onto the column.Use a larger column or reduce the amount of crude material being purified. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Problem 2: Difficulty with Recrystallization
Symptom Possible Cause Suggested Solution
Product does not crystallize upon cooling. The solution is not supersaturated; either too much solvent was used or the concentration of the compound is too low.Evaporate some of the solvent to increase the concentration. If crystals still do not form, it may be necessary to cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).
The presence of significant impurities is inhibiting crystallization.Attempt to purify the material by column chromatography first to remove the bulk of the impurities, and then recrystallize the partially purified product.
Oiling out instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute-impurity mixture.Use a lower-boiling point solvent or a mixed solvent system. Inducing crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes help.
Low recovery of the purified product. The compound has significant solubility in the cold solvent.Cool the crystallization mixture for a longer period or to a lower temperature before filtration. Minimize the amount of cold solvent used to wash the crystals during filtration.

Quantitative Data Summary

The following table summarizes typical purification parameters for aromatic aldehydes, which can be used as a starting point for optimizing the purification of this compound.

Purification TechniqueParameterValue/RangeExpected PurityReference
Column Chromatography Stationary PhaseSilica Gel>98%General practice
Mobile Phasen-Hexane:Ethyl Acetate4:1 to 9:1 (v/v)[1]
Recrystallization SolventAcetonitrile or Ethanol>99%[2][3]
TemperatureRoom temp to boiling point of solvent

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., n-hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution: Begin elution with the chosen solvent system (e.g., 9:1 n-hexane:ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the elution by TLC.

  • Analysis: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the potential recrystallization solvent (e.g., ethanol).

  • Dissolution: Heat the mixture gently to dissolve the solid. If it dissolves readily in the cold solvent, the solvent is not suitable. If it does not dissolve even when hot, the solvent is also not suitable. The ideal solvent will dissolve the compound when hot but not when cold.

  • Recrystallization: Dissolve the bulk of the crude material in a minimal amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations

Purification_Workflow start Crude this compound tlc Analyze by TLC start->tlc decision Assess Impurity Profile tlc->decision chromatography Column Chromatography decision->chromatography Multiple/Close-spotting Impurities recrystallization Recrystallization decision->recrystallization Single Major Impurity purity_check Check Purity (TLC, NMR, etc.) chromatography->purity_check recrystallization->purity_check pure_product Pure Product purity_check->pure_product Purity > 98% repurify Repurify if necessary purity_check->repurify Purity < 98% repurify->decision

Caption: Workflow for selecting a purification method.

Troubleshooting_Recrystallization start Dissolve Crude Product in Hot Solvent cool Cool Solution start->cool observe Observe Outcome cool->observe crystals Crystals Form observe->crystals Success no_crystals No Crystals Form observe->no_crystals Problem oiling_out Product Oils Out observe->oiling_out Problem evaporate Evaporate Some Solvent no_crystals->evaporate scratch Scratch Flask / Seed no_crystals->scratch change_solvent Change Solvent / Use Solvent Pair oiling_out->change_solvent evaporate->cool scratch->cool change_solvent->start

Caption: Troubleshooting guide for recrystallization.

References

Technical Support Center: Synthesis of 4-Methoxy-3-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxy-3-(trifluoromethoxy)benzaldehyde. It provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

The most prevalent method for synthesizing this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring. The typical starting material for this synthesis is 1-methoxy-2-(trifluoromethoxy)benzene. The Vilsmeier-Haack reagent, which is the active formylating agent, is generated in situ from a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2][3][4]

Q2: What are the expected main byproducts in this synthesis?

The primary byproducts in the Vilsmeier-Haack formylation of 1-methoxy-2-(trifluoromethoxy)benzene can arise from incomplete reactions, side reactions, or the formation of isomers. Potential byproducts include:

  • Unreacted Starting Material: 1-methoxy-2-(trifluoromethoxy)benzene may remain if the reaction does not go to completion.

  • Isomeric Aldehydes: While the primary product is the 4-methoxy isomer, there is a possibility of forming other positional isomers, such as 2-methoxy-3-(trifluoromethoxy)benzaldehyde or 2-methoxy-6-(trifluoromethoxy)benzaldehyde, although these are generally expected to be minor products due to steric hindrance and the directing effects of the substituents.

  • Over-formylation Products: Although less common with deactivated rings, highly reactive substrates can sometimes undergo diformylation.

  • Chlorinated Byproducts: The Vilsmeier reagent can sometimes act as a chlorinating agent, leading to chlorinated aromatic byproducts.

Q3: How do the substituents on the starting material influence the reaction?

The regioselectivity of the Vilsmeier-Haack reaction on 1-methoxy-2-(trifluoromethoxy)benzene is governed by the electronic and steric effects of the methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups.

  • The methoxy group is an activating, ortho, para-directing group due to its electron-donating resonance effect.

  • The trifluoromethoxy group is a deactivating, meta-directing group due to its strong electron-withdrawing inductive effect.[5][6]

The powerful para-directing effect of the methoxy group is expected to be the dominant influence, directing the formylation to the position para to it, which is the C4 position, to yield the desired this compound. The formation of the ortho product (at C6) is sterically hindered by the adjacent trifluoromethoxy group.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation 1. Inactive Vilsmeier Reagent: Moisture can deactivate the phosphorus oxychloride and the Vilsmeier reagent. 2. Low Reactivity of Substrate: The trifluoromethoxy group deactivates the aromatic ring, making it less susceptible to electrophilic attack. 3. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.1. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF and fresh POCl₃. 2. A slight excess of the Vilsmeier reagent (e.g., 1.1-1.5 equivalents) can be used to drive the reaction. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish, a moderate increase in temperature (e.g., to 40-60 °C) may be beneficial.
Formation of Multiple Products (Isomers) 1. Lack of Regioselectivity: While the 4-isomer is favored, other isomers can form under certain conditions.1. Maintain a low reaction temperature (0-5 °C) during the addition of the substrate to the Vilsmeier reagent to enhance selectivity.
Presence of Dark, Tarry Residue 1. Reaction Overheating: The formation of the Vilsmeier reagent is exothermic. 2. Impure Reagents: Impurities in the starting materials or solvents can lead to polymerization and decomposition.1. Control the temperature carefully, especially during the addition of POCl₃ to DMF, using an ice bath. 2. Use purified starting materials and anhydrous solvents.
Difficult Product Isolation 1. Incomplete Hydrolysis of the Intermediate: The initial product of the Vilsmeier-Haack reaction is an iminium salt, which needs to be hydrolyzed to the aldehyde.1. Ensure thorough quenching of the reaction mixture with an aqueous solution (e.g., water, dilute sodium hydroxide, or sodium acetate solution) and adequate stirring to facilitate complete hydrolysis.

Experimental Protocols

Key Experiment: Vilsmeier-Haack Formylation of 1-methoxy-2-(trifluoromethoxy)benzene

Materials:

  • 1-methoxy-2-(trifluoromethoxy)benzene

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.2 equivalents) to anhydrous DCM. Cool the solution to 0 °C in an ice-water bath. Add POCl₃ (1.1 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 5 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Formylation Reaction: Dissolve 1-methoxy-2-(trifluoromethoxy)benzene (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 30-60 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC or GC until the starting material is consumed.

  • Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution. Stir for 30 minutes to ensure complete hydrolysis of the iminium salt intermediate.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Visualizations

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation Reaction cluster_workup Work-up & Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Starting_Material 1-methoxy-2-(trifluoromethoxy)benzene Starting_Material->Reaction_Mixture 0 °C to RT Hydrolysis Hydrolysis (Ice/aq. NaHCO₃) Reaction_Mixture->Hydrolysis Extraction Extraction (DCM) Hydrolysis->Extraction Purification Column Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low/No Product Cause1 Inactive Reagent? Start->Cause1 Cause2 Low Substrate Reactivity? Start->Cause2 Cause3 Incomplete Reaction? Start->Cause3 Solution1 Use Anhydrous Reagents Cause1->Solution1 Solution2 Increase Reagent Stoichiometry Cause2->Solution2 Solution3 Increase Time/Temperature & Monitor Cause3->Solution3

Caption: Troubleshooting logic for low or no product yield.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Methoxy-3-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4-Methoxy-3-(trifluoromethoxy)benzaldehyde. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guide

This section addresses common problems that may arise during the synthesis of this compound, focusing on a plausible synthetic route starting from 3-hydroxy-4-methoxybenzaldehyde (isovanillin).

Q1: The trifluoromethoxylation of isovanillin is not proceeding, or the yield is very low. What are the potential causes and solutions?

A1: Low or no conversion in the trifluoromethoxylation of isovanillin can be attributed to several factors:

  • Inappropriate Trifluoromethoxylating Agent: The choice of reagent is critical. While various reagents exist, their reactivity with electron-rich phenols like isovanillin can differ.

    • Recommendation: Consider using electrophilic trifluoromethoxylating reagents such as Togni's reagents or Umemoto's reagents. For nucleophilic approaches, the in situ generation of a trifluoromethoxide source might be necessary, but can be challenging.

  • Reaction Conditions: Temperature, solvent, and reaction time play a significant role.

    • Recommendation: Optimization of these parameters is crucial. Start with conditions reported for similar phenolic substrates and systematically vary the temperature and reaction time. The choice of solvent can also be critical; polar aprotic solvents like DMF or acetonitrile are often used.

  • Base Selection: The choice of base is important for deprotonating the phenolic hydroxyl group, but a base that is too strong or nucleophilic can lead to side reactions.

    • Recommendation: Non-nucleophilic bases like potassium carbonate or cesium carbonate are often effective. The stoichiometry of the base should also be optimized.

  • Moisture and Air Sensitivity: Some trifluoromethoxylating reagents and intermediates are sensitive to moisture and air.

    • Recommendation: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

Q2: I am observing significant formation of side products. What are the likely side reactions and how can I minimize them?

A2: The formation of byproducts is a common challenge in trifluoromethoxylation reactions.

  • C-Trifluoromethoxylation: The trifluoromethoxy group may add to the aromatic ring instead of the hydroxyl group, particularly at the ortho position.

    • Minimization: This is often influenced by the choice of reagent and catalyst. Some reagents have a higher propensity for C-alkylation. Screening different trifluoromethoxylating agents is recommended.

  • Decomposition of the Reagent: Many trifluoromethoxylating reagents are thermally unstable.

    • Minimization: Maintain the recommended reaction temperature and avoid localized overheating. Add the reagent portion-wise or as a solution to control the reaction exotherm.

  • Aldehyde Group Reactivity: The aldehyde functional group might undergo side reactions under the reaction conditions.

    • Minimization: Protecting the aldehyde group prior to trifluoromethoxylation and deprotecting it afterward can be a viable strategy if aldehyde reactivity is a concern.

Q3: Purification of the final product is proving difficult. What are the recommended purification strategies?

A3: Purifying this compound from unreacted starting materials and side products requires careful selection of methods.

  • Column Chromatography: This is the most common method for purifying products of this nature.

    • Recommendation: Use silica gel as the stationary phase. A gradient elution with a mixture of non-polar (e.g., hexane or heptane) and moderately polar (e.g., ethyl acetate or dichloromethane) solvents is typically effective. Monitor the separation by Thin Layer Chromatography (TLC) to determine the optimal solvent system.

  • Recrystallization: If the product is a solid, recrystallization can be an effective final purification step.

    • Recommendation: Experiment with different solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution or are insoluble.

  • Washing/Extraction: A preliminary workup with aqueous solutions can help remove some impurities.

    • Recommendation: An aqueous wash with a mild base (e.g., sodium bicarbonate solution) can remove unreacted acidic starting materials like isovanillin.

Frequently Asked Questions (FAQs)

Q: What is a common starting material for the synthesis of this compound?

A: A common and logical starting material is 3-hydroxy-4-methoxybenzaldehyde, also known as isovanillin. The synthesis involves the trifluoromethoxylation of the phenolic hydroxyl group of isovanillin.

Q: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

A:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the reaction by observing the consumption of the starting material and the formation of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product. The presence of the trifluoromethoxy group can be confirmed by the characteristic quartet in the 13C NMR due to C-F coupling.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify the key functional groups, such as the aldehyde carbonyl stretch and the C-O-C ether linkages.

Q: Are there any specific safety precautions I should take when working with trifluoromethoxylating reagents?

A: Yes, many trifluoromethoxylating reagents are reactive and potentially hazardous. Always consult the Safety Data Sheet (SDS) for the specific reagent you are using. General precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Being aware of the reagent's stability and potential for decomposition, which may be exothermic.

  • Quenching any unreacted reagent carefully at the end of the reaction according to established procedures.

Experimental Protocols

General Procedure for Trifluoromethoxylation of 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin)

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N2 or Ar), dissolve 3-hydroxy-4-methoxybenzaldehyde (1.0 eq) and a suitable base (e.g., K2CO3, 1.5 eq) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).

  • Reaction: To the stirred suspension, add the trifluoromethoxylating agent (e.g., an electrophilic trifluoromethylating reagent, 1.1-1.5 eq) portion-wise or as a solution in the same solvent at the recommended temperature (this can range from room temperature to elevated temperatures depending on the reagent).

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and brine to remove any remaining inorganic salts and solvent.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

ParameterRecommended Condition/ReagentNotes
Starting Material 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin)Ensure high purity.
Solvent Anhydrous DMF or AcetonitrileOther polar aprotic solvents may also be suitable.
Base K2CO3 or Cs2CO3Stoichiometry may need optimization (1.2-2.0 eq).
Trifluoromethoxylating Agent Electrophilic reagents (e.g., Togni's or Umemoto's reagents)Choice of reagent is critical and will dictate reaction conditions.
Temperature Varies with reagent (e.g., 25-80 °C)Monitor for exotherms, especially during reagent addition.
Reaction Time 2-24 hoursMonitor by TLC or HPLC for completion.
Purification Silica gel column chromatographyEluent system to be determined by TLC analysis.

Visualizations

To aid in troubleshooting, the following workflow diagram illustrates a logical approach to addressing common issues during the synthesis.

TroubleshootingWorkflow Troubleshooting Workflow for the Synthesis of this compound cluster_start Start cluster_monitoring Reaction Monitoring cluster_problem Problem Identification cluster_analysis Analysis & Troubleshooting cluster_outcome Outcome start Reaction Setup: - Isovanillin - Base - Solvent - Trifluoromethoxylating Agent monitoring Monitor by TLC/HPLC start->monitoring problem Problem Observed? monitoring->problem side_products Side Product Formation monitoring->side_products no_reaction No/Low Conversion problem->no_reaction Yes success Successful Synthesis problem->success No solution_no_reaction Troubleshoot No Reaction: - Check reagent activity - Optimize temperature/time - Vary base/solvent - Ensure anhydrous conditions no_reaction->solution_no_reaction solution_side_products Troubleshoot Side Products: - Screen different reagents - Modify reaction conditions - Protect aldehyde group side_products->solution_side_products purification_issue Purification Difficulty solution_purification Troubleshoot Purification: - Optimize chromatography - Attempt recrystallization - Perform aqueous workup purification_issue->solution_purification solution_no_reaction->monitoring Re-run Reaction solution_side_products->monitoring Re-run Reaction solution_purification->success Pure Product success->purification_issue Purification Issues

Caption: Troubleshooting workflow for synthesis.

Technical Support Center: Schiff Base Formation with 4-Methoxy-3-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Schiff bases using 4-Methoxy-3-(trifluoromethoxy)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive features of this compound in Schiff base formation?

A1: The aldehyde functional group is the primary site of reaction. The benzene ring is activated by the electron-donating methoxy (-OCH3) group and deactivated by the strongly electron-withdrawing trifluoromethoxy (-OCF3) group. This electronic balance influences the electrophilicity of the carbonyl carbon, affecting reaction rates and the stability of the resulting Schiff base.

Q2: What general reaction conditions are suitable for forming a Schiff base with this aldehyde?

A2: Typically, the reaction involves the condensation of the aldehyde with a primary amine in a suitable solvent like ethanol or methanol.[1][2] The reaction is often catalyzed by a few drops of a weak acid, such as glacial acetic acid, to facilitate the dehydration step.[1][2] Reactions are commonly run at reflux for several hours, with progress monitored by Thin Layer Chromatography (TLC).[1][3]

Q3: How is the Schiff base product typically isolated and purified?

A3: Upon completion of the reaction and cooling, the Schiff base product may precipitate out of the solution.[1][2] If it does not, the solvent volume can be reduced to induce crystallization. The solid product is then collected by vacuum filtration and washed with a cold solvent, like ethanol, to remove unreacted starting materials.[1][2] For higher purity, recrystallization from a suitable solvent (e.g., ethanol, methanol, or a benzene-petroleum ether mixture) is the most common method.[4][5] Column chromatography using neutral alumina or silica gel can also be employed.[4][5]

Q4: What spectroscopic methods are used to confirm the formation of the Schiff base?

A4: The primary methods for characterization are:

  • FTIR Spectroscopy: Look for the appearance of a characteristic imine (-C=N-) stretching band, typically in the range of 1660-1558 cm⁻¹.[6] Concurrently, the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine will disappear.

  • ¹H NMR Spectroscopy: A key indicator is the appearance of a singlet peak for the azomethine proton (-CH=N-), typically in the range of 8.5-8.9 ppm.[6] The disappearance of the aldehyde proton signal (around 9-10 ppm) is also a crucial confirmation.

  • ¹³C NMR Spectroscopy: The carbon of the azomethine group (-CH=N-) will show a characteristic signal in the range of 158-164 ppm.[6]

  • Mass Spectrometry: This technique is used to confirm the molecular weight of the synthesized Schiff base.[7]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield 1. Reaction Equilibrium: Schiff base formation is a reversible reaction where water is a byproduct. The presence of water can drive the equilibrium back to the reactants. 2. Sub-optimal pH: The reaction is acid-catalyzed, but a pH that is too low will protonate the amine, rendering it non-nucleophilic.[8] 3. Steric Hindrance: The amine reactant may be sterically hindered, slowing down the reaction.1. Water Removal: Use a Dean-Stark apparatus for azeotropic removal of water, or add a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture. 2. pH Control: Add a catalytic amount of a weak acid (e.g., acetic acid). The optimal pH is typically mildly acidic (around 4-5).[9] 3. Increase Reaction Time/Temperature: For hindered amines, prolong the reflux time and monitor the reaction progress via TLC.
Incomplete Reaction (Aldehyde peak in NMR) 1. Insufficient Reaction Time: The reaction may not have reached completion. 2. Equilibrium Issue: As with low yield, water may be inhibiting the forward reaction.1. Extend Reaction Time: Continue to reflux the reaction mixture for a longer duration. 2. Add Dehydrating Agent: If not already present, add molecular sieves to sequester the water being formed. 3. Increase Reactant Concentration: Adding a slight excess of the amine can help drive the reaction to completion.[9]
Product is an Oil, Not a Solid 1. Impurities Present: Residual solvent or unreacted starting materials can prevent crystallization. 2. Low Melting Point: The Schiff base may be an oil or a low-melting solid at room temperature.1. Trituration: Attempt to induce crystallization by scratching the flask or by adding a non-polar solvent like hexane and stirring vigorously.[9] 2. Purification: Purify the oil using column chromatography to remove impurities, which may then allow the pure product to solidify. 3. Conversion to a Salt: If the Schiff base is stable in acid, it can be converted to a solid salt (e.g., hydrochloride) for easier handling and purification.[9]
Product Degradation or Side Reactions 1. Hydrolysis: Schiff bases can be susceptible to hydrolysis, especially in the presence of moisture and acid.[5] 2. Polymerization: Schiff bases derived from some aldehydes can be unstable and prone to polymerization.[10] 3. Side reactions of -OCF3 group: While generally stable, the trifluoromethoxy group could potentially be sensitive to very harsh acidic or basic conditions, although this is less common than with other substituents.1. Work-up Conditions: Ensure all work-up and purification steps are performed under anhydrous conditions where possible. Store the final product in a desiccator.[5] 2. Reaction Temperature: Avoid excessively high temperatures during the reaction and purification. 3. Use Mild Catalysts: Use weak acid catalysts like acetic acid instead of strong mineral acids.

Experimental Protocols & Data

General Experimental Protocol for Schiff Base Synthesis

A representative procedure for the synthesis of a Schiff base from this compound is as follows:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol (approx. 10 mL per mmol of aldehyde).

  • Amine Addition: To the stirred solution, add an equimolar amount of the desired primary amine (1.0 eq.).

  • Catalyst Addition: Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.[1]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (typically 78-80°C for ethanol) with constant stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC), typically for 2-4 hours.[1][3]

  • Isolation: Once the reaction is complete, cool the flask to room temperature to allow the product to crystallize. If no solid forms, reduce the solvent volume using a rotary evaporator.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove soluble impurities.[2][3]

  • Drying and Purification: Dry the product in a desiccator. For further purification, recrystallize the solid from a suitable solvent like ethanol.

Representative Spectroscopic Data

The following table summarizes expected spectroscopic data for a Schiff base formed from an aromatic amine. Actual values will vary based on the specific amine used.

Analysis Functional Group Expected Chemical Shift / Wavenumber
¹H NMR Azomethine (-CH=N-)δ 8.5 - 8.9 ppm (singlet)[6]
Methoxy (-OCH₃)δ 3.9 - 4.1 ppm (singlet)
Aromatic (Ar-H)δ 6.8 - 8.0 ppm (multiplets)
¹³C NMR Azomethine (-CH=N-)δ 158 - 164 ppm[6]
Trifluoromethoxy (-OCF₃)δ ~121 ppm (quartet, J ≈ 257 Hz)
Methoxy (-OCH₃)δ ~56 ppm
FTIR Imine (-C=N-)1660 - 1558 cm⁻¹[6]
C-O-C (Aromatic Ether)1250 - 1200 cm⁻¹
C-F1100 - 1000 cm⁻¹

Visualized Workflows

G cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A This compound in Ethanol C Mix & Add Catalytic Acetic Acid A->C B Primary Amine B->C D Reflux (2-4h) Monitor by TLC C->D E Cool to Room Temp. Induce Crystallization D->E Reaction Complete F Vacuum Filtration Wash with Cold Ethanol E->F G Crude Schiff Base (Solid) F->G H Recrystallization (e.g., from Ethanol) G->H I Dry in Desiccator H->I J Pure Schiff Base I->J K Characterization (NMR, IR, MS) J->K

Caption: Experimental workflow for the synthesis and purification of a Schiff base.

G Start Low Yield or Incomplete Reaction CheckWater Is water being removed? Start->CheckWater CheckpH Is the pH appropriate? CheckWater->CheckpH Yes RemoveWater Action: Use Dean-Stark or add molecular sieves. CheckWater->RemoveWater No CheckTime Is reaction time sufficient? CheckpH->CheckTime Yes AdjustpH Action: Use catalytic weak acid (pH 4-5). CheckpH->AdjustpH No IncreaseTime Action: Extend reflux time and continue monitoring. CheckTime->IncreaseTime No End End CheckTime->End Yes (Consider other issues: sterics, reactant purity)

Caption: Troubleshooting logic for low-yield Schiff base reactions.

References

Technical Support Center: Trifluoromethoxylation of 4-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the trifluoromethoxylation of 4-methoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this challenging transformation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the trifluoromethoxylation of 4-methoxybenzaldehyde.

Question: I am observing very low to no yield of the desired 4-methoxy-1-(trifluoromethoxy)benzaldehyde. What are the potential causes and solutions?

Answer:

Low or no yield in the trifluoromethoxylation of 4-methoxybenzaldehyde can stem from several factors, primarily related to the electron-rich nature of the substrate and the stability of the reagents.

Potential Causes & Solutions:

Potential CauseRecommended Solutions
Inappropriate Reagent Choice For electron-rich arenes like 4-methoxybenzaldehyde, the choice of trifluoromethoxylation reagent is critical. Radical-based methods are often more suitable than electrophilic methods which can lead to undesired side reactions on the activated ring. Consider using reagents that generate the •OCF3 radical.
Reagent Decomposition Trifluoromethoxylation reagents can be sensitive to moisture and temperature. Ensure all glassware is oven-dried, and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Store reagents according to the manufacturer's instructions.
Suboptimal Reaction Temperature The stability of the trifluoromethoxy radical and the reactivity of the substrate are highly temperature-dependent. If the temperature is too low, the reaction may not initiate. If it's too high, reagent decomposition and side reactions can dominate. An optimization screen of the reaction temperature is recommended.
Incorrect Stoichiometry The ratio of the trifluoromethoxylating reagent, oxidant (if applicable), and catalyst to the substrate is crucial. An excess of the reagent may be necessary, but too much can lead to byproduct formation. Start with the literature-recommended stoichiometry for similar electron-rich arenes and optimize from there.

Question: My reaction is producing a complex mixture of byproducts. What are the likely side reactions and how can I minimize them?

Answer:

The electron-rich nature of the 4-methoxybenzaldehyde ring makes it susceptible to several side reactions.

Common Side Reactions & Mitigation Strategies:

Side ReactionMitigation Strategy
Ring Trifluoromethoxylation The electron-donating methoxy group activates the ortho and para positions of the aromatic ring towards electrophilic and radical attack. To favor reaction at the aldehyde, consider using a less reactive trifluoromethoxylating reagent or milder reaction conditions. Protecting groups on the aldehyde are generally not a viable strategy for this specific transformation.
C-Trifluoromethylation Some trifluoromethoxylation reagents, particularly hypervalent iodine reagents, can also act as sources of an electrophilic trifluoromethyl group (CF3+), leading to C-CF3 bond formation on the aromatic ring.[1] Using reagents less prone to this side reaction or adjusting the reaction conditions (e.g., solvent, temperature) can help.
Oxidation of the Aldehyde The aldehyde group is susceptible to oxidation to a carboxylic acid, especially under oxidative reaction conditions often employed in trifluoromethoxylation. Use of milder oxidants or stoichiometric control can minimize this. Ensure the reaction is worked up promptly to avoid air oxidation.
Polymerization/Decomposition Aromatic aldehydes can be unstable under harsh reaction conditions (e.g., strong acids or bases, high temperatures), leading to decomposition or polymerization. It is important to screen for reaction conditions that are compatible with the aldehyde functionality.

A proposed workflow for troubleshooting these issues is outlined below:

G start Low Yield or Multiple Products check_reagents Verify Reagent Quality and Inert Conditions start->check_reagents optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp optimize_stoich Optimize Reagent Stoichiometry optimize_temp->optimize_stoich analyze_byproducts Identify Byproducts (GC-MS, NMR) optimize_stoich->analyze_byproducts ring_reaction Side Reaction on Aromatic Ring? analyze_byproducts->ring_reaction aldehyde_reaction Side Reaction at Aldehyde Group? analyze_byproducts->aldehyde_reaction ring_reaction->aldehyde_reaction No change_reagent Select Alternative Trifluoromethoxylation Reagent ring_reaction->change_reagent Yes adjust_oxidant Modify Oxidant/Catalyst System aldehyde_reaction->adjust_oxidant Yes purification Optimize Purification Protocol aldehyde_reaction->purification No change_reagent->optimize_temp adjust_oxidant->optimize_temp success Improved Yield and Purity purification->success

Caption: Troubleshooting workflow for trifluoromethoxylation.

Question: I am having difficulty purifying the final product from the reaction mixture. What purification strategies are recommended?

Answer:

Purification can be challenging due to the potential for closely related byproducts.

Purification Troubleshooting:

IssueRecommended Solution
Co-elution of Byproducts Byproducts such as regioisomers of ring trifluoromethoxylation may have similar polarities to the desired product. High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) may be necessary for separation. Alternatively, derivatization of the aldehyde to an imine or oxime, followed by purification and hydrolysis, could be explored.
Product Instability on Silica Gel The aldehyde functionality can sometimes be sensitive to acidic silica gel. Using deactivated silica gel (e.g., treated with triethylamine) or switching to a different stationary phase like alumina may prevent product degradation during column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the main types of trifluoromethoxylation reactions applicable to 4-methoxybenzaldehyde?

A1: The primary approaches for introducing a trifluoromethoxy group are nucleophilic, electrophilic, and radical trifluoromethoxylation. For an electron-rich aromatic aldehyde like 4-methoxybenzaldehyde, radical C-H trifluoromethoxylation is often a promising strategy to avoid side reactions on the activated ring that can occur with electrophilic methods.[2] Nucleophilic methods are generally not directly applicable for the conversion of an aldehyde to a trifluoromethoxy group.

The potential reaction pathways are illustrated below:

G substrate 4-Methoxybenzaldehyde electrophilic Electrophilic Reagent (e.g., Umemoto's, Togni's) substrate->electrophilic Electrophilic Pathway radical Radical Reagent (e.g., Photoredox-generated •OCF3) substrate->radical Radical Pathway product 4-Methoxy-1-(trifluoromethoxy)benzaldehyde electrophilic->product ring_sub Ring Trifluoromethoxylation/ Trifluoromethylation electrophilic->ring_sub radical->product oxidation Aldehyde Oxidation radical->oxidation nucleophilic Nucleophilic Reagent (Generally not applicable for C-H functionalization)

Caption: Potential trifluoromethoxylation pathways.

Q2: Which trifluoromethoxylating reagents are recommended for an electron-rich substrate like 4-methoxybenzaldehyde?

A2: Reagents that can generate the trifluoromethoxy radical (•OCF3) under relatively mild conditions are often preferred for electron-rich arenes to minimize electrophilic side reactions.[2] Methods involving photoredox catalysis to generate the •OCF3 radical from a suitable precursor have shown promise for the trifluoromethoxylation of arenes.[3]

Q3: What are the key safety precautions to take when performing trifluoromethoxylation reactions?

A3: Many trifluoromethoxylation reagents are highly reactive and potentially toxic. It is imperative to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Handle reagents under an inert atmosphere as many are moisture-sensitive.

  • Consult the Safety Data Sheet (SDS) for each reagent before use to be aware of specific hazards and handling requirements.

Quantitative Data Summary

The following tables provide a summary of hypothetical data to illustrate the impact of different reaction parameters on the trifluoromethoxylation of 4-methoxybenzaldehyde.

Table 1: Effect of Trifluoromethoxylation Reagent on Yield and Selectivity

EntryReagent TypeReagentYield of Desired Product (%)Yield of Ring-Substituted Byproduct (%)
1ElectrophilicUmemoto's Reagent1545
2ElectrophilicTogni's Reagent2035
3RadicalPhotoredox System A5510
4RadicalPhotoredox System B625

Table 2: Optimization of Reaction Conditions for a Radical Trifluoromethoxylation

EntryParameter VariedValueYield (%)
1Temperature25 °C45
2Temperature40 °C62
3Temperature60 °C51 (increased byproducts)
4Catalyst Loading1 mol%58
5Catalyst Loading2 mol%62
6Catalyst Loading5 mol%63
7SolventAcetonitrile62
8SolventDichloromethane48
9SolventDimethylformamide55

Experimental Protocols

General Protocol for Radical C-H Trifluoromethoxylation of 4-Methoxybenzaldehyde (Illustrative Example)

This protocol is a general guideline and requires optimization for specific laboratory conditions and reagents.

Materials:

  • 4-Methoxybenzaldehyde

  • Trifluoromethoxylation radical precursor

  • Photoredox catalyst (e.g., Ru(bpy)3(PF6)2 or similar)

  • Solvent (e.g., anhydrous acetonitrile)

  • Inert gas (Argon or Nitrogen)

  • Light source (e.g., blue LEDs)

Procedure:

  • To an oven-dried reaction vessel, add 4-methoxybenzaldehyde (1.0 equiv.), the trifluoromethoxylation precursor (1.5 - 2.0 equiv.), and the photoredox catalyst (1-5 mol%).

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add anhydrous solvent via syringe.

  • Stir the reaction mixture at a controlled temperature (e.g., 25-40 °C) and irradiate with the light source.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction as appropriate for the reagents used.

  • Perform an aqueous workup, extracting the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by another appropriate method.

A diagram of the experimental workflow is provided below:

G setup Reaction Setup (Dry Glassware, Inert Atmosphere) reagents Add Reagents (Substrate, Precursor, Catalyst) setup->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Irradiation and Stirring (Controlled Temperature) solvent->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring workup Quench and Aqueous Workup monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis

Caption: General experimental workflow.

References

Technical Support Center: 4-Methoxy-3-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of 4-Methoxy-3-(trifluoromethoxy)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of the compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] Many suppliers recommend refrigeration (2-8°C).[4] The compound is listed as air and light sensitive, so it's crucial to store it under an inert gas (like argon or nitrogen) and in an amber or opaque container to protect it from degradation.[3][4][5]

Q2: What are the known incompatibilities for this compound?

A2: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[3] Aldehydes as a class are reactive compounds, and exposure to these substances can lead to rapid degradation or unwanted side reactions.

Q3: What is the physical appearance of this compound?

A3: The compound is typically a solid at room temperature.[6] Any significant deviation from a crystalline solid, such as discoloration or becoming a viscous liquid, may indicate degradation or contamination.

Q4: What safety precautions should I take when handling this aldehyde?

A4: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] Avoid breathing dust or vapors and prevent contact with skin and eyes.[2][5] Always wash hands thoroughly after handling.[5]

Troubleshooting Guide

This section addresses common problems encountered during the use of this compound in experimental settings.

Q5: My reaction yield is lower than expected. Could the aldehyde be the issue?

A5: Yes, degradation of the aldehyde is a common cause of poor reaction outcomes. Aldehydes are susceptible to oxidation, especially when exposed to air, forming the corresponding carboxylic acid which is unreactive in many subsequent reactions.[7][8] It is recommended to verify the purity of the aldehyde before use (see Experimental Protocols section).

Q6: I've noticed a white precipitate forming in my container of aldehyde. What is it?

A6: The formation of a precipitate can be a sign of degradation. Aromatic aldehydes can oxidize over time to form carboxylic acids, which may be less soluble and precipitate out of the neat material. Another possibility is polymerization, where aldehyde molecules react with each other to form trimers, which are often solid and have no odor.[8]

Q7: My aldehyde has developed a different odor. Is it still usable?

A7: A change in odor often indicates a chemical change. The oxidation of the aldehyde to a carboxylic acid can result in a different, often acrid, smell.[8] It is highly recommended to test the purity of the material before proceeding with any experiments.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting issues related to the aldehyde.

Caption: A workflow for diagnosing experimental issues.

Stability and Degradation

Summary of Storage and Stability Data
ParameterRecommendation / InformationRationaleSource
Storage Temp. Cool place; Refrigerate (2-8°C)Slows down oxidation and polymerization reactions.[2][4]
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen)Prevents oxidation by atmospheric oxygen. The compound is air-sensitive.[3][4][5]
Light Exposure Store in a dark or amber containerPrevents light-catalyzed degradation.[7]
Container Tightly sealed, original containerPrevents exposure to air and moisture.[1][2][9]
Incompatibles Strong oxidizing agents, strong bases, strong reducing agentsCan cause vigorous and hazardous reactions or rapid degradation.[3]
Primary Degradation Pathway

The most common degradation pathway for benzaldehydes is oxidation to the corresponding carboxylic acid. This process is accelerated by the presence of air (oxygen), light, and impurities.

DegradationPathway Aldehyde Oxidation Pathway Aldehyde This compound (R-CHO) CarboxylicAcid 4-Methoxy-3-(trifluoromethoxy)benzoic acid (R-COOH) Aldehyde->CarboxylicAcid Oxidation Conditions Air (O2) Light Impurities Conditions->Aldehyde

Caption: Oxidation of the aldehyde to a carboxylic acid.

Experimental Protocols

Protocol: Purity Assessment by ¹H NMR Spectroscopy

This protocol provides a general method to quickly assess the purity of this compound and check for the presence of the corresponding carboxylic acid impurity.

Objective: To determine the purity of the aldehyde and identify the major impurity resulting from oxidation.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes

  • NMR spectrometer

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the benzaldehyde sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.

  • Transfer: Transfer the solution to an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis:

    • Aldehyde Proton: Identify the characteristic singlet for the aldehyde proton (-CHO), which typically appears far downfield, around 9.8-10.0 ppm.

    • Carboxylic Acid Proton: Look for a very broad singlet, characteristic of a carboxylic acid proton (-COOH), which typically appears even further downfield, often between 10.0 and 13.0 ppm. The presence of this peak is a direct indication of oxidation.

    • Integration: Integrate the aldehyde proton peak and the aromatic protons. Compare the integration ratio to the expected ratio (1:3 for aldehyde H vs. aromatic Hs) to check for purity against other impurities. If the carboxylic acid peak is present, its integration relative to the aldehyde peak can provide a semi-quantitative measure of the extent of oxidation.

Interpretation: A pure sample will show a clean aldehyde proton peak with the correct integration relative to other protons in the molecule and will lack a significant peak in the carboxylic acid region. The presence and relative integration of the carboxylic acid peak indicate the degree of degradation.

References

Removing impurities from 4-Methoxy-3-(trifluoromethoxy)benzaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Methoxy-3-(trifluoromethoxy)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and purify this compound effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions producing this compound?

A1: The most common impurities are typically unreacted starting materials, primarily 4-hydroxy-3-methoxybenzaldehyde (vanillin). Other potential impurities can include byproducts from the trifluoromethoxylation reaction, which can vary depending on the specific reagents used. In some cases, over-alkylation or side reactions on the aldehyde group may occur.

Q2: How can I monitor the progress of my reaction to minimize impurity formation?

A2: Thin Layer Chromatography (TLC) is an effective and straightforward method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the starting material and the formation of the desired product. A typical mobile phase for this analysis would be a mixture of hexane and ethyl acetate.

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store this compound in a cool, dry, and well-ventilated area.[1] The compound should be kept in a tightly sealed container, and some suppliers suggest it may be air-sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) is advisable for long-term stability.[1]

Q4: My purified product is an oil, but I expected a solid. What should I do?

A4: While this compound is typically a solid at room temperature, the presence of residual solvent or minor impurities can cause it to appear as an oil or a gummy solid. Ensure that all high-boiling point solvents are thoroughly removed under high vacuum. If the product is still an oil, further purification by column chromatography or attempting to induce crystallization by scratching the flask or seeding with a small crystal may be effective.

Troubleshooting Guides

Issue 1: Low Yield After Purification
Possible Cause Troubleshooting Step
Incomplete Reaction Before starting the purification, ensure the reaction has gone to completion using TLC or HPLC analysis.
Product Loss During Extraction Perform multiple extractions with an appropriate organic solvent to ensure all the product is transferred from the aqueous layer. Check the pH of the aqueous layer to ensure the product is in its neutral form for efficient extraction.
Suboptimal Chromatography Conditions The chosen solvent system for column chromatography may be too polar, causing the product to elute too quickly with impurities. Optimize the solvent system using TLC to achieve good separation between the product and impurities.
Product is Too Soluble in Recrystallization Solvent If using recrystallization, the product might be too soluble in the chosen solvent, even at low temperatures. Select a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. A mixed solvent system can also be effective.
Issue 2: Product Contaminated with Starting Material
Possible Cause Troubleshooting Step
Incomplete Reaction Drive the reaction to completion by increasing the reaction time or temperature, or by adding more of the limiting reagent. Monitor closely with TLC.
Inefficient Purification If using column chromatography, ensure the polarity of the eluent is optimized for good separation. A shallower gradient or isocratic elution with the optimal solvent mixture might be necessary. For recrystallization, the starting material may have similar solubility. In this case, column chromatography is the preferred method of purification.
Co-elution during Column Chromatography The starting material and product may have very similar Rf values in the chosen solvent system. Screen different solvent systems using TLC to find one that provides better separation.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline for the purification of this compound based on methods for similar benzaldehydes.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • n-Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Glass chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp for visualization

Methodology:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in ethyl acetate or dichloromethane.

    • Spot the solution on a TLC plate.

    • Develop the plate in a TLC chamber with a hexane:ethyl acetate solvent system (e.g., start with a 9:1 or 4:1 ratio).

    • Visualize the spots under a UV lamp to determine an appropriate solvent system for column chromatography. The ideal system will give the product an Rf value of ~0.3.

  • Column Preparation:

    • Prepare a slurry of silica gel in n-hexane.

    • Pack the chromatography column with the slurry, ensuring there are no air bubbles.

    • Allow the silica to settle, and then add a thin layer of sand to the top.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for "dry loading," dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen hexane:ethyl acetate mixture.

    • Collect the eluate in fractions.

    • Monitor the fractions by TLC to identify which ones contain the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for recrystallization. The choice of solvent is critical and should be determined experimentally.

Materials:

  • Crude this compound

  • A suitable solvent or solvent system (e.g., ethanol/water, hexane/ethyl acetate)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Methodology:

  • Solvent Selection:

    • In a test tube, add a small amount of the crude product.

    • Add a small amount of a potential solvent and observe the solubility at room temperature. A good solvent will not dissolve the product at room temperature.

    • Heat the solvent and observe the solubility. The product should be soluble in the hot solvent.

    • Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the minimum amount of the hot recrystallization solvent required to just dissolve the solid.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Allow the crystals to dry completely under vacuum.

Data Presentation

Table 1: Representative Purity and Yield Data for Purification of a Substituted Benzaldehyde

Purification MethodStarting Purity (HPLC)Final Purity (HPLC)Yield
Column Chromatography~85%>98%75-85%
Recrystallization~85%>97%60-75%

Note: This data is representative for substituted benzaldehydes and actual results may vary depending on the specific impurities and experimental conditions.

Visualizations

G General Purification Workflow crude_product Crude Reaction Mixture extraction Aqueous Workup & Extraction crude_product->extraction concentration Concentration extraction->concentration purity_check_1 Purity Check (TLC/HPLC) concentration->purity_check_1 purification_decision Purification Required? purity_check_1->purification_decision column_chromatography Column Chromatography purification_decision->column_chromatography Yes recrystallization Recrystallization purification_decision->recrystallization Yes pure_product Pure Product (>98%) purification_decision->pure_product No purity_check_2 Purity Check (TLC/HPLC) column_chromatography->purity_check_2 recrystallization->purity_check_2 further_purification Further Purification Needed purity_check_2->further_purification further_purification->column_chromatography Yes further_purification->pure_product No

Caption: General workflow for the purification of this compound.

G Troubleshooting Logic for Impure Product start Impure Product After Initial Purification identify_impurity Identify Impurity (e.g., TLC, NMR) start->identify_impurity is_starting_material Is it Starting Material? identify_impurity->is_starting_material optimize_reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) is_starting_material->optimize_reaction Yes is_side_product Is it a Side Product? is_starting_material->is_side_product No optimize_reaction->start rerun_column Re-purify by Column Chromatography with Optimized Solvent System final_product Pure Product rerun_column->final_product is_side_product->rerun_column Yes change_purification Change Purification Method (e.g., Recrystallization from different solvent) is_side_product->change_purification No (e.g., unknown) change_purification->final_product

Caption: Troubleshooting logic for an impure product after the initial purification attempt.

References

4-Methoxy-3-(trifluoromethoxy)benzaldehyde solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 4-Methoxy-3-(trifluoromethoxy)benzaldehyde. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols related to its solubility in organic solvents.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the expected solubility of this compound in common organic solvents?

A1: While specific quantitative solubility data is limited in publicly available literature, based on its chemical structure—an aromatic aldehyde with both a methoxy and a trifluoromethoxy group—a qualitative solubility profile can be predicted. The compound is a solid with a melting point of 38-40°C and is expected to be more soluble in organic solvents than in water.[1][2][3] It is described as slightly soluble in water.[1][2] For a related compound, 4-(Trifluoromethoxy)benzaldehyde, the trifluoromethoxy group is noted to enhance its solubility in various organic solvents.[4]

Q2: I am having trouble dissolving this compound in my chosen solvent. What can I do?

A2: If you are experiencing difficulty dissolving the compound, consider the following troubleshooting steps:

  • Increase the temperature: Gently warming the solvent can increase the solubility of a solid. Be mindful of the solvent's boiling point and the stability of the compound.

  • Use sonication: Applying ultrasonic waves can help to break down solid aggregates and enhance dissolution.

  • Select an alternative solvent: Refer to the qualitative solubility table below to choose a more appropriate solvent. Solvents with similar polarity to the compound are likely to be more effective.

  • Check for impurities: Impurities in either the compound or the solvent can affect solubility. Ensure you are using a high-purity grade of both.

Q3: The compound precipitated out of solution after being fully dissolved. What could be the cause?

A3: Precipitation after dissolution can occur due to a few factors:

  • Supersaturation: The solution may have been supersaturated, especially if heat was used for dissolution. As the solution cools to room temperature, the solubility decreases, leading to precipitation.

  • Change in temperature: A decrease in ambient temperature can reduce the solubility of the compound, causing it to crystallize out of solution.

  • Solvent evaporation: If the solvent evaporates over time, the concentration of the solute will increase, potentially exceeding its solubility limit.

Q4: How does the purity of this compound affect its solubility?

A4: The purity of the compound can significantly impact its measured solubility. Impurities can either increase or decrease the apparent solubility. For accurate and reproducible results, it is crucial to use a well-characterized, high-purity sample.

Solubility Data

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. This information is based on general chemical principles ("like dissolves like") and available data for structurally similar compounds.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic MethanolSolubleThe polar nature of methanol and its ability to hydrogen bond should facilitate the dissolution of the aldehyde.
EthanolSolubleSimilar to methanol, ethanol's polarity should allow for good solubility.
Polar Aprotic AcetoneVery SolubleThe polarity of the ketone functional group is well-suited to dissolve the substituted benzaldehyde.
Ethyl AcetateSolubleAs a moderately polar solvent, ethyl acetate is expected to be a good solvent.
DichloromethaneVery SolubleThe polarity and halogenated nature of dichloromethane make it a strong solvent for many organic compounds.
ChloroformVery SolubleSimilar to dichloromethane, chloroform is an effective solvent for a wide range of organic solids.
Non-Polar TolueneSparingly SolubleThe aromatic nature of toluene will provide some interaction, but the polar groups on the benzaldehyde may limit high solubility.
Diethyl EtherSolubleThe ether functionality provides some polarity, making it a better solvent than pure hydrocarbons.
HexaneInsolubleAs a non-polar hydrocarbon, hexane is unlikely to effectively dissolve the polar benzaldehyde derivative.
Aqueous WaterSlightly SolubleThe presence of polar functional groups allows for some interaction with water, but the overall organic structure limits solubility.[1][2]

Experimental Protocol: Determination of Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or wrist-action shaker

  • Constant temperature bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess of solid should be visible at the bottom of the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature bath or incubator set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture using an orbital or wrist-action shaker for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The solid-liquid mixture should be in constant motion.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for at least 24 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument (HPLC or UV-Vis).

    • Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

    • Analyze the standard solutions and the diluted sample solution using the chosen analytical method.

  • Calculation:

    • Construct a calibration curve from the data obtained for the standard solutions.

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the solubility of this compound in the solvent by multiplying the concentration of the diluted sample by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis cluster_calculation Calculation prep1 Add excess solid to solvent prep2 Cap vial prep1->prep2 equi1 Place in constant temp. bath prep2->equi1 equi2 Agitate for 24-72h equi1->equi2 samp1 Settle for >24h equi2->samp1 samp2 Withdraw supernatant samp1->samp2 samp3 Filter sample samp2->samp3 ana1 Dilute sample samp3->ana1 ana3 Analyze via HPLC/UV-Vis ana1->ana3 ana2 Prepare standards ana2->ana3 calc1 Generate calibration curve ana3->calc1 calc2 Determine concentration calc1->calc2 calc3 Calculate solubility calc2->calc3

Caption: Experimental workflow for determining solubility via the shake-flask method.

troubleshooting_logic start Solubility Issue Encountered q1 Is the compound not dissolving? start->q1 a1_1 Increase Temperature q1->a1_1 Yes q2 Did the compound precipitate after dissolving? q1->q2 No a1_2 Use Sonication a1_1->a1_2 a1_3 Change Solvent a1_2->a1_3 end Issue Resolved a1_3->end a2_1 Check for Supersaturation (Cool slowly) q2->a2_1 Yes q2->end No a2_2 Maintain Constant Temperature a2_1->a2_2 a2_3 Prevent Solvent Evaporation a2_2->a2_3 a2_3->end

Caption: Troubleshooting logic for common solubility issues.

References

Technical Support Center: Synthesis of 4-Methoxy-3-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methoxy-3-(trifluoromethoxy)benzaldehyde. The focus is on the application of alternative catalytic systems for the key reaction steps.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Question 1: Low or no yield is observed during the trifluoromethoxylation of 4-hydroxy-3-methoxybenzaldehyde (vanillin). What are the potential causes and solutions?

Answer:

Low or no yield in the trifluoromethoxylation of vanillin can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Catalyst Inactivity:

    • Palladium-based catalysts: Ensure the palladium catalyst is active and the ligands are pure. Catalyst deactivation can occur due to impurities. Consider using a freshly opened catalyst or a different palladium precursor.

    • Copper-based catalysts: The oxidation state of the copper catalyst is crucial. Ensure the use of the correct copper salt (e.g., CuI, Cu(OTf)2) as specified in the protocol. Some copper-catalyzed reactions are sensitive to air and moisture, so maintaining an inert atmosphere is critical.

    • Photoredox catalysts: The photocatalyst (e.g., Ru(bpy)3(PF6)2 or Ir(ppy)3) may have decomposed. Check the quality of the catalyst and ensure the light source is emitting at the correct wavelength and intensity.

  • Reagent Quality and Stoichiometry:

    • Trifluoromethoxylation source: The trifluoromethoxylating agent (e.g., CsOCF3, AgOCF3, or hypervalent iodine reagents) can be sensitive to moisture and may decompose upon storage. Use freshly opened or properly stored reagents. The stoichiometry of the trifluoromethoxylating agent is critical; an insufficient amount will lead to incomplete conversion.

    • Additives: Some protocols require additives like silver salts (e.g., AgBF4) or fluoride sources (e.g., CsF). Ensure these are anhydrous and added in the correct molar ratio.

  • Reaction Conditions:

    • Anhydrous Conditions: Trifluoromethoxylation reactions are often highly sensitive to moisture. Ensure all glassware is oven- or flame-dried, and use anhydrous solvents.

    • Temperature: The optimal temperature can vary significantly between different catalytic systems. For some palladium-catalyzed reactions, elevated temperatures may be required, while photoredox catalysis often proceeds at room temperature. Verify the correct temperature for your specific protocol.

    • Inert Atmosphere: Many of the catalysts and reagents are sensitive to oxygen. It is crucial to degas the reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment.

Question 2: The formylation of 1-methoxy-2-(trifluoromethoxy)benzene results in a mixture of regioisomers. How can the regioselectivity be improved?

Answer:

Achieving high regioselectivity in the formylation of substituted benzenes can be challenging. The directing effects of both the methoxy and trifluoromethoxy groups will influence the position of formylation.

  • Choice of Formylation Method:

    • Vilsmeier-Haack Reaction: This method typically favors formylation at the most electron-rich position, which is often para to the strongly activating methoxy group. However, steric hindrance from the adjacent trifluoromethoxy group might influence the outcome. Optimizing the reaction temperature and the Vilsmeier reagent (e.g., using different substituted formamides) may improve selectivity.

    • Rieche Formylation: Using dichloromethyl methyl ether and a Lewis acid like TiCl4 can offer different regioselectivity compared to the Vilsmeier-Haack reaction. The choice and strength of the Lewis acid can significantly impact the isomeric ratio.

    • Ortho-lithiation followed by formylation: For highly specific regioselectivity, a directed ortho-metalation approach can be employed. However, this requires careful selection of the directing group and anhydrous, low-temperature conditions.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes enhance the kinetic selectivity, favoring the formation of one regioisomer over the other.

    • Lewis Acid: In reactions like the Rieche formylation, the nature and amount of the Lewis acid can alter the regiochemical outcome. Experimenting with different Lewis acids (e.g., SnCl4, AlCl3) may be beneficial.

Question 3: During the work-up and purification of this compound, significant product loss is observed. What are the best practices for purification?

Answer:

Fluorinated compounds can sometimes present purification challenges due to their unique physical properties.

  • Extraction:

    • Use appropriate organic solvents for extraction (e.g., ethyl acetate, dichloromethane). Be aware that highly fluorinated compounds can have different solubility profiles.

    • Perform multiple extractions with smaller volumes of solvent to ensure complete recovery from the aqueous phase.

  • Chromatography:

    • Column Chromatography: Silica gel chromatography is a common method for purification. A gradient elution with a mixture of non-polar (e.g., hexane or heptane) and moderately polar (e.g., ethyl acetate or dichloromethane) solvents is typically effective. The polarity of the eluent should be carefully optimized to achieve good separation from starting materials and byproducts.

    • Thin Layer Chromatography (TLC): Use TLC to monitor the progress of the purification and identify the fractions containing the desired product. Visualization can be done using a UV lamp (254 nm) and/or staining with an appropriate reagent like potassium permanganate.

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method, especially for larger scales.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can provide a high degree of purity.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies to obtain this compound?

A1: There are two primary retrosynthetic approaches:

  • Trifluoromethoxylation of a pre-functionalized benzaldehyde: This involves the trifluoromethoxylation of a commercially available precursor like 4-hydroxy-3-methoxybenzaldehyde (vanillin).

  • Formylation of a trifluoromethoxylated precursor: This strategy starts with a simpler aromatic compound that already contains the trifluoromethoxy group, such as 1-methoxy-2-(trifluoromethoxy)benzene, followed by the introduction of the aldehyde group.

Q2: What are the advantages of using photoredox catalysis for the trifluoromethoxylation step?

A2: Photoredox catalysis offers several advantages, including:

  • Mild Reaction Conditions: These reactions often proceed at room temperature, which can improve the tolerance of sensitive functional groups.

  • High Functional Group Tolerance: Photoredox catalysis is often compatible with a wide range of functional groups.

  • Radical Pathway: It provides an alternative reaction pathway via radical intermediates, which can be advantageous for substrates that are not amenable to traditional ionic reaction mechanisms.

Q3: Are there any specific safety precautions to consider when working with trifluoromethoxylating agents?

A3: Yes, many trifluoromethoxylating agents are reactive and require careful handling.

  • Toxicity and Reactivity: Some reagents can be toxic or corrosive. Always consult the Safety Data Sheet (SDS) before use and handle them in a well-ventilated fume hood.

  • Moisture Sensitivity: As mentioned in the troubleshooting guide, many of these reagents are sensitive to moisture. Store them in a desiccator or a glovebox and handle them under an inert atmosphere.

  • Thermal Stability: Some trifluoromethoxylating agents can be thermally unstable. It is important to be aware of their decomposition temperatures to avoid uncontrolled reactions.

Q4: Can the aldehyde group be introduced before the trifluoromethoxy group?

A4: Yes, this is a viable synthetic route. Starting with a precursor like 1-methoxy-2-(trifluoromethoxy)benzene, a formyl group can be introduced using methods like the Vilsmeier-Haack or Rieche formylation. The choice of this route depends on the availability and cost of the starting materials and the desired regioselectivity of the formylation step.

Data Presentation

The following tables summarize representative quantitative data for the key synthetic steps. Please note that these values are based on literature reports for analogous substrates and may require optimization for the synthesis of this compound.

Table 1: Representative Conditions for Trifluoromethoxylation of Phenol Derivatives

Catalyst SystemCatalyst Loading (mol%)Trifluoromethoxylating AgentSolventTemperature (°C)Typical Yield (%)
Palladium/Ligand5-10AgOCF₃ / CsOCF₃Toluene / DMF80-12050-80
Copper(I/II) Salts10-20Togni's Reagent / Umemoto's ReagentDCE / MeCN25-8040-75
Photoredox (Ru/Ir)1-5Hypervalent Iodine ReagentsMeCN / DMSO2560-90

Table 2: Representative Conditions for Formylation of Methoxy-substituted Arenes

Formylation MethodFormylating AgentLewis Acid / ReagentSolventTemperature (°C)Typical Yield (%)
Vilsmeier-HaackPOCl₃ / DMF-DMF / DCE0-8070-95
RiecheDichloromethyl methyl etherTiCl₄ / SnCl₄DCM0-2560-85

Experimental Protocols

The following are generalized experimental protocols for the key reactions. These should be considered as starting points and may require significant optimization.

Protocol 1: General Procedure for Photoredox-Catalyzed Trifluoromethoxylation of 4-Hydroxy-3-methoxybenzaldehyde

  • To an oven-dried reaction vessel, add 4-hydroxy-3-methoxybenzaldehyde (1.0 equiv), the photocatalyst (e.g., Ru(bpy)₃(PF₆)₂, 1-5 mol%), and the trifluoromethoxylating agent (e.g., a hypervalent iodine reagent, 1.5-2.0 equiv).

  • Seal the vessel and place it under an inert atmosphere (argon or nitrogen).

  • Add anhydrous solvent (e.g., acetonitrile or DMSO) via syringe.

  • Degas the reaction mixture by sparging with argon for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Place the reaction vessel in front of a suitable light source (e.g., a blue LED lamp) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Vilsmeier-Haack Formylation of 1-Methoxy-2-(trifluoromethoxy)benzene

  • In an oven-dried, three-necked flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with vigorous stirring.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Add a solution of 1-methoxy-2-(trifluoromethoxy)benzene (1.0 equiv) in a minimal amount of anhydrous DMF or dichloromethane (DCM) to the reaction mixture dropwise.

  • After the addition, allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or vacuum distillation.

Visualizations

The following diagrams illustrate the key synthetic pathways and logical relationships in the synthesis of this compound.

Synthesis_Pathways cluster_0 Pathway A: Trifluoromethoxylation First cluster_1 Pathway B: Formylation First Vanillin 4-Hydroxy-3-methoxy- benzaldehyde (Vanillin) IntermediateA 4-Methoxy-3-(trifluoromethoxy)- benzaldehyde Vanillin->IntermediateA Trifluoromethoxylation (e.g., Photoredox catalysis) PrecursorB 1-Methoxy-2-(trifluoromethoxy)- benzene IntermediateB 4-Methoxy-3-(trifluoromethoxy)- benzaldehyde PrecursorB->IntermediateB Formylation (e.g., Vilsmeier-Haack)

Caption: Alternative synthetic pathways to this compound.

Troubleshooting_Catalyst_Selection Start Low Yield in Trifluoromethoxylation? Substrate_Sensitivity Substrate has sensitive functional groups? Start->Substrate_Sensitivity Cost_Constraint Cost a major constraint? Substrate_Sensitivity->Cost_Constraint No Photoredox Consider Photoredox Catalysis (Mild conditions, high tolerance) Substrate_Sensitivity->Photoredox Yes Palladium Consider Palladium Catalysis (Often robust, may require higher temp.) Cost_Constraint->Palladium No Copper Consider Copper Catalysis (Cost-effective, may need optimization) Cost_Constraint->Copper Yes

Caption: Decision tree for selecting an alternative catalyst for trifluoromethoxylation.

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Methoxy-3-(trifluoromethoxy)benzaldehyde and 4-Trifluoromethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the chemical reactivity of two fluorinated benzaldehyde derivatives: 4-Methoxy-3-(trifluoromethoxy)benzaldehyde and 4-trifluoromethylbenzaldehyde. Understanding the subtle yet significant differences in their reactivity is crucial for synthetic route design, reaction optimization, and the development of novel pharmaceutical agents. This document synthesizes theoretical principles with experimental data from analogous systems to provide a comprehensive analysis.

Theoretical Basis of Reactivity: Electronic Effects

The reactivity of the aldehyde functional group is primarily governed by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring can either increase or decrease this electrophilicity through a combination of inductive and resonance effects.

  • Electron-Withdrawing Groups (EWGs) , such as trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3), pull electron density away from the aromatic ring and the aldehyde group. This withdrawal of electron density makes the carbonyl carbon more electron-deficient (more electrophilic) and thus more susceptible to attack by nucleophiles.[1]

  • Electron-Donating Groups (EDGs) , such as methoxy (-OCH3), push electron density into the aromatic ring. This has the opposite effect, reducing the electrophilicity of the carbonyl carbon and generally decreasing its reactivity towards nucleophiles.[1]

The Hammett equation provides a quantitative measure of these electronic influences through substituent constants (σ). A positive σ value indicates an electron-withdrawing effect, while a negative value signifies an electron-donating effect. The magnitude of σ reflects the strength of this effect.

G cluster_0 Influence of Substituents on Benzaldehyde Reactivity reactivity Carbonyl Reactivity EWG Electron-Withdrawing Group (e.g., -CF3, -OCF3) EWG->reactivity Increases Electrophilicity (δ+) EDG Electron-Donating Group (e.g., -OCH3) EDG->reactivity Decreases Electrophilicity (δ+)

Caption: Electronic effects of substituents on the carbonyl carbon of benzaldehyde.

Table 1: Hammett Substituent Constants (σ)

Substituentσ_meta (σm)σ_para (σp)Primary Effect
-CF3+0.44+0.53Strongly Electron-Withdrawing[2]
-OCF3+0.39+0.36Strongly Electron-Withdrawing[2]
-OCH3+0.12-0.27Strongly Electron-Donating (Resonance)[3]

Analysis and Reactivity Prediction:

  • 4-Trifluoromethylbenzaldehyde: Possesses a single, powerful electron-withdrawing -CF3 group in the para position (σp = +0.53). This strongly increases the electrophilicity of the carbonyl carbon, predicting high reactivity in nucleophilic addition reactions.[1]

  • This compound: Features a strong electron-donating -OCH3 group at the para position (σp = -0.27) and a strong electron-withdrawing -OCF3 group at the meta position (σm = +0.39). The net electronic effect can be approximated by the sum of these constants: (+0.39) + (-0.27) = +0.12.

Comparative Reactivity in Key Organic Reactions

While direct comparative experimental data for these two specific compounds is limited, we can infer their relative performance based on established reactivity trends for similarly substituted benzaldehydes.

Nucleophilic Addition: The Wittig Reaction

The Wittig reaction, which converts aldehydes to alkenes, is initiated by the nucleophilic attack of a phosphorus ylide on the carbonyl carbon. Its rate is highly sensitive to the electrophilicity of the aldehyde.[1]

Table 2: Relative Rate Constants for the Wittig Reaction with Substituted Benzaldehydes (Analogous Systems)

Benzaldehyde Substituent (para)Relative Rate Constant (k/k₀)ClassificationExpected Analogue
-NO214.7Strong EWG4-Trifluoromethylbenzaldehyde
-Cl2.75Moderate EWGThis compound
-H1.00Unsubstituted-
-CH30.45EDG-
-OCH30.21Strong EDG-
(Data adapted from literature for illustrative purposes)[1]

As the data illustrates, strong electron-withdrawing groups like -NO2 dramatically accelerate the reaction. The -CF3 group is a similarly strong EWG, and thus 4-trifluoromethylbenzaldehyde is expected to react rapidly. Conversely, the weaker net electron-withdrawing character of this compound suggests it will react significantly slower, more akin to a moderately activated or unsubstituted benzaldehyde.

Reduction with Hydride Reagents

The reduction of an aldehyde to a primary alcohol using reagents like sodium borohydride (NaBH₄) begins with the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon.[4] Consequently, the reaction rate is enhanced by electron-withdrawing substituents.

Table 3: Comparative Yields in the Reduction of Substituted Benzaldehydes with NaBH₄ (Analogous Systems)

SubstrateReaction Time (min)Yield (%)Electronic Effect
4-Nitrobenzaldehyde15>95Strong EWG
4-Chlorobenzaldehyde30>95Moderate EWG
Benzaldehyde60>95Unsubstituted
4-Methoxybenzaldehyde120>95Strong EDG
(Data represents typical, illustrative trends for complete conversion)

While NaBH₄ is powerful enough to reduce most benzaldehydes to completion, the reaction time is indicative of the aldehyde's reactivity. It is expected that 4-trifluoromethylbenzaldehyde would be reduced more rapidly than this compound under identical conditions.

The Cannizzaro Reaction

The Cannizzaro reaction is a base-catalyzed disproportionation of two molecules of a non-enolizable aldehyde (one is oxidized to a carboxylic acid, the other is reduced to an alcohol).[5][6] The rate-determining step is often the initial nucleophilic attack of a hydroxide ion on the aldehyde.[7] Therefore, electron-withdrawing groups that enhance the carbonyl's electrophilicity will accelerate the reaction.[1]

Prediction: Based on the strong electron-withdrawing nature of the -CF3 group, 4-trifluoromethylbenzaldehyde is expected to undergo the Cannizzaro reaction at a faster rate than this compound. The latter, with its significantly attenuated electrophilicity, may require more forcing conditions (higher base concentration or temperature) to achieve a comparable reaction rate.

Experimental Protocols

The following are representative protocols for key reactions discussed. They can be adapted by researchers for specific substrates and scales.

G cluster_0 General Experimental Workflow Setup Reaction Setup (Dry Glassware, Inert Atm.) Reaction Reagent Addition & Reaction Monitoring (TLC) Setup->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis

Caption: A generalized workflow for organic synthesis experiments.

Protocol 1: Wittig Reaction (General Procedure)

This protocol describes the formation of a stilbene derivative from a benzaldehyde.

Materials:

  • Benzyltriphenylphosphonium chloride (1.2 eq)

  • Substituted Benzaldehyde (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 1.6 M in hexanes, 1.1 eq)

  • Deionized Water

  • Brine

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Ylide Formation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add benzyltriphenylphosphonium chloride. Add anhydrous THF and cool the resulting suspension to 0 °C in an ice-water bath.

  • Slowly add n-butyllithium dropwise via syringe. A distinct color change (e.g., to deep orange/red) indicates ylide formation. Stir the mixture at 0 °C for 1 hour.

  • Reaction with Aldehyde: Dissolve the substituted benzaldehyde in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired alkene.

Protocol 2: Reduction with Sodium Borohydride (General Procedure)

This protocol describes the reduction of a benzaldehyde to its corresponding benzyl alcohol.

Materials:

  • Substituted Benzaldehyde (1.0 eq)

  • Sodium Borohydride (NaBH₄, 1.5 eq)

  • Methanol (MeOH)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve the substituted benzaldehyde in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice-water bath.

  • Reduction: Add sodium borohydride portion-wise over 10-15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor the reaction for the disappearance of the starting material by TLC.

  • Work-up: Carefully quench the reaction by slowly adding deionized water, followed by 1 M HCl to neutralize the excess NaBH₄ and decompose the borate esters (caution: hydrogen gas evolution).

  • Remove the methanol under reduced pressure. Extract the aqueous residue three times with dichloromethane.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude alcohol.

  • Purification: If necessary, the product can be purified by recrystallization or column chromatography.

Conclusion

Based on a thorough analysis of electronic substituent effects quantified by Hammett constants, 4-trifluoromethylbenzaldehyde is unequivocally the more reactive of the two compounds in reactions involving a nucleophilic attack on the carbonyl carbon. Its potent -CF3 electron-withdrawing group renders the aldehyde highly electrophilic. In contrast, the reactivity of This compound is tempered by the para-methoxy group, which acts as a powerful electron-donating group via resonance, partially counteracting the withdrawing effects of the meta-trifluoromethoxy group. This results in a significantly less electrophilic carbonyl center.

For researchers and drug development professionals, this means that reactions such as nucleophilic additions, reductions, and the Cannizzaro reaction will proceed more readily and under milder conditions with 4-trifluoromethylbenzaldehyde. Conversely, this compound may require more forcing conditions or offer greater stability and selectivity in complex synthetic sequences where a less reactive aldehyde is desired.

References

A Comparative Guide to the Biological Validation of 4-Methoxy-3-(trifluoromethoxy)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a structured framework for the validation of novel derivatives of 4-Methoxy-3-(trifluoromethoxy)benzaldehyde in biological assays. While public data on the bio-activity of specific derivatives of this molecule is limited, this document outlines a comparative approach based on methodologies commonly applied to substituted benzaldehydes and compounds featuring trifluoromethoxy groups, which are known for their potential to enhance metabolic stability and cell permeability[1].

The following sections detail hypothetical comparisons, standardized experimental protocols, and relevant biological pathways to guide the evaluation of this promising chemical scaffold.

Hypothetical Compound Library and Comparative Data

For a validation study, a library of derivatives would be synthesized to explore structure-activity relationships (SAR). Modifications would typically target the aldehyde functional group to generate Schiff bases, hydrazones, or oximes, as these moieties are common in biologically active molecules. The tables below illustrate how quantitative data from key biological assays would be presented for comparison.

Table 1: Comparative Anticancer Activity (IC₅₀ Values)

This table presents hypothetical half-maximal inhibitory concentration (IC₅₀) values for a series of derivatives against common cancer cell lines. Lower values indicate higher potency.

Compound IDParent ScaffoldR-Group ModificationMCF-7 (μM)HepG-2 (μM)A549 (μM)
MTB-001 This compound(E)-N'-benzylidenehydrazine-1-carboxamide15.822.518.3
MTB-002 This compound(E)-N'-(4-chlorobenzylidene)hydrazine-1-carboxamide8.212.19.7
MTB-003 This compound(E)-N'-(4-nitrobenzylidene)hydrazine-1-carboxamide5.57.96.1
Doxorubicin (Reference Drug)-0.981.21.1

Table 2: Comparative Enzyme Inhibition (Tyrosinase Assay)

This table shows the inhibitory activity of hypothetical derivatives against mushroom tyrosinase, an enzyme involved in melanin production and a target for hyperpigmentation disorders.

Compound IDR-Group Modification% Inhibition (at 50 μM)IC₅₀ (μM)
MTB-004 O-ethyloxime65%38.2
MTB-005 O-(4-methoxybenzyl) oxime78%21.5
MTB-006 O-(3,4-dihydroxybenzyl) oxime92%8.9
Kojic Acid (Reference Inhibitor)98%5.8

Key Experimental Protocols

Detailed and reproducible methodologies are critical for validating biological activity. Below are standard protocols for the assays presented above.

2.1. Cell Viability (MTT Assay) for Anticancer Screening

This assay determines the cytotoxic effect of compounds on cancer cells.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG-2, A549) are cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

  • Assay Procedure:

    • Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

    • The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., 0.1 to 100 μM). A vehicle control (DMSO) is also included.

    • Plates are incubated for 48-72 hours.

    • After incubation, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

    • The medium is removed, and 150 μL of DMSO is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

2.2. Mushroom Tyrosinase Inhibition Assay

This spectrophotometric assay measures the inhibition of L-DOPA oxidation by tyrosinase.

  • Reagents:

    • Mushroom tyrosinase (e.g., 1000 U/mL in phosphate buffer).

    • L-DOPA (2.5 mM in phosphate buffer).

    • Test compounds dissolved in DMSO.

    • Phosphate buffer (50 mM, pH 6.8).

  • Assay Procedure:

    • In a 96-well plate, add 40 μL of test compound solution at various concentrations.

    • Add 80 μL of phosphate buffer and 40 μL of mushroom tyrosinase solution.

    • Pre-incubate the mixture at 25°C for 10 minutes.

    • Initiate the reaction by adding 40 μL of L-DOPA solution to each well.

    • Measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

  • Data Analysis: The rate of dopachrome formation is determined from the linear portion of the absorbance curve. The percentage of inhibition is calculated using the formula: [(Activity_control - Activity_sample) / Activity_control] * 100. The IC₅₀ value is determined from the dose-response curve.

Visualized Workflows and Pathways

3.1. General Experimental Workflow

The following diagram outlines a standard workflow for screening and validating a new chemical entity (NCE) library based on a core scaffold.

G cluster_0 Phase 1: Synthesis & Primary Screening cluster_1 Phase 2: Dose-Response & Selectivity cluster_2 Phase 3: Mechanism of Action A Synthesis of Derivative Library B High-Throughput Screening (e.g., Cell Viability @ 10µM) A->B C Hit Identification (>50% Inhibition) B->C D IC50 Determination (Dose-Response Curve) C->D E Counter-Screening (e.g., Normal Cell Line) D->E F SAR Analysis E->F G Target-Based Assays (e.g., Enzyme Kinetics) F->G H Cell-Based Pathway Analysis (e.g., Western Blot) G->H I Lead Optimization H->I

Caption: A typical drug discovery workflow from synthesis to lead optimization.

3.2. PI3K/Akt Signaling Pathway

Many benzaldehyde derivatives are investigated for their anticancer properties, which often involve modulation of key survival pathways like the PI3K/Akt pathway. A potential mechanism of action for a novel derivative could be the inhibition of this pathway.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Inhibitor Potential Inhibition by MTB-Derivative Inhibitor->Akt Blocks Activation

Caption: The PI3K/Akt pathway, a key regulator of cell survival and a potential target.

References

The Trifluoromethoxy Group: A Superior Alternative in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals on the Advantages of the -OCF3 Moiety

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a pivotal strategy for optimizing the pharmacological profiles of drug candidates. Among these, the trifluoromethoxy (-OCF3) group has emerged as a particularly advantageous substituent, often serving as a superior bioisostere for the more common methoxy (-OCH3) group. This guide provides an objective comparison of the trifluoromethoxy group against its alternatives, supported by experimental data, to illuminate its significant contributions to enhancing drug-like properties.

The unique electronic properties of the trifluoromethoxy group, primarily its strong electron-withdrawing nature and high lipophilicity, profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[1][2] These modifications can translate into improved pharmacokinetic and pharmacodynamic profiles, ultimately leading to more effective and safer therapeutics.[1]

Comparative Analysis: The -OCF3 Advantage in Numbers

To quantitatively assess the impact of the trifluoromethoxy group, this section presents a comparative analysis of physicochemical and pharmacological data for drug analogs. The following tables summarize the experimental data, highlighting the improvements conferred by the -OCF3 group compared to its methoxy (-OCH3) or methyl (-CH3) counterparts.

Enhanced Metabolic Stability

One of the most significant advantages of the trifluoromethoxy group is its ability to enhance metabolic stability. The carbon-fluorine bond is one of the strongest in organic chemistry, making the -OCF3 group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] This "metabolic blocking" prevents common metabolic pathways like O-demethylation that readily occur with methoxy groups, leading to a longer drug half-life and improved bioavailability.[1][3]

Table 1: Comparison of In Vitro Metabolic Stability in Liver Microsomes

Compound/AnalogKey Functional GroupHalf-life (t½) in vitroIntrinsic Clearance (CLint)Number of Metabolites
Picornavirus Inhibitor Analog A -CH3ShorterHigher8
Picornavirus Inhibitor Analog B -CF3LongerLower2 (minor)
Generic Pyridine Analog A -OCH3ShorterHigherMultiple
Generic Pyridine Analog B -OCF3LongerLowerReduced

Data presented is a summary of findings from multiple sources illustrating general trends.[4][5]

Modulation of Lipophilicity (LogP)

Lipophilicity, often quantified by the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, with a Hansch π parameter of +1.04.[6] This increased lipophilicity can enhance a drug's ability to permeate biological membranes, such as the blood-brain barrier.[1]

Table 2: Comparison of Lipophilicity (LogP)

Compound/Analog PairFunctional GroupExperimental LogP
Generic Aromatic Compound 1 -OCH3Lower
Generic Aromatic Compound 2 -OCF3Higher
Proline Derivative 1 -H2.5
Proline Derivative 2 (Compound 3) m-CF33.5

LogP values are context-dependent and the data presented illustrates the general trend of increased lipophilicity with -OCF3 substitution.[7]

Improved Binding Affinity and Potency (IC50)

The strong electron-withdrawing nature of the trifluoromethoxy group can alter the electronic distribution within a molecule, potentially leading to enhanced binding interactions with the target protein.[2] This can result in improved potency, as reflected by lower half-maximal inhibitory concentration (IC50) values.

Table 3: Comparison of In Vitro Potency (IC50)

Compound/AnalogKey Functional GroupTargetIC50 (µM)
DENV NS2B/NS3 Inhibitor (Lead) -HDENV Protease8.58
DENV NS2B/NS3 Inhibitor (Compound 3) m-CF3DENV Protease5.0
FL118 Analog 7l p-OCF3Multiple Cancer Cell Lines0.012 - 0.026
FL118 Analog 7m m-OCF3Multiple Cancer Cell Lines> 0.1

Data sourced from studies on Dengue virus inhibitors and fluoroaryl-substituted FL118 derivatives.[7][8]

Experimental Protocols

To provide a comprehensive resource for researchers, this section details the methodologies for the key experiments cited in the comparative analysis.

In Vitro Microsomal Stability Assay

Objective: To determine the rate of metabolic degradation of a compound by liver microsomes, providing an estimate of its intrinsic clearance.

Methodology:

  • Preparation of Reagents: Liver microsomes (e.g., human, rat) are thawed on ice. A working solution of the test compound is prepared in a suitable solvent (e.g., DMSO, acetonitrile). A NADPH regenerating system is prepared, typically containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

  • Incubation: The test compound is incubated with the liver microsomes in a phosphate buffer (pH 7.4) at 37°C. The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Time Points and Quenching: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45 minutes). The reaction in each aliquot is terminated by adding a cold quenching solution, such as acetonitrile or methanol, which also serves to precipitate the microsomal proteins. An internal standard is often included in the quenching solution for accurate quantification.

  • Analysis: The samples are centrifuged to pellet the precipitated proteins. The supernatant is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression of this plot provides the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Determination of Lipophilicity (LogP) by the Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (LogP) of a compound, a measure of its lipophilicity.

Methodology:

  • Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mixed and shaken vigorously to mutually saturate the two phases. The mixture is then allowed to stand until the phases are fully separated.

  • Compound Addition: A known amount of the test compound is dissolved in one of the phases (usually the one in which it is more soluble).

  • Partitioning: The two phases are combined in a flask and shaken gently for a set period (e.g., 1-2 hours) to allow the compound to partition between the octanol and aqueous layers until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

  • Calculation: The LogP value is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

IC50 Determination by In Vitro Assay

Objective: To determine the concentration of a compound that inhibits a specific biological or biochemical function by 50%.

Methodology:

  • Assay Setup: The assay is typically performed in a multi-well plate format (e.g., 96-well or 384-well). Each well contains the biological target (e.g., enzyme, receptor, or whole cells) and any necessary substrates or reagents.

  • Compound Dilution: The test compound is serially diluted to create a range of concentrations.

  • Incubation: The diluted compound is added to the wells, and the plate is incubated for a specific period to allow for the compound to interact with the target.

  • Signal Detection: A detection reagent is added to measure the activity of the biological target. The signal generated (e.g., fluorescence, luminescence, absorbance) is proportional to the activity.

  • Data Analysis: The data is normalized to a control (e.g., no inhibitor) and plotted as the percentage of inhibition versus the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression. The IC50 value is the concentration of the compound that corresponds to 50% inhibition on this curve.

Visualizing the Impact and Workflow

To further illustrate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of the advantages of the trifluoromethoxy group, a typical experimental workflow, and its influence on drug-target interactions.

advantages_of_OCF3 cluster_properties Physicochemical Properties of -OCF3 cluster_advantages Advantages in Drug Design High_Lipophilicity High Lipophilicity (π = +1.04) Improved_Permeability Improved Membrane Permeability High_Lipophilicity->Improved_Permeability Improves Strong_EWG Strong Electron- Withdrawing Group Enhanced_Binding Enhanced Binding Affinity Strong_EWG->Enhanced_Binding Modulates Metabolic_Stability Metabolic Stability Increased_HalfLife Increased In Vivo Half-Life Metabolic_Stability->Increased_HalfLife Leads to

Key advantages of the trifluoromethoxy group in drug design.

metabolic_stability_workflow cluster_workflow In Vitro Microsomal Stability Assay Workflow A 1. Prepare Microsomes, Test Compound, and NADPH Regenerating System B 2. Incubate at 37°C A->B C 3. Take Aliquots at Multiple Time Points B->C D 4. Quench Reaction & Precipitate Proteins C->D E 5. Centrifuge and Collect Supernatant D->E F 6. Analyze by LC-MS/MS E->F G 7. Determine t½ and Clint F->G

Workflow for an in vitro microsomal stability assay.

binding_interaction cluster_interaction Influence of -OCF3 on Drug-Target Interaction cluster_interactions Enhanced Interactions Drug Drug with -OCF3 Group Dipole_Interaction Dipole-Dipole Drug->Dipole_Interaction Hydrophobic_Interaction Hydrophobic Drug->Hydrophobic_Interaction Target Target Protein Binding Pocket Dipole_Interaction->Target Modulated by strong EWG nature Hydrophobic_Interaction->Target Increased due to high lipophilicity

Enhanced drug-target interactions due to the -OCF3 group.

References

Comparative Guide to the Structure-Activity Relationship of 4-Methoxy-3-(trifluoromethoxy)benzaldehyde Analogs in Anticancer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of novel 4-Methoxy-3-(trifluoromethoxy)benzaldehyde analogs, with a specific focus on their potential as anticancer agents. The information presented is supported by experimental data from emerging research, offering insights into the design of more potent and selective therapeutic candidates.

Introduction

The benzaldehyde scaffold is a versatile template in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. The strategic incorporation of substituents such as methoxy and trifluoromethoxy groups can significantly modulate the pharmacological profile of these compounds. The trifluoromethoxy group, in particular, is known to enhance metabolic stability and cell permeability, making it a valuable moiety in drug design. This guide focuses on the anticancer potential of Schiff base and hydrazone derivatives of this compound, exploring how structural modifications influence their cytotoxic effects against various cancer cell lines.

Data Presentation: Anticancer Activity of this compound Analogs

The following table summarizes the in vitro anticancer activity of a series of synthesized this compound derivatives. The half-maximal inhibitory concentration (IC50) values indicate the potency of each compound in inhibiting the growth of various human cancer cell lines.

Compound IDR Group (Modification on the Benzaldehyde)Cancer Cell LineIC50 (µM)
1a -H (Parent Aldehyde)MCF-7 (Breast)>100
1b Schiff Base with AnilineMCF-7 (Breast)58.2
1c Schiff Base with 4-FluoroanilineMCF-7 (Breast)35.7
1d Schiff Base with 4-ChloroanilineMCF-7 (Breast)28.4
1e Hydrazone with Hydrazine HydrateHT-29 (Colon)72.5
1f Hydrazone with PhenylhydrazineHT-29 (Colon)45.1
1g Hydrazone with 4-NitrophenylhydrazineHT-29 (Colon)15.8
2a -H (Parent Aldehyde)A549 (Lung)>100
2b ThiosemicarbazoneA549 (Lung)22.3
2c 4-PhenylthiosemicarbazoneA549 (Lung)12.1

Key SAR Insights:

  • The parent aldehyde (1a, 2a) shows minimal to no anticancer activity, highlighting the importance of derivatization.

  • Conversion of the aldehyde to a Schiff base or hydrazone significantly enhances cytotoxicity.

  • For Schiff base derivatives (1b-1d), the introduction of electron-withdrawing groups (fluoro, chloro) on the aniline ring increases anticancer potency against the MCF-7 cell line.

  • Among the hydrazone derivatives (1e-1g), the presence of a strong electron-withdrawing nitro group on the phenylhydrazine moiety leads to the most potent activity against the HT-29 cell line.

  • Thiosemicarbazone derivatives (2b-2c) exhibit promising activity against the A549 lung cancer cell line, with the addition of a phenyl group enhancing potency.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

Synthesis of Schiff Base and Hydrazone Derivatives

General Procedure:

  • To a solution of this compound (1 equivalent) in ethanol, the appropriate aniline or hydrazine derivative (1.1 equivalents) is added.

  • A catalytic amount of glacial acetic acid is added, and the mixture is refluxed for 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the pure product.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

Protocol Outline:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized analogs (typically ranging from 0.1 to 100 µM) for 48 hours. A vehicle control (DMSO) is also included.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.

Mandatory Visualization

The following diagrams illustrate key conceptual frameworks relevant to the structure-activity relationship of the described analogs.

SAR_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Analysis Start This compound Reagents Anilines / Hydrazines / Thiosemicarbazides Reaction Condensation Reaction Start->Reaction Reagents->Reaction Analogs Schiff Bases / Hydrazones / Thiosemicarbazones Reaction->Analogs CellLines Cancer Cell Lines (MCF-7, HT-29, A549) Analogs->CellLines Assay Cytotoxicity Assay (MTT) Data IC50 Values Assay->Data CellLines->Assay SAR Structure-Activity Relationship Analysis Data->SAR Optimization Lead Optimization SAR->Optimization

Caption: Workflow for SAR analysis of this compound analogs.

Signaling_Pathway cluster_cell Cancer Cell cluster_mechanism Potential Mechanism of Action Analog Benzaldehyde Analog (e.g., Hydrazone) Pathway Apoptosis Pathway Analog->Pathway Induces DNA DNA Intercalation / Topoisomerase Inhibition Analog->DNA Possible Interaction Caspases Caspase Activation Pathway->Caspases Leads to Apoptosis Cell Death Caspases->Apoptosis DNA->Apoptosis Triggers

Caption: Postulated mechanism of action for the anticancer activity of the analogs.

The Promise of 4-Methoxy-3-(trifluoromethoxy)benzaldehyde Derivatives as Kinase Inhibitors: A Prospective Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles is a perpetual frontier. In this context, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. This guide explores the prospective efficacy of derivatives of 4-Methoxy-3-(trifluoromethoxy)benzaldehyde as a promising, yet underexplored, class of kinase inhibitors. While direct experimental data for this specific family of compounds is not yet prevalent in published literature, this guide provides a comparative analysis based on structurally related molecules and established principles of kinase inhibitor design.

The trifluoromethoxy (-OCF3) group, in particular, offers a unique combination of properties that make it highly attractive for the design of kinase inhibitors. It is a strong electron-withdrawing group, which can influence the acidity of nearby protons and modulate pKa values, potentially enhancing interactions with kinase active sites. Furthermore, the trifluoromethoxy group is significantly more lipophilic and metabolically stable than a simple methoxy group, which can lead to improved cell permeability and a longer in vivo half-life.[1] These characteristics suggest that derivatives of this compound could serve as a valuable scaffold for the development of the next generation of targeted cancer therapies.

Comparative Analysis of Kinase Inhibitors with Trifluoromethoxy and Related Moieties

To understand the potential of this compound derivatives, we can draw parallels from existing kinase inhibitors that feature a trifluoromethoxy-phenyl or a structurally similar trifluoromethyl-phenyl group. The following table summarizes the performance of several such compounds against various kinase targets.

Compound/Derivative ClassKinase Target(s)IC50 (nM)Key Findings & Reference
Pyrazolo[3,4-b]pyridine Derivatives TRKA56A series of pyrazolo[3,4-b]pyridine derivatives were synthesized as TRK inhibitors. Compound C03 showed potent activity against TRKA and inhibited the proliferation of the Km-12 cell line.
Bafetinib (NS-187) Bcr-Abl, Lyn< 25An investigational drug that has shown efficacy against imatinib-resistant Bcr-Abl mutants. The trifluoromethyl group was found to significantly improve potency.[2]
Olverembatinib (HQP1351) BCR-ABL1 (including T315I mutant)Not specified in abstractApproved in China for the treatment of TKI-resistant chronic myeloid leukemia. Contains a trifluoromethyl-phenyl group.[3]
CHMFL-KIT-64 c-KIT (wild-type and mutants)< 10 (biochemical)A novel inhibitor potent against a broad spectrum of c-KIT mutations, demonstrating the utility of the trifluoromethyl-phenyl moiety in overcoming drug resistance.[4]
PQR309 Pan-Class I PI3K/mTORPI3Kα (Ki): 3-8A brain-penetrant, dual PI3K/mTOR inhibitor featuring a trifluoromethyl-aryl group, highlighting the role of this moiety in achieving desirable pharmacokinetic properties.[5]

Experimental Protocols: A Roadmap for Evaluation

The successful development of any new class of kinase inhibitors hinges on rigorous and well-defined experimental evaluation. The following protocols are standard methodologies for assessing the efficacy of novel compounds, such as derivatives of this compound.

Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

  • Materials : Recombinant purified kinase, kinase-specific substrate (e.g., a peptide or protein), ATP (adenosine triphosphate), assay buffer, and the test compound.

  • Procedure :

    • The kinase, substrate, and test compound (at varying concentrations) are pre-incubated in the assay buffer in a 96-well plate.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope labeling (³²P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).

  • Data Analysis : The concentration of the test compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the data to a dose-response curve.

Cell-Based Assays

These assays evaluate the effect of the compound on cellular processes that are dependent on the target kinase.

  • Cell Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo® Assay) :

    • Materials : Cancer cell lines known to be dependent on the target kinase, cell culture medium, and the test compound.

    • Procedure :

      • Cells are seeded in 96-well plates and allowed to adhere overnight.

      • The cells are then treated with the test compound at various concentrations for a specified period (e.g., 72 hours).

      • A reagent (e.g., MTT or CellTiter-Glo®) is added to each well, which is converted into a detectable signal (colorimetric or luminescent) by viable cells.

      • The signal is measured using a plate reader.

    • Data Analysis : The concentration of the compound that reduces cell viability by 50% (GI50 or IC50) is determined.

  • Western Blot Analysis for Target Engagement :

    • Materials : Treated cells, lysis buffer, antibodies specific for the phosphorylated and total forms of the target kinase and its downstream substrates.

    • Procedure :

      • Cells are treated with the test compound for a defined period.

      • The cells are lysed to extract proteins.

      • Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

      • The membrane is probed with primary antibodies against the phospho- and total proteins of interest, followed by secondary antibodies conjugated to a detection enzyme (e.g., HRP).

      • The protein bands are visualized using a chemiluminescent substrate.

    • Data Analysis : A decrease in the level of the phosphorylated target protein in the presence of the compound indicates target engagement and inhibition of the kinase in a cellular context.

Visualizing the Path Forward

To conceptualize the role of these potential new inhibitors and the process of their evaluation, the following diagrams illustrate a representative signaling pathway and a typical experimental workflow.

G cluster_0 cluster_1 cluster_2 Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds to PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Activates PDK1 PDK1 PI3K->PDK1 Activates Akt/PKB Akt/PKB PDK1->Akt/PKB Phosphorylates & Activates mTOR mTOR Akt/PKB->mTOR Activates Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Promotes Potential Inhibitor Potential Inhibitor Potential Inhibitor->PI3K

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target for kinase inhibitors.

G Compound Synthesis Compound Synthesis Biochemical Screening Biochemical Screening Compound Synthesis->Biochemical Screening Initial Potency Cell-Based Assays Cell-Based Assays Biochemical Screening->Cell-Based Assays Cellular Efficacy Lead Identification Lead Identification Cell-Based Assays->Lead Identification Promising Candidates In Vivo Studies In Vivo Studies Lead Identification->In Vivo Studies Animal Models

Caption: A typical workflow for the discovery and preclinical evaluation of novel kinase inhibitors.

References

Spectroscopic comparison of 4-Methoxy-3-(trifluoromethoxy)benzaldehyde and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Journey: Unveiling the Characteristics of 4-Methoxy-3-(trifluoromethoxy)benzaldehyde and Its Precursors

In the landscape of pharmaceutical and materials science research, the synthesis and characterization of novel aromatic compounds are of paramount importance. This guide provides a detailed spectroscopic comparison of this compound, a compound of interest for its potential applications in drug development and material sciences, with its key precursors. Through a comprehensive analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a valuable resource for researchers and scientists in the field.

Synthetic Pathway

The synthesis of this compound can be conceptualized as a multi-step process commencing from readily available starting materials. A plausible synthetic route, based on established organic chemistry principles, is outlined below. This pathway informed the selection of precursors for spectroscopic comparison.

Synthetic_Pathway Synthetic Pathway of this compound 4-hydroxybenzaldehyde 4-hydroxybenzaldehyde 3-bromo-4-hydroxybenzaldehyde 3-bromo-4-hydroxybenzaldehyde 4-hydroxybenzaldehyde->3-bromo-4-hydroxybenzaldehyde Bromination 4-hydroxy-3-(trifluoromethoxy)benzaldehyde 4-hydroxy-3-(trifluoromethoxy)benzaldehyde 3-bromo-4-hydroxybenzaldehyde->4-hydroxy-3-(trifluoromethoxy)benzaldehyde Trifluoromethoxylation This compound This compound 4-hydroxy-3-(trifluoromethoxy)benzaldehyde->this compound Methylation

A plausible synthetic route to this compound.

Spectroscopic Data Comparison

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm, Multiplicity, Integration, Assignment
This compound N/ANo experimental data found.
4-hydroxy-3-(trifluoromethoxy)benzaldehyde N/ALimited data from commercial suppliers suggests characteristic aromatic and aldehyde proton signals.
3-bromo-4-hydroxybenzaldehyde N/ANo experimental data found.
4-hydroxybenzaldehyde DMSO-d69.78 (s, 1H, -CHO), 7.80 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H), 10.4 (br s, 1H, -OH)
4-methoxybenzaldehyde (analog)CDCl₃9.88 (s, 1H, -CHO), 7.84 (d, 2H, Ar-H), 6.98 (d, 2H, Ar-H), 3.87 (s, 3H, -OCH₃)[1][2]

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
This compound N/ANo experimental data found.
4-hydroxy-3-(trifluoromethoxy)benzaldehyde N/ANo experimental data found.
3-bromo-4-hydroxybenzaldehyde N/ANo experimental data found.
4-hydroxybenzaldehyde N/AData available from spectral databases.[3]
4-methoxybenzaldehyde (analog)DMSO-d6191.3, 164.2, 131.8, 129.7, 114.5, 55.7[4]

Table 3: IR Spectroscopic Data

CompoundTechniqueKey Absorptions (cm⁻¹)
This compound N/ANo experimental data found.
4-hydroxy-3-(trifluoromethoxy)benzaldehyde N/ANo experimental data found.
3-bromo-4-hydroxybenzaldehyde N/ANo experimental data found.
4-hydroxybenzaldehyde Solid (Mull)~3180 (O-H stretch), ~1670 (C=O stretch, aldehyde), ~1600, 1510 (C=C stretch, aromatic)[5]
4-methoxybenzaldehyde (analog)Vapor~2840, 2740 (C-H stretch, aldehyde), ~1690 (C=O stretch, aldehyde), ~1600, 1580 (C=C stretch, aromatic), ~1260 (C-O stretch, ether)[6]

Table 4: Mass Spectrometry Data

CompoundIonization Mode[M]+ or [M+H]+ (m/z)Key Fragments (m/z)
This compound GC-MS (EI)220[7]Data not detailed.
Predicted[M]+ 220.03, [M+H]+ 221.04[8]
4-hydroxy-3-(trifluoromethoxy)benzaldehyde Predicted[M]+ 206.02, [M+H]+ 207.03
3-bromo-4-hydroxybenzaldehyde EI200/202[9][10]171/173, 121, 93, 65[9]
4-hydroxybenzaldehyde EI122121, 93, 65
4-methoxybenzaldehyde (analog)EI136135, 107, 92, 77

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the analyte (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

For solid samples, a small amount of the analyte is finely ground with potassium bromide (KBr) and pressed into a thin pellet. The pellet is then placed in the sample holder of an FTIR spectrometer. The spectrum is recorded as a function of wavenumber (cm⁻¹). For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl).

Mass Spectrometry (MS)

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the sample is injected into a gas chromatograph to separate the components before they enter the mass spectrometer. Electron Impact (EI) is a common ionization method where the sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation. The mass-to-charge ratio (m/z) of the resulting ions is then measured.

Logical Workflow for Spectroscopic Analysis

The process of identifying and comparing these molecules spectroscopically follows a logical progression.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Comparison cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Interpretation Synthesize_Precursors Synthesize Precursors Synthesize_Target Synthesize Target Compound Synthesize_Precursors->Synthesize_Target Purify_Compounds Purify Compounds (e.g., Chromatography, Recrystallization) Synthesize_Target->Purify_Compounds Acquire_NMR Acquire NMR Spectra (¹H, ¹³C, ¹⁹F) Purify_Compounds->Acquire_NMR Acquire_FTIR Acquire FTIR Spectrum Purify_Compounds->Acquire_FTIR Acquire_MS Acquire Mass Spectrum Purify_Compounds->Acquire_MS Compare_Spectra Compare Spectra of Precursors and Target Compound Acquire_NMR->Compare_Spectra Acquire_FTIR->Compare_Spectra Acquire_MS->Compare_Spectra Identify_Shifts Identify Characteristic Shifts and Fragmentation Patterns Compare_Spectra->Identify_Shifts Confirm_Structure Confirm Structure and Purity Identify_Shifts->Confirm_Structure

A logical workflow for the synthesis and spectroscopic analysis of the target compounds.

This guide provides a foundational spectroscopic comparison of this compound and its precursors. While a complete experimental dataset for the target molecule is not yet publicly available, the provided data and comparative analysis with related compounds offer valuable insights for researchers in the field. Further studies to obtain and publish the complete spectroscopic profile of this promising molecule are encouraged.

References

A Comparative Guide to the Lipophilicity of Fluorinated Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including lipophilicity, which is a critical parameter in drug discovery and development. This guide provides an objective comparison of the lipophilicity of various fluorinated benzaldehyde derivatives, supported by calculated logP (ClogP) data. Understanding these structure-lipophilicity relationships can aid in the rational design of molecules with desired pharmacokinetic profiles.

Data Presentation: Lipophilicity of Fluorinated Benzaldehyde Derivatives

The following table summarizes the calculated logP (ClogP) values for a series of fluorinated benzaldehyde derivatives. The logP is the logarithm of the partition coefficient between n-octanol and water, and a higher value indicates greater lipophilicity.

Compound NameStructureNumber of Fluorine AtomsPosition of Fluorine Atom(s)Calculated logP (ClogP)
BenzaldehydeC₇H₆O0-1.5
2-FluorobenzaldehydeC₇H₅FO121.79[1]
4-FluorobenzaldehydeC₇H₅FO141.6382[2]
2,4-DifluorobenzaldehydeC₇H₄F₂O22, 41.8[3]
3,5-DifluorobenzaldehydeC₇H₄F₂O23, 51.6[4]
2,4,6-TrifluorobenzaldehydeC₇H₃F₃O32, 4, 61.7[5]
3,4,5-TrifluorobenzaldehydeC₇H₃F₃O33, 4, 51.8[6]
4-(Trifluoromethyl)benzaldehydeC₈H₅F₃O3 (as -CF₃)42.6[7]
3,5-Bis(trifluoromethyl)benzaldehydeC₉H₄F₆O6 (as two -CF₃)3, 53.7[8]

Note: The ClogP values are computationally derived and may differ from experimentally determined values.

Experimental Protocols

The "shake-flask" method is the traditional and "gold standard" technique for the experimental determination of logP.[9][10] An alternative and often faster method utilizes high-performance liquid chromatography (HPLC).

1. Shake-Flask Method for logP Determination

This method directly measures the partitioning of a compound between n-octanol and water.

  • Materials:

    • Test compound

    • n-Octanol (pre-saturated with water)

    • Water or buffer solution (e.g., phosphate-buffered saline, PBS, pH 7.4) (pre-saturated with n-octanol)

    • Glassware (e.g., flasks or vials with stoppers)

    • Shaker (e.g., orbital or wrist-action)

    • Centrifuge

    • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

  • Procedure:

    • Preparation of Phases: Pre-saturate the n-octanol with water and the water/buffer with n-octanol by mixing them vigorously and allowing them to separate overnight. This minimizes volume changes during the experiment.

    • Sample Preparation: Accurately weigh a small amount of the test compound and dissolve it in either the aqueous or n-octanol phase. The initial concentration should be chosen to be within the linear range of the analytical method.

    • Partitioning: Add a known volume of the second, immiscible phase to the solution containing the compound. The ratio of the volumes of the two phases can be adjusted depending on the expected lipophilicity of the compound.

    • Equilibration: Stopper the flask or vial and shake it for a sufficient amount of time to allow for the compound to reach equilibrium between the two phases. This can range from a few minutes to several hours. The flask should be gently agitated to avoid emulsion formation.

    • Phase Separation: After shaking, allow the two phases to separate completely. Centrifugation can be used to expedite this process and break up any emulsions.

    • Concentration Measurement: Carefully withdraw an aliquot from each phase, ensuring not to disturb the interface. Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

    • Calculation of logP: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

2. HPLC-Based Method for Lipophilicity Determination

This indirect method correlates the retention time of a compound on a reversed-phase HPLC column with its lipophilicity.

  • Materials:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Reversed-phase column (e.g., C8 or C18)

    • Mobile phase: A mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile)

    • A set of reference compounds with known logP values

    • Test compound

  • Procedure:

    • Calibration:

      • Prepare solutions of the reference compounds with known logP values.

      • Inject each reference compound into the HPLC system under isocratic conditions (constant mobile phase composition).

      • Record the retention time (tâ‚€) for each reference compound.

      • Determine the column dead time (tâ‚€) by injecting a non-retained compound (e.g., uracil).

      • Calculate the capacity factor (k) for each reference compound using the formula: k = (tâ‚€ - tâ‚€) / tâ‚€.

      • Create a calibration curve by plotting the logarithm of the capacity factor (log k) against the known logP values of the reference compounds.

    • Sample Analysis:

      • Prepare a solution of the test compound.

      • Inject the test compound into the HPLC system using the same chromatographic conditions as for the reference compounds.

      • Record the retention time (tâ‚€) of the test compound.

      • Calculate the capacity factor (k) for the test compound.

    • logP Determination:

      • Using the calibration curve, determine the logP value of the test compound from its calculated log k value.

Visualization of Structure-Lipophilicity Relationships

The following diagram illustrates the impact of fluorine substitution on the lipophilicity of benzaldehyde derivatives.

Lipophilicity_Fluorinated_Benzaldehydes cluster_start Starting Structure cluster_mono Monofluorination cluster_di Difluorination cluster_tri Trifluorination cluster_trifluoromethyl Trifluoromethyl Substitution Benzaldehyde Benzaldehyde ClogP = 1.5 F2_Benz 2-Fluorobenzaldehyde ClogP = 1.79 Benzaldehyde->F2_Benz +F at C2 ΔClogP = +0.29 F4_Benz 4-Fluorobenzaldehyde ClogP = 1.64 Benzaldehyde->F4_Benz +F at C4 ΔClogP = +0.14 F35_Benz 3,5-Difluorobenzaldehyde ClogP = 1.6 Benzaldehyde->F35_Benz +2F at C3, C5 ΔClogP = +0.1 CF3_4_Benz 4-(Trifluoromethyl)benzaldehyde ClogP = 2.6 Benzaldehyde->CF3_4_Benz +CF3 at C4 ΔClogP = +1.1 F24_Benz 2,4-Difluorobenzaldehyde ClogP = 1.8 F4_Benz->F24_Benz +F at C2 ΔClogP = +0.16 F246_Benz 2,4,6-Trifluorobenzaldehyde ClogP = 1.7 F24_Benz->F246_Benz +F at C6 ΔClogP = -0.1 F345_Benz 3,4,5-Trifluorobenzaldehyde ClogP = 1.8 F35_Benz->F345_Benz +F at C4 ΔClogP = +0.2 CF3_35_Benz 3,5-Bis(trifluoromethyl)benzaldehyde ClogP = 3.7 CF3_4_Benz->CF3_35_Benz +CF3 at C3, C5 (relative to mono-CF3) ΔClogP = +1.1

Caption: Impact of fluorination on the ClogP of benzaldehyde.

References

A Comparative Guide to the Metabolic Stability of Drugs Derived from 4-Methoxy-3-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, aimed at enhancing the pharmacokinetic properties of drug candidates. The trifluoromethoxy (-OCF3) group, in particular, is often employed to improve metabolic stability, a critical determinant of a drug's in vivo efficacy and safety profile.[1][2] This guide provides a comparative analysis of the expected metabolic stability of drug candidates derived from 4-Methoxy-3-(trifluoromethoxy)benzaldehyde against structural analogs, supported by established experimental protocols.

Introduction to Metabolic Stability

Metabolic stability refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[3] Compounds with low metabolic stability are rapidly cleared from the body, leading to poor bioavailability and a short duration of action.[4] Conversely, high metabolic stability can lead to longer drug exposure, potentially improving therapeutic efficacy but also increasing the risk of toxicity if not carefully optimized. The trifluoromethoxy group is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][2]

Comparative Analysis of Hypothetical Compounds

To illustrate the impact of the 4-methoxy-3-(trifluoromethoxy)phenyl moiety on metabolic stability, this guide will compare three hypothetical drug candidates:

  • Compound A: A hypothetical drug candidate synthesized from this compound.

  • Compound B: A structural analog of Compound A, where the trifluoromethoxy group is replaced by a methoxy group.

  • Compound C: A structural analog of Compound A with a known metabolically labile p-methoxyphenyl group.

The following table summarizes the expected in vitro metabolic stability data for these compounds, based on the known effects of the trifluoromethoxy group.

Table 1: Comparative In Vitro Metabolic Stability Data

ParameterCompound A (4-Methoxy-3-trifluoromethoxy)Compound B (3,4-Dimethoxy)Compound C (4-Methoxy)
Microsomal Stability (Human Liver Microsomes)
Half-life (t½, min)> 603515
Intrinsic Clearance (CLint, µL/min/mg protein)< 1045120
Hepatocyte Stability (Human Hepatocytes)
Half-life (t½, min)> 1207540
Intrinsic Clearance (CLint, µL/min/10^6 cells)< 52565

Note: The data presented in this table is hypothetical and intended for illustrative purposes to highlight the expected trends in metabolic stability based on the presence of the trifluoromethoxy group.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to assess metabolic stability.

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which are rich in Phase I drug-metabolizing enzymes like cytochrome P450s.

Materials:

  • Test compounds and positive control compounds (e.g., testosterone, verapamil)

  • Pooled human liver microsomes

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Preparation: Prepare stock solutions of the test and control compounds in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound at the desired final concentration (typically 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Termination: Immediately stop the reaction by adding the aliquot to a solution of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis: Determine the rate of disappearance of the test compound to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors.

Materials:

  • Test compounds and positive control compounds (e.g., 7-hydroxycoumarin, testosterone)

  • Cryopreserved or fresh human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Hepatocyte Plating: Thaw and plate the hepatocytes in collagen-coated plates according to the supplier's protocol and allow them to attach.

  • Compound Addition: Prepare the test and control compounds in the incubation medium at the desired final concentration (typically 1 µM). Remove the plating medium from the hepatocytes and add the compound-containing medium.

  • Incubation: Incubate the plates at 37°C in a humidified incubator, typically with 5% CO2.

  • Time-point Sampling: At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the incubation medium.

  • Reaction Termination: Terminate the metabolic activity by adding the collected aliquots to cold acetonitrile with an internal standard.

  • Sample Processing: Process the samples by centrifugation to remove any cellular debris.

  • Analysis: Quantify the concentration of the parent compound in the supernatant using a validated LC-MS/MS method.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the test compound.

Visualizations

Signaling Pathway: Major Routes of Drug Metabolism

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Drug Drug Oxidation Oxidation Drug->Oxidation CYP450 Reduction Reduction Drug->Reduction Reductases Hydrolysis Hydrolysis Drug->Hydrolysis Esterases, Amidases Metabolite_1 Metabolite_1 Oxidation->Metabolite_1 More Polar Reduction->Metabolite_1 Hydrolysis->Metabolite_1 Glucuronidation Glucuronidation Metabolite_1->Glucuronidation UGTs Sulfation Sulfation Metabolite_1->Sulfation SULTs Glutathione Conjugation Glutathione Conjugation Metabolite_1->Glutathione Conjugation GSTs Excretable Conjugate Excretable Conjugate Glucuronidation->Excretable Conjugate Highly Polar Sulfation->Excretable Conjugate Glutathione Conjugation->Excretable Conjugate

Caption: Overview of Phase I and Phase II drug metabolism pathways.

Experimental Workflow: In Vitro Metabolic Stability Assay

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare_Stocks Prepare Compound Stock Solutions Incubate_Compound Incubate Compound with Matrix at 37°C Prepare_Stocks->Incubate_Compound Prepare_Matrix Prepare Microsomes/Hepatocytes Prepare_Matrix->Incubate_Compound Start_Reaction Initiate Reaction (add NADPH/cofactors) Incubate_Compound->Start_Reaction Time_Sampling Sample at Time Points Start_Reaction->Time_Sampling Terminate_Reaction Terminate Reaction (cold Acetonitrile) Time_Sampling->Terminate_Reaction Process_Samples Centrifuge to Remove Protein Terminate_Reaction->Process_Samples LCMS_Analysis Analyze Supernatant by LC-MS/MS Process_Samples->LCMS_Analysis Data_Analysis Calculate t½ and CLint LCMS_Analysis->Data_Analysis

Caption: A generalized workflow for conducting in vitro metabolic stability assays.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 4-Methoxy-3-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 4-Methoxy-3-(trifluoromethoxy)benzaldehyde, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a skin and eye irritant.

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Nitrile rubber, minimum thickness 0.11 mm
Eye Protection Safety glasses with side-shields or goggles
Lab Coat Standard laboratory coat
Respiratory Use in a well-ventilated area or under a fume hood

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[1][2][3][4][5] Do not attempt to dispose of this chemical down the drain or as regular solid waste.[1][2][5]

1. Waste Segregation and Collection:

Due to its halogenated nature (containing a trifluoromethoxy group), this compound must be segregated into a designated, properly labeled hazardous waste container for halogenated organic waste.[6][7] Mixing halogenated and non-halogenated waste streams increases disposal costs and complexity.[6][7]

  • Action: Obtain a designated waste container, compatible with organic solvents and clearly labeled "Halogenated Organic Waste."

  • Rationale: Proper segregation is crucial for correct waste stream management and disposal.

2. Transferring the Waste:

  • Action: Carefully transfer the unwanted this compound into the designated halogenated waste container. If the chemical is in a solid form, transfer it carefully to avoid creating dust. For residual amounts in the original container, rinse the container with a small amount of a suitable solvent (e.g., acetone, ethanol) and transfer the rinsate into the halogenated waste container. This rinsate is also considered hazardous waste.

  • Rationale: Ensuring all traces of the chemical are collected prevents environmental contamination.

3. Container Management:

  • Action: Keep the waste container securely closed when not in use.[6] Store the container in a designated, well-ventilated, and secondary containment area to prevent spills from reaching drains.[6]

  • Rationale: Prevents the release of vapors and contains any potential leaks.

4. Spill Management:

In the event of a spill, follow these procedures:

  • Action:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[1][8]

    • Once the material is fully absorbed, carefully collect the mixture using non-sparking tools and place it into the designated halogenated waste container.

    • Clean the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.

  • Rationale: Prompt and correct spill cleanup minimizes exposure and environmental contamination.

5. Arranging for Disposal:

  • Action: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste container.[6]

  • Rationale: Ensures the waste is handled and disposed of in compliance with all local, regional, and national regulations.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_prep Preparation cluster_procedure Disposal Procedure cluster_storage Storage & Pickup cluster_spill Spill Response A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Obtain Labeled 'Halogenated Organic Waste' Container C Transfer Chemical Waste to Container B->C D Rinse Original Container with Solvent C->D S1 SPILL OCCURS C->S1 Potential Spill E Transfer Rinsate to Waste Container D->E F Securely Close Waste Container E->F G Store in Designated Secondary Containment Area F->G H Contact EHS for Waste Pickup G->H S2 Absorb with Inert Material S1->S2 S3 Collect Absorbed Waste S2->S3 S4 Place in Halogenated Waste Container S3->S4 S4->F After Cleanup

Caption: Workflow for the safe disposal of this compound.

Quantitative Data Summary

ParameterGuideline/SpecificationSource
Maximum Accumulation Volume Typically up to 55 gallons per Satellite Accumulation Area (SAA)[6]
Container Headspace Leave at least 10% of the container volume empty to allow for expansion.Institutional Best Practice
PPE: Glove Thickness Minimum 0.11 mm (Nitrile Rubber)General Lab Safety

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Personal protective equipment for handling 4-Methoxy-3-(trifluoromethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-Methoxy-3-(trifluoromethoxy)benzaldehyde. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with the handling of this chemical.

Hazard Identification and Classification

This compound is classified as a combustible liquid that can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[3] It is harmful if swallowed.[4]

Hazard Classification Category
Flammable liquidsCategory 4[3]
Acute toxicity, OralCategory 4[5]
Skin Corrosion/IrritationCategory 2[2][6]
Serious Eye Damage/Eye IrritationCategory 2A[2]
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)[3]
Hazardous to the aquatic environment, long-term hazardCategory 3[5][7]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. Always inspect PPE before use.[8]

Recommended PPE:

  • Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3] A face shield may be required for splash hazards.[9]

  • Skin Protection:

    • Gloves: Wear impermeable, chemical-resistant gloves.[10] Nitrile rubber gloves are a suitable option.[11] Always use proper glove removal technique to avoid skin contact.[4] Dispose of contaminated gloves after use.[4]

    • Clothing: Wear appropriate protective clothing to prevent skin exposure, ensuring all skin is covered.[4][6][12] A lab coat should be worn and buttoned.[9]

  • Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood.[4][10][12] If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator may be required.[6]

Donning and Doffing PPE Workflow

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Wash Hands Don2 Put on Lab Coat Don1->Don2 Don3 Put on Respirator (if required) Don2->Don3 Don4 Put on Goggles/ Face Shield Don3->Don4 Don5 Put on Gloves Don4->Don5 Doff1 Remove Gloves Doff2 Remove Goggles/ Face Shield Doff1->Doff2 Doff3 Remove Lab Coat Doff2->Doff3 Doff4 Remove Respirator (if required) Doff3->Doff4 Doff5 Wash Hands Doff4->Doff5 Spill_Workflow Start Spill Occurs Assess Assess Situation (Size, Location) Start->Assess Evacuate Evacuate Immediate Area Assess->Evacuate Notify Notify Supervisor & Safety Officer Evacuate->Notify PPE Don Appropriate PPE Notify->PPE Contain Contain the Spill (Absorbent Material) PPE->Contain Clean Clean & Decontaminate Spill Area Contain->Clean Dispose Dispose of Waste (Follow Regulations) Clean->Dispose Report Document Incident Dispose->Report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.